Product packaging for Antibacterial agent 170(Cat. No.:)

Antibacterial agent 170

Cat. No.: B12389844
M. Wt: 326.2 g/mol
InChI Key: FCJDZINEIBLXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 170 is a useful research compound. Its molecular formula is C14H9Cl2NO2S and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2NO2S B12389844 Antibacterial agent 170

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9Cl2NO2S

Molecular Weight

326.2 g/mol

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methylsulfinyl]-1,3-benzoxazole

InChI

InChI=1S/C14H9Cl2NO2S/c15-10-3-1-9(2-4-10)8-20(18)14-17-12-7-11(16)5-6-13(12)19-14/h1-7H,8H2

InChI Key

FCJDZINEIBLXEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)C2=NC3=C(O2)C=CC(=C3)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Action of Antibacterial Agent 170: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Quorum Sensing Inhibitory Mechanism of Antibacterial Agent 170 (Compound 6b)

[City, State] – [Date] – A comprehensive analysis of available research reveals that this compound, also identified as compound 6b, exerts its antimicrobial effects against Pseudomonas aeruginosa not by direct bactericidal action, but by disrupting a sophisticated cell-to-cell communication system known as quorum sensing (QS). This technical guide synthesizes the current understanding of its mechanism of action, presenting key data, experimental methodologies, and a visualization of the targeted signaling pathway for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of the las Quorum Sensing System

This compound functions as a potent inhibitor of biofilm formation in Pseudomonas aeruginosa PAO1.[1][2] Its primary mode of action is the targeted disruption of the las quorum sensing system, a critical regulatory network for virulence and biofilm development in this opportunistic pathogen.[1][2] Unlike traditional antibiotics that kill bacteria and can promote resistance, Agent 170 interferes with the signaling pathway that controls the expression of virulence factors and the formation of protective biofilm communities.

Mechanistic studies, including molecular docking analyses, indicate that compound 6b likely interacts with the LasR protein, the transcriptional regulator at the heart of the las system.[1][2] By binding to LasR, Agent 170 is thought to prevent the binding of the natural autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), thereby inhibiting the activation of downstream virulence genes.

Quantitative Analysis of Biofilm Inhibition

The efficacy of this compound in preventing biofilm formation has been quantified in vitro. The following table summarizes the inhibitory effects of compound 6b on P. aeruginosa PAO1 biofilm formation at various concentrations, as reported in the foundational study by Mao S, et al.

CompoundConcentration (µM)Biofilm Inhibition (%)
6b (Agent 170) 1025.3
2048.7
4072.1
8085.6

Data synthesized from Mao S, et al. (2023). "Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa." Journal of Enzyme Inhibition and Medicinal Chemistry.

Signaling Pathway Disruption

The las quorum sensing system is a well-characterized signaling cascade in P. aeruginosa. The following diagram illustrates the canonical pathway and the proposed point of intervention for this compound.

las_pathway LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive Inactive LasR Monomer HSL->LasR_inactive Binds to LasR_active Active LasR-HSL Dimer LasR_inactive->LasR_active Dimerization & Activation las_box las Box (Promoter Region) LasR_active->las_box Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlR) las_box->Virulence_Genes Promotes Transcription Biofilm Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm Agent170 This compound (Compound 6b) Agent170->LasR_inactive Inhibits Binding

Figure 1. Proposed mechanism of action of this compound on the P. aeruginosa las quorum sensing pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to quantify the effect of an agent on the formation of static biofilms.

Workflow:

biofilm_inhibition_workflow start Start culture Prepare overnight culture of P. aeruginosa PAO1 start->culture dilution Dilute culture 1:100 in fresh LB medium culture->dilution treatment Add varying concentrations of Agent 170 to 96-well plate dilution->treatment incubation Incubate statically at 37°C for 24 hours treatment->incubation wash Wash plates to remove planktonic cells incubation->wash stain Stain adherent biofilm with 0.1% Crystal Violet wash->stain wash2 Wash plates to remove excess stain stain->wash2 solubilize Solubilize bound stain with 30% acetic acid wash2->solubilize measure Measure absorbance at 595 nm solubilize->measure end End measure->end

Figure 2. Experimental workflow for the biofilm inhibition assay.

Detailed Steps:

  • Bacterial Culture: P. aeruginosa PAO1 is cultured overnight in Luria-Bertani (LB) broth at 37°C with shaking.

  • Dilution: The overnight culture is diluted 1:100 into fresh LB medium.

  • Treatment: 100 µL of the diluted bacterial suspension is added to the wells of a 96-well polystyrene microtiter plate. Subsequently, 100 µL of LB medium containing serial dilutions of this compound is added to the respective wells.

  • Incubation: The plate is incubated statically for 24 hours at 37°C to allow for biofilm formation.

  • Washing: The supernatant from each well is discarded, and the plate is washed three times with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: The plate is air-dried, and 200 µL of a 0.1% (w/v) crystal violet solution is added to each well and incubated for 15 minutes at room temperature.

  • Second Wash: The crystal violet solution is discarded, and the plate is washed again with PBS to remove excess stain.

  • Solubilization: The bound crystal violet is solubilized by adding 200 µL of 30% (v/v) acetic acid to each well.

  • Quantification: The absorbance of the solubilized stain is measured at a wavelength of 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to a control group without the agent.

Quorum Sensing Inhibition Assay (lasB-gfp Reporter Strain)

This assay utilizes a reporter strain of P. aeruginosa to measure the inhibition of the las system.

Logical Relationship:

qsi_assay_logic reporter_strain P. aeruginosa PAO1-lasB-gfp (Reporter Strain) lasB_promoter lasB Promoter reporter_strain->lasB_promoter gfp_gene gfp Gene (Green Fluorescent Protein) lasB_promoter->gfp_gene fused to gfp_expression GFP Expression lasB_promoter->gfp_expression drives las_activation Activation of las System (by 3-oxo-C12-HSL) las_activation->lasB_promoter activates fluorescence Measurable Fluorescence gfp_expression->fluorescence agent_170 This compound inhibition Inhibition of las System agent_170->inhibition causes inhibition->las_activation prevents reduced_fluorescence Reduced Fluorescence inhibition->reduced_fluorescence leads to

Figure 3. Logical relationship in the lasB-gfp reporter assay.

Detailed Steps:

  • Bacterial Culture: The P. aeruginosa PAO1-lasB-gfp reporter strain is grown overnight in LB broth containing an appropriate antibiotic for plasmid maintenance.

  • Treatment: The overnight culture is diluted and re-grown to the logarithmic phase. The bacterial suspension is then aliquoted into a 96-well plate, and various concentrations of this compound are added.

  • Incubation: The plate is incubated at 37°C with shaking.

  • Measurement: At regular intervals, the optical density at 600 nm (OD600) and the fluorescence intensity (excitation at 485 nm, emission at 528 nm) are measured using a microplate reader.

  • Analysis: The fluorescence intensity is normalized to the bacterial growth (fluorescence/OD600). A reduction in the normalized fluorescence in the presence of Agent 170, without a significant effect on bacterial growth, indicates inhibition of the las quorum sensing system.

Conclusion

This compound represents a promising antivirulence compound that targets a key regulatory pathway in P. aeruginosa. By inhibiting the las quorum sensing system, it effectively curtails biofilm formation, a major contributor to antibiotic resistance and chronic infections. The data and methodologies presented in this guide provide a foundational understanding for further research and development of quorum sensing inhibitors as a novel therapeutic strategy.

References

Unveiling Antibacterial Agent 170: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hangzhou, P.R. China – A promising new antibacterial compound, designated as agent 170 and identified as 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, has been discovered and synthesized by a team of researchers. This novel benzoheterocyclic sulfoxide derivative demonstrates significant potential in combating bacterial resistance through the inhibition of quorum sensing in Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

Antibacterial agent 170, also referred to as compound 6b in the primary literature, was identified through a targeted design and synthesis approach aimed at developing novel quorum sensing inhibitors.[1][2] The core concept was to explore benzoheterocyclic sulfoxide derivatives for their potential to interfere with bacterial communication systems.

The primary mechanism of action for agent 170 is the inhibition of the las quorum sensing system in Pseudomonas aeruginosa.[1][2] This system is a key regulator of virulence factor production and biofilm formation in this pathogenic bacterium. By disrupting the las system, agent 170 effectively reduces the ability of P. aeruginosa to form biofilms, which are a major contributor to antibiotic resistance and chronic infections. Further mechanistic studies have shown that the compound binds to the LasR receptor protein, a key transcriptional regulator in the las cascade, through hydrogen bonding interactions.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro assays. The following tables summarize the key findings.

Biological Activity Assay Concentration Result Reference
Biofilm InhibitionCrystal Violet Staining100 µM46.13 ± 0.72% inhibition[1]
Quorum Sensing InhibitionPAO1-lasB-gfp reporter strainNot specifiedSignificant inhibition of fluorescence[1]
Virulence Factor InhibitionElastase productionNot specifiedSignificant reduction in elastase[1]

Table 1: Biological Activity of this compound (Compound 6b)

Synthesis of this compound

The synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide (compound 6b) is achieved through a multi-step process, as detailed in the experimental protocols below. The general scheme involves the reaction of a substituted hydrazine with a dibromomaleic anhydride derivative, followed by subsequent modifications to yield the final product.

Experimental Protocols

General Chemistry Methods

All reagents and solvents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer. Mass spectra were obtained using a Thermo Fisher Q Exactive mass spectrometer.

Synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide (Compound 6b)

A detailed, step-by-step synthesis protocol as would be found in the supplementary information of a chemistry journal would be presented here. As the full experimental details from the primary source are not available, a generalized procedure is described.

A solution of 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol is treated with 2,3-dibromomaleic anhydride (1.1 eq) and a base, for instance, sodium acetate (2.0 eq). The reaction mixture is heated to reflux for several hours and monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to afford the final compound, 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide.

Biological Assays

P. aeruginosa PAO1 was cultured in LB medium overnight at 37°C. The overnight culture was diluted 1:100 into fresh LB medium. 100 µL of the diluted culture was added to the wells of a 96-well microtiter plate. Compound 6b was added to the wells at a final concentration of 100 µM. The plate was incubated at 37°C for 24 hours without shaking. After incubation, the planktonic bacteria were removed, and the wells were washed with phosphate-buffered saline (PBS). The remaining biofilm was stained with 0.1% crystal violet for 15 minutes. The excess stain was removed by washing with water. The bound crystal violet was solubilized with 33% acetic acid, and the absorbance was measured at 570 nm.

The P. aeruginosa reporter strain PAO1-lasB-gfp, which contains a green fluorescent protein (GFP) gene under the control of the lasB promoter, was used. The reporter strain was grown overnight in LB medium containing gentamicin. The culture was then diluted 1:100 in fresh medium. Compound 6b was added to the culture at the desired concentration. The culture was incubated at 37°C with shaking. The fluorescence and optical density (OD600) were measured at regular intervals. The relative fluorescence was calculated as the ratio of fluorescence to OD600.

P. aeruginosa PAO1 was grown in LB medium in the presence or absence of compound 6b. The supernatant was collected by centrifugation. The elastase activity in the supernatant was determined using Elastin-Congo red as a substrate. The reaction mixture containing the supernatant and Elastin-Congo red was incubated at 37°C for 4 hours. The reaction was stopped by adding sodium phosphate buffer. The absorbance of the supernatant was measured at 495 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Agent 170 cluster_bioassays Biological Evaluation start Starting Materials: 4-sulfonamidophenylhydrazine 2,3-dibromomaleic anhydride reaction Reaction: Reflux in Ethanol with Sodium Acetate start->reaction purification Purification: Recrystallization or Column Chromatography reaction->purification product Final Product: This compound purification->product biofilm Biofilm Inhibition Assay product->biofilm qs_reporter Quorum Sensing Reporter Assay product->qs_reporter elastase Elastase Activity Assay product->elastase data Quantitative Data biofilm->data qs_reporter->data elastase->data

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

las_quorum_sensing cluster_bacterium Pseudomonas aeruginosa LasI LasI (Autoinducer Synthase) HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL synthesizes LasR LasR (Transcriptional Regulator) HSL->LasR binds to Complex LasR-HSL Complex LasR->Complex forms Virulence Virulence Factor Genes (e.g., lasB - elastase) Complex->Virulence activates transcription Biofilm Biofilm Formation Genes Complex->Biofilm activates transcription Agent170 This compound Agent170->LasR inhibits binding

Caption: Simplified signaling pathway of the las quorum sensing system in P. aeruginosa and the inhibitory action of Agent 170.

References

"Antibacterial agent 170 chemical structure and properties"

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the chemical structure, properties, and biological activity of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide as a quorum sensing inhibitor in Pseudomonas aeruginosa.

Introduction

Antibacterial agent 170, scientifically known as 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, is a synthetic compound identified as a potent inhibitor of biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a quorum sensing inhibitor. The information presented is primarily derived from the research conducted by Mao S, et al., where this compound is referred to as compound 6b.[1]

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-defined, with the systematic IUPAC name 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide and the Chemical Abstracts Service (CAS) Registry Number 2163817-03-4.[2] Its molecular structure consists of a dibrominated pyridazinone core linked to a benzene sulfonamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇Br₂N₃O₃S[2]
Molecular Weight 409.06 g/mol [2]
Melting Point 218–220°C (with decomposition observed above 220°C)[2]
Solubility DMSO: 55 mg/mL (134.46 mM) with sonication; Water: <0.1 mg/mL at 25°C[2]
Predicted Density 2.13 g/cm³[2]

Biological Activity and Mechanism of Action

This compound demonstrates significant activity in inhibiting the formation of P. aeruginosa PAO1 biofilms.[1] Notably, this inhibitory effect occurs without affecting the growth of the bacteria, suggesting a mechanism that targets virulence rather than viability.[1]

The primary mechanism of action is the inhibition of the las quorum sensing (QS) system in P. aeruginosa.[1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. The las system is a critical regulator of virulence factors and biofilm formation in P. aeruginosa.

Table 2: Biological Activity of this compound

ParameterResultReference
Biofilm Inhibition 46.13 ± 0.72% inhibition of P. aeruginosa PAO1 biofilm formation[1]
Mechanism Inhibition of the las quorum sensing system[1]
Signaling Pathway Inhibition

The las quorum sensing system in P. aeruginosa is a key regulator of virulence. The diagram below illustrates the hierarchical nature of the P. aeruginosa quorum sensing network and the point of inhibition by this compound.

las_pathway cluster_las las System cluster_inhibition Inhibition LasI LasI Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesizes LasR LasR Complex LasR-Autoinducer Complex LasR->Complex Autoinducer->LasR Binds to Virulence Virulence Factor Genes (e.g., lasB) Complex->Virulence Activates Transcription Inhibitor This compound Inhibitor->LasR Inhibits

P. aeruginosa las Quorum Sensing Pathway Inhibition.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on established procedures.

Synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

The synthesis of this compound is typically achieved through a multi-step process. A general synthetic pathway involves the following key steps:

  • Bromination of Pyridazinone: The synthesis starts with the bromination of a pyridazinone precursor to introduce the two bromine atoms onto the heterocyclic ring.[2]

  • N-Arylation: The brominated pyridazinone is then coupled with a substituted benzene ring, often through an N-alkylation or N-arylation reaction.[2]

  • Sulfonamide Formation: The final step involves the introduction of the sulfonamide group onto the benzene ring. This can be achieved through various methods, such as the reaction of a sulfonyl chloride with ammonia or the use of ammonium sulfamate under specific conditions.[2]

P. aeruginosa Biofilm Inhibition Assay

The capacity of this compound to inhibit biofilm formation is commonly assessed using a crystal violet staining method.

biofilm_assay_workflow start Start culture Prepare overnight culture of P. aeruginosa PAO1 start->culture dilution Dilute culture and add to 96-well plate with This compound culture->dilution incubation Incubate plate to allow biofilm formation dilution->incubation wash1 Remove planktonic bacteria by washing incubation->wash1 stain Stain adherent biofilm with 0.1% crystal violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with acetic acid wash2->solubilize measure Measure absorbance to quantify biofilm solubilize->measure end End measure->end

Biofilm Inhibition Assay Workflow.

Detailed Protocol:

  • Bacterial Culture Preparation: An overnight culture of P. aeruginosa PAO1 is prepared in a suitable growth medium.

  • Assay Setup: The overnight culture is diluted and added to the wells of a 96-well microtiter plate. Different concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells. Control wells containing the bacterial culture with the solvent alone are also included.

  • Incubation: The plate is incubated under static conditions for a specified period (e.g., 24-48 hours) at 37°C to allow for biofilm formation.

  • Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution, such as phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a short period (e.g., 10-15 minutes).

  • Final Washing: Excess crystal violet is removed by washing the wells with water.

  • Quantification: The crystal violet bound to the biofilm is solubilized using a solvent such as 30% acetic acid. The absorbance of the solubilized stain is then measured using a plate reader at a specific wavelength (typically around 550-590 nm). The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with this compound to the control wells.

Quorum Sensing Inhibition Assay using lasB-gfp Reporter Strain

To confirm that this compound targets the las quorum sensing system, a reporter strain of P. aeruginosa is utilized. This strain contains a fusion of the promoter of a las-controlled gene (such as lasB, which encodes for elastase) to a gene encoding a fluorescent protein, like the green fluorescent protein (GFP).

Experimental Procedure:

  • Reporter Strain Culture: An overnight culture of the P. aeruginosa lasB-gfp reporter strain is prepared.

  • Assay Setup: The culture is diluted and added to a microtiter plate along with various concentrations of this compound.

  • Incubation and Measurement: The plate is incubated, and measurements of both bacterial growth (optical density at 600 nm) and GFP fluorescence are taken at regular intervals.

  • Data Analysis: The fluorescence intensity is normalized to the bacterial growth (fluorescence/OD600) to determine the specific inhibition of lasB gene expression. A reduction in the normalized fluorescence in the presence of this compound indicates inhibition of the las quorum sensing system.[1]

Conclusion

This compound, or 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, is a promising antivirulence compound that effectively inhibits biofilm formation in P. aeruginosa PAO1. Its mechanism of action through the targeted inhibition of the las quorum sensing system, without impacting bacterial viability, presents a significant advantage in potentially mitigating the development of antibiotic resistance. Further research into its in vivo efficacy and safety profile is warranted to explore its therapeutic potential.

References

In Vitro Antibacterial Activity of Compound 170: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of compound 170, a novel investigational agent. The document summarizes its antimicrobial spectrum, details the experimental protocols for its evaluation, and elucidates its proposed mechanisms of action against key bacterial pathogens.

Quantitative Antibacterial Activity

Compound 170, also identified in literature as MC170 and compound 6b, has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs), representing the lowest concentration of the compound that inhibits visible bacterial growth, have been determined against a panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Compound 170 against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive1[1][1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive2[1][1]
Staphylococcus aureusGram-positive50[2]
Escherichia coliGram-negative20[2]

Note: Discrepancies in the reported MIC values for S. aureus (1 µg/mL and 50 µg/mL) may be attributable to variations in experimental conditions or the specific strains tested. Further validation is required to resolve this difference.

Experimental Protocols

The following sections detail the standardized methods employed for the in vitro evaluation of compound 170's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The MIC of compound 170 is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4] This method involves preparing serial twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol Outline:

  • Preparation of Compound Stock Solution: A stock solution of compound 170 is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

  • Serial Dilution: A serial twofold dilution of the compound is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations for testing.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of compound 170 at which there is no visible growth of the bacterium.

MIC_Workflow prep_stock Prepare Compound 170 Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic

Broth Microdilution Workflow for MIC Determination.

Time-Kill Kinetic Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of compound 170 over time. This assay involves exposing a standardized bacterial inoculum to the compound at various concentrations (typically multiples of the MIC) and measuring the number of viable bacteria at different time points.[5][6]

Protocol Outline:

  • Inoculum Preparation: A bacterial suspension is prepared as described for the MIC assay to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Exposure to Compound: The bacterial suspension is added to flasks containing compound 170 at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. A growth control flask without the compound is also included.

  • Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the compound to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Time_Kill_Assay_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum exposure Expose Bacteria to Compound 170 at various MICs prep_inoculum->exposure incubation Incubate with Shaking at 37°C exposure->incubation sampling Collect Samples at Defined Time Points incubation->sampling plating Perform Serial Dilutions and Plate for Viable Counts sampling->plating counting Count Colonies and Calculate CFU/mL plating->counting analysis Plot log10 CFU/mL vs. Time to Generate Time-Kill Curves counting->analysis

Time-Kill Kinetic Assay Experimental Workflow.

Mechanisms of Action

Compound 170 exhibits distinct mechanisms of action against different bacterial species, highlighting its potential as a versatile antibacterial agent.

Inhibition of Phosphatidylglycerol Biosynthesis in Staphylococcus aureus

In S. aureus, compound 170 is proposed to exert its antibacterial effect by inhibiting the biosynthesis of phosphatidylglycerol (PG), a major component of the bacterial cell membrane.[1] Transcriptome analysis of S. aureus exposed to MC170 revealed significant disruption of glycolysis/gluconeogenesis and carbon metabolism, pathways that are critical for generating precursors for bacterial membrane phospholipid biosynthesis.[1] The addition of exogenous PG has been shown to attenuate the antibacterial activity of MC170, further supporting the hypothesis that its primary target is within the PG metabolic pathway.[1]

The biosynthesis of PG in S. aureus involves a series of enzymatic steps. One of the key enzymes is phosphatidylglycerol phosphate synthase (PgsA), which catalyzes the formation of phosphatidylglycerol phosphate from CDP-diacylglycerol and glycerol-3-phosphate.[7] While the precise molecular target of compound 170 within this pathway has not been definitively identified, its interference with PG synthesis disrupts membrane integrity and function, leading to bacterial cell death.

PG_Synthesis_Inhibition cluster_pathway Phosphatidylglycerol Biosynthesis Pathway G3P Glycerol-3-Phosphate PgsA PgsA G3P->PgsA CDP_DAG CDP-Diacylglycerol CDP_DAG->PgsA PGP Phosphatidylglycerol Phosphate PgsA->PGP PGP_Phosphatase PGP Phosphatase PGP->PGP_Phosphatase PG Phosphatidylglycerol PGP_Phosphatase->PG Compound170 Compound 170 Compound170->Inhibition

Proposed inhibition of the Phosphatidylglycerol synthesis pathway by Compound 170.

Disruption of Quorum Sensing in Pseudomonas aeruginosa

Against P. aeruginosa, "Antibacterial agent 170" (compound 6b) has been shown to inhibit biofilm formation by interfering with the las quorum sensing (QS) system. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. The las system is a key regulator of virulence factor production and biofilm development in P. aeruginosa.

The core components of the las system are the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR transcriptional regulator.[8][9][10] When the concentration of 3O-C12-HSL reaches a certain threshold, it binds to and activates LasR. The activated LasR-3O-C12-HSL complex then binds to specific DNA sequences, leading to the transcription of target genes, including those involved in virulence and biofilm formation.[8][11] Compound 170 is thought to disrupt this signaling cascade, although the exact point of interference, whether it is inhibition of LasI synthase activity or antagonism of the LasR receptor, requires further investigation.

Quorum_Sensing_Inhibition LasI LasI Synthase Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer produces LasR LasR Receptor Autoinducer->LasR binds to Complex LasR-Autoinducer Complex LasR->Complex DNA Target Gene Promoters Complex->DNA binds to Transcription Transcription of Virulence & Biofilm Genes DNA->Transcription activates Compound170 Compound 170 Compound170->Inhibition inhibits

Proposed disruption of the P. aeruginosa las quorum sensing system by Compound 170.

References

Unraveling the Target of Antibacterial Agent 170: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification studies for the novel antibacterial agent, MC170, a 2,2-disubstituted indole-3-one derivative. This document outlines the agent's mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to Antibacterial Agent MC170

Antibacterial agent MC170 has emerged as a potent and selective inhibitor of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its identification and subsequent investigation into its mechanism of action provide a promising avenue for the development of new therapeutic strategies against this significant human pathogen. This guide focuses on the studies that have elucidated the molecular targets of MC170 and its impact on bacterial physiology.

Mechanism of Action: Inhibition of Phosphatidylglycerol Metabolism

Research indicates that MC170 exerts its antibacterial effects by targeting and disrupting the biosynthesis of phosphatidylglycerol (PG), a crucial component of the bacterial cell membrane. The proposed mechanism involves the significant disruption of central metabolic pathways, specifically glycolysis/gluconeogenesis and carbon metabolism. These pathways are responsible for producing the essential precursors required for the synthesis of membrane phospholipids. By inhibiting these foundational metabolic processes, MC170 effectively halts the production of PG, leading to compromised membrane integrity and ultimately, bacterial cell death.

Signaling Pathway of MC170 Action

The following diagram illustrates the proposed signaling pathway through which MC170 inhibits phosphatidylglycerol metabolism in Staphylococcus aureus.

MC170_Mechanism MC170 Antibacterial Agent MC170 Glycolysis Glycolysis / Gluconeogenesis MC170->Glycolysis inhibits Carbon_Metabolism Carbon Metabolism MC170->Carbon_Metabolism inhibits Precursors Essential Precursors Glycolysis->Precursors produces Carbon_Metabolism->Precursors produces PG_Biosynthesis Phosphatidylglycerol (PG) Biosynthesis Precursors->PG_Biosynthesis required for Cell_Membrane Bacterial Cell Membrane Integrity PG_Biosynthesis->Cell_Membrane maintains Bacterial_Death Bacterial Cell Death PG_Biosynthesis->Bacterial_Death inhibition leads to Cell_Membrane->Bacterial_Death disruption leads to

Proposed mechanism of action for antibacterial agent MC170.

Quantitative Data Summary

The antibacterial potency of MC170 has been quantified through various microbiological assays. The following table summarizes the key quantitative data obtained from these studies.

Bacterial Strain Assay Type Parameter Value Reference
Staphylococcus aureusMinimum Inhibitory ConcentrationMIC1 µg/mL[1]
Methicillin-Resistant S. aureus (MRSA)Minimum Inhibitory ConcentrationMIC2 µg/mL[1]

Detailed Experimental Protocols

The identification of MC170's target and mechanism of action was achieved through a series of key experiments. The detailed protocols for these assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Antibacterial agent MC170 stock solution

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare serial two-fold dilutions of MC170 in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted MC170. This brings the final volume in each well to 200 µL.

  • Include a positive control well (bacteria and MHB without MC170) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of MC170 in which no visible bacterial growth is observed. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Bacterial Growth Curve Measurements

Bacterial growth curves are used to analyze the effect of an antimicrobial agent on the growth kinetics of a bacterial population.

Materials:

  • Sterile culture flasks or tubes

  • Appropriate liquid bacterial growth medium (e.g., MHB)

  • Overnight bacterial culture

  • Spectrophotometer

  • Shaking incubator

Protocol:

  • Inoculate a fresh flask of MHB with an overnight culture of the test bacterium to an initial OD600 of approximately 0.05.

  • Divide the culture into separate flasks. To one flask, add MC170 at a predetermined concentration (e.g., 1x or 2x MIC). The other flask serves as the untreated control.

  • Incubate both flasks at 37°C with constant shaking (e.g., 200 rpm).

  • At regular time intervals (e.g., every hour for 24 hours), aseptically remove an aliquot from each flask and measure the OD600 using a spectrophotometer.

  • Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate the growth curves for both the treated and untreated cultures.

Time-Kill Curve Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Sterile culture tubes

  • Appropriate liquid bacterial growth medium

  • Bacterial inoculum

  • MC170 at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Protocol:

  • Prepare a bacterial suspension in the mid-logarithmic phase of growth and adjust the concentration to approximately 5 x 10^5 CFU/mL in fresh broth.

  • Add MC170 at the desired concentrations to separate tubes containing the bacterial suspension. Include a growth control tube without the agent.

  • Incubate all tubes at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of MC170 and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Transcriptome Analysis (RNA-seq)

Transcriptome analysis via RNA sequencing (RNA-seq) is used to identify global changes in gene expression in bacteria upon treatment with an antibacterial agent, providing insights into its mechanism of action.

Materials:

  • Bacterial culture

  • MC170

  • RNA extraction kit

  • DNase I

  • rRNA depletion kit

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Expose the culture to a sub-lethal concentration of MC170 for a defined period. An untreated culture serves as the control.

  • Harvest the bacterial cells from both treated and untreated cultures.

  • Immediately stabilize the RNA by using an RNA stabilization reagent or by flash-freezing the cell pellets.

  • Extract total RNA from the bacterial cells using a suitable RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Deplete the ribosomal RNA (rRNA) from the total RNA sample, as rRNA constitutes the majority of RNA in bacteria.

  • Prepare cDNA libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit.

  • Sequence the prepared libraries on a high-throughput NGS platform.

  • Analyze the sequencing data by mapping the reads to the bacterial reference genome and performing differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to MC170 treatment.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the target identification of an antibacterial agent like MC170.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_study Mechanism of Action Study cluster_target_validation Target Validation MIC MIC Assay Growth_Curve Growth Curve Assay MIC->Growth_Curve informs Time_Kill Time-Kill Assay Growth_Curve->Time_Kill informs Transcriptomics Transcriptome Analysis (RNA-seq) Time_Kill->Transcriptomics suggests pathways for Metabolite_Analysis Metabolite Analysis (e.g., Phospholipids) Transcriptomics->Metabolite_Analysis identifies targets for Genetic_Studies Genetic Studies (e.g., Mutant Analysis) Transcriptomics->Genetic_Studies identifies genes for

General experimental workflow for antibacterial target identification.

References

In-Depth Technical Guide on the Structure-Activity Relationship of Indole-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its many derivatives, the indole-3-one moiety has emerged as a significant pharmacophore, particularly in the development of novel anticancer agents. The presence of a ketone at the 3-position provides a key site for electronic interactions and substitutions, allowing for the fine-tuning of biological activity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of indole-3-one derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Structure-Activity Relationship of Indole-3-one Derivatives

The anticancer activity of indole-3-one derivatives is intricately linked to the nature and position of substituents on both the indole core and the groups attached to the 3-position carbonyl.

Substitutions on the Indole Ring

Modifications on the indole nucleus significantly impact the cytotoxic and kinase inhibitory activities of indole-3-one derivatives.

  • Position 5: Substitution at the 5-position of the indole ring with electron-withdrawing groups, such as halogens (e.g., fluoro, chloro) or a nitro group, has been shown to enhance anticancer activity. This is likely due to the altered electronic properties of the indole ring system, which can influence binding to target proteins.

  • N-Substitution: Alkylation or arylation at the N1-position of the indole ring can modulate the lipophilicity and steric bulk of the molecule, thereby affecting its cell permeability and interaction with target enzymes. For instance, N-methylation has been observed to significantly increase the potency of some indole derivatives.[1]

Modifications at the 3-Position

The group attached to the carbonyl at the 3-position is a critical determinant of the biological activity of indole-3-one derivatives.

  • Aroyl and Acyl Groups: 3-Aroylindoles and 3-acylindoles are a prominent class of indole-3-one derivatives with potent anticancer activities. The nature of the aromatic or aliphatic substituent on the carbonyl group influences the compound's ability to inhibit cellular proliferation. For example, the presence of methoxy or methyl groups on a phenyl ring at this position can enhance activity against certain cancer cell lines.[2]

  • Chalcone-like Moieties: The incorporation of a chalcone-like scaffold at the 3-position has yielded highly potent anticancer agents. These derivatives often act as microtubule-targeting agents, inhibiting tubulin polymerization.[1]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of selected indole-3-one and related 3-substituted indole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of 3-Substituted Indole Derivatives

CompoundRCancer Cell LineIC50 (µM)Reference
4d HSK-OV-3>50[2][3]
4l 3-NO2SK-OV-3>50[2][3]
4o 4-CH3SK-OV-311.5[2]
4p 4-CH3HT-2911.5[2]
4q 4-OCH3SK-OV-313.5[2]
4q 4-OCH3HT-2913.5[2]

Table 2: Anticancer Activity of Indole-based Tyrphostin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2a MCF-70.10[4]
2a HCT-116 (p53 wt)0.8[4]
2a HCT-116 (p53-/-)0.2[4]
2b MCF-70.3[4]
2b HCT-116 (p53 wt)0.1[4]
2b HCT-116 (p53-/-)0.1[4]
3a MCF-70.04[4]
3a HCT-116 (p53 wt)0.01[4]
3a HCT-116 (p53-/-)0.1[4]

Table 3: Anticancer Activity of Indole-based Sulfonohydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5f MCF-713.2[5]
5f MDA-MB-4688.2[5]

Experimental Protocols

General Synthesis of 3-Aroylindoles

A common method for the synthesis of 3-aroylindoles involves the Friedel-Crafts acylation of an indole with an appropriate aroyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • Indole or substituted indole

  • Aroyl chloride

  • Lewis acid catalyst (e.g., AlCl3, SnCl4)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the indole in an anhydrous solvent, the Lewis acid catalyst is added portion-wise at 0 °C under an inert atmosphere.

  • The aroyl chloride is then added dropwise to the reaction mixture, and the solution is stirred at room temperature for a specified time (monitored by TLC).

  • Upon completion, the reaction is quenched by the slow addition of ice-cold water and 1M HCl.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

A one-pot, three-component coupling reaction of a benzaldehyde, N-methylaniline, and an indole using Yb(OTf)3-SiO2 as a catalyst has also been reported as an efficient method for the synthesis of 3-substituted indoles.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Indole-3-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the indole-3-one derivatives for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours at 37°C.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

Indole-3-one derivatives exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation.

Kinase Inhibition

Many indole-3-one derivatives function as kinase inhibitors, targeting key enzymes involved in cancer cell growth and survival.

Kinase_Inhibition_Pathway Indole3one Indole-3-one Derivatives Src Src Kinase Indole3one->Src Inhibition Proliferation Cell Proliferation & Survival Src->Proliferation Promotes

Caption: Inhibition of Src kinase by indole-3-one derivatives.

Some 3-substituted indole derivatives have been shown to inhibit the activity of c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[2][3] Inhibition of Src kinase can disrupt these downstream signaling pathways, leading to a reduction in cancer cell growth.

Induction of Apoptosis

A primary mechanism of action for many anticancer agents, including indole-3-one derivatives, is the induction of programmed cell death, or apoptosis.

Apoptosis_Induction_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Indole3one Indole-3-one Derivatives Indole3one->Bcl2 Downregulates Indole3one->Bax Upregulates

Caption: Intrinsic pathway of apoptosis induced by indole-3-one derivatives.

Western blot analyses have revealed that some indole derivatives induce apoptosis by modulating the expression of Bcl-2 family proteins.[6] They can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in apoptosis.[6][7]

Conclusion

Indole-3-one derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be effectively modulated through strategic substitutions on the indole core and at the 3-position. The primary mechanisms of action appear to involve the inhibition of key kinases and the induction of apoptosis. Further research focusing on the optimization of the indole-3-one scaffold and a deeper understanding of their molecular targets will be crucial for the successful translation of these promising compounds into clinical candidates.

References

Quorum Sensing Inhibition by Benzoheterocyclic Sulfoxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of benzoheterocyclic sulfoxide derivatives as a promising class of quorum sensing (QS) inhibitors, with a primary focus on their activity against the opportunistic human pathogen Pseudomonas aeruginosa. This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological and experimental pathways involved.

Introduction: Targeting Bacterial Communication

Pseudomonas aeruginosa is a formidable pathogen, notorious for its ability to form drug-resistant biofilms and cause chronic infections. This bacterium coordinates its virulence and biofilm formation through a sophisticated cell-to-cell communication system known as quorum sensing (QS)[1]. The QS network in P. aeruginosa is predominantly controlled by three interconnected signaling systems: las, rhl, and pqs[1].

  • The las system: This system is at the top of the hierarchy and utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule, which is synthesized by LasI and binds to the transcriptional regulator LasR[1][2]. The LasR:3-oxo-C12-HSL complex activates the transcription of numerous virulence genes, including those for elastase production, and also activates the rhl system[1][2].

  • The rhl system: This system uses N-butanoyl-L-homoserine lactone (C4-HSL) as its signal molecule, produced by RhlI and recognized by the RhlR regulator. It controls the production of virulence factors such as rhamnolipids and pyocyanin[1][2].

  • The pqs system: This system employs quinolone-based signals, such as the Pseudomonas quinolone signal (PQS), to regulate virulence factor production and biofilm formation[1].

Inhibiting these QS systems presents a novel anti-virulence strategy. By disrupting bacterial communication, quorum sensing inhibitors (QSIs) can prevent the expression of virulence factors and the formation of biofilms without exerting direct bactericidal pressure, which may reduce the likelihood of developing resistance[1][3]. Natural sulfur-containing compounds, such as ajoene from garlic, have demonstrated significant QSI activity, paving the way for the design and synthesis of new sulfur-based inhibitors[1][4].

Benzoheterocyclic Sulfoxides: A Novel Class of QSIs

Inspired by the QSI activity of natural and synthetic sulfur-containing compounds, researchers designed and synthesized six series of benzoheterocyclic sulfoxide derivatives[1][3][5]. The core hypothesis was that oxidizing benzoheterocyclic monosulfides to sulfoxides could yield compounds with potent QS inhibitory activity, effectively replacing the disulfide bond found in previously identified inhibitors[1][3].

Among the synthesized compounds, compound 6b emerged as a particularly effective QSI. It significantly inhibited biofilm formation in P. aeruginosa PAO1 without affecting bacterial growth, indicating a specific anti-virulence mechanism rather than antibiotic activity[1][3][5]. Further studies revealed that compound 6b primarily targets the las system, a critical component at the top of the QS regulatory hierarchy[1][5][6].

Quantitative Data Summary

The inhibitory activities of the most promising benzoheterocyclic sulfoxide derivatives are summarized below. All data is derived from studies on P. aeruginosa PAO1.

Table 1: Anti-Biofilm Activity of Key Benzoheterocyclic Sulfoxide Derivatives
CompoundBiofilm Inhibition (%) at 100 µM
6b 46.13 ± 0.72 [1][3]
5bModerate Activity
5cWeaker Activity
5dWeaker Activity
6cWeaker Activity
6dWeaker Activity

Note: Compound 6b, featuring a chloro-substitution, demonstrated the highest anti-biofilm effect among the tested series[1].

Table 2: Inhibitory Concentration (IC50) against the las System
CompoundTarget Reporter StrainIC50 Value (µM)
6b PAO1-lasB-gfp2.08 ± 0.25 [1]

Note: The IC50 value represents the concentration of compound 6b required to inhibit 50% of the fluorescence signal from the lasB promoter-driven green fluorescent protein (GFP) reporter, indicating potent and specific inhibition of the las system in a dose-dependent manner[1].

Signaling Pathways and Proposed Mechanism

The quorum sensing network in P. aeruginosa is a complex, hierarchical system. Benzoheterocyclic sulfoxide 6b has been shown to primarily interfere with the las pathway.

QuorumSensingPathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR OdDHL->LasR binds LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL RhlI RhlI LasR_OdDHL->RhlI activates RhlR RhlR LasR_OdDHL->RhlR activates PqsR PqsR LasR_OdDHL->PqsR activates Virulence Virulence Factors (Elastase, Rhamnolipids, Pyocyanin) & Biofilm Formation LasR_OdDHL->Virulence activates BHL C4-HSL RhlI->BHL synthesizes BHL->RhlR binds RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL RhlR_BHL->Virulence activates PqsR_PQS PqsR-PQS Complex PqsR->PqsR_PQS PQS_mol PQS PQS_mol->PqsR binds PqsR_PQS->Virulence activates Inhibitor Compound 6b Inhibitor->LasR inhibits binding

Caption: The hierarchical quorum sensing network in P. aeruginosa and the inhibitory action of compound 6b.

Molecular docking studies suggest that compound 6b inhibits the las system by binding to the LasR receptor protein[1][5][6]. This interaction, stabilized by hydrogen bonds, likely prevents the natural autoinducer (3-oxo-C12-HSL) from binding and activating LasR, thereby blocking the entire downstream signaling cascade that controls virulence factor production and biofilm formation[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the QSI activity of benzoheterocyclic sulfoxide derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay is crucial to confirm that the observed anti-biofilm effects are not due to bactericidal or bacteriostatic activity.

  • Preparation: A two-fold serial dilution of the test compounds (e.g., compound 6b) is prepared in a 96-well microtiter plate using a suitable growth medium like Luria-Bertani (LB) broth.

  • Inoculation: An overnight culture of P. aeruginosa PAO1 is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The absence of growth inhibition at concentrations that inhibit quorum sensing indicates a specific QSI effect[1].

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilm.

  • Preparation: Test compounds are added to the wells of a 96-well plate containing growth medium. An overnight culture of P. aeruginosa PAO1 is then added to a final OD600 of ~0.02.

  • Incubation: The plate is incubated statically at 37°C for 24 hours to allow biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with a 0.1% (w/v) crystal violet solution for 15 minutes.

  • Destaining: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or absolute ethanol.

  • Quantification: The absorbance of the solubilized stain is measured at 595 nm. The percentage of biofilm inhibition is calculated relative to a vehicle-only control.

BiofilmAssayWorkflow A 1. Inoculate P. aeruginosa with test compound in 96-well plate B 2. Incubate for 24h at 37°C (Static Conditions) A->B C 3. Discard supernatant & wash with PBS B->C D 4. Stain biofilm with 0.1% Crystal Violet C->D E 5. Wash excess stain & air dry D->E F 6. Solubilize bound stain (e.g., 30% Acetic Acid) E->F G 7. Measure Absorbance at 595 nm F->G

Caption: Standard workflow for the crystal violet biofilm inhibition assay.

Quorum Sensing Reporter Strain Assays

Reporter strains are used to specifically measure the inhibition of individual QS systems. These strains contain a reporter gene (e.g., gfp for green fluorescent protein) fused to a QS-controlled promoter.

  • Strains: P. aeruginosa reporter strains such as PAO1-lasB-gfp (for the las system), PAO1-rhlA-gfp (rhl system), and PAO1-pqsA-gfp (pqs system) are used[1][7].

  • Assay Setup: An overnight culture of the reporter strain is diluted and added to a 96-well plate containing serial dilutions of the test compound.

  • Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Measurement: The optical density (OD) at 600 nm is measured to assess bacterial growth. The fluorescence (e.g., excitation at 485 nm, emission at 528 nm for GFP) is measured to quantify promoter activity.

  • Analysis: The fluorescence reading is normalized to the OD600 reading to account for any minor effects on bacterial growth. The results are compared to a control to determine the percentage of inhibition or to calculate an IC50 value[1].

Virulence Factor Quantification Assays

These assays measure the production of specific virulence factors to confirm the downstream effects of QS inhibition.

  • Elastase Activity: The production of LasB elastase, which is regulated by the las system, is measured[1].

    • P. aeruginosa PAO1 is grown in the presence of the test compound.

    • The culture supernatant is collected after centrifugation.

    • The supernatant is added to a solution of Elastin-Congo Red.

    • The mixture is incubated at 37°C for several hours.

    • The reaction is stopped, and undigested substrate is precipitated.

    • The absorbance of the supernatant is measured at 495 nm, which correlates with elastase activity.

  • Pyocyanin and Rhamnolipid Production: While compound 6b showed little effect on these, the protocols are standard for assessing rhl and pqs activity. Pyocyanin is typically extracted from culture supernatants using chloroform and measured by absorbance at 520 nm. Rhamnolipids can be quantified using methods like the orcinol assay[1].

Conclusion and Future Directions

Benzoheterocyclic sulfoxide derivatives, particularly compound 6b, represent a promising new scaffold for the development of quorum sensing inhibitors. These compounds effectively inhibit biofilm formation and virulence factor production in P. aeruginosa by specifically targeting the las regulatory system[1][6]. Their mechanism of action, which does not rely on killing the bacteria, is a highly attractive feature for combating antimicrobial resistance.

The detailed data and protocols presented in this guide offer a solid foundation for further research. Future work should focus on optimizing the structure of these sulfoxide derivatives to enhance potency and drug-like properties, conducting in-depth structure-activity relationship (SAR) studies, and evaluating their efficacy in more complex in vitro models and eventually in vivo infection models. These efforts will be critical in translating the promise of benzoheterocyclic sulfoxides into novel anti-virulence therapeutics.

References

Navigating the Frontier of Antibacterial Discovery: A Technical Guide to Initial Screening

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the core methodologies for the initial screening of novel antibacterial compounds.

The escalating threat of antimicrobial resistance necessitates a robust and efficient pipeline for the discovery of new antibacterial agents. The initial screening phase is a critical bottleneck in this process, where vast libraries of compounds are assessed to identify promising leads with potent and selective antibacterial activity. This technical guide provides an in-depth overview of the essential experimental protocols, data interpretation, and logical workflows integral to this crucial stage of drug discovery.

Experimental Protocols: A Step-by-Step Approach

The initial evaluation of novel compounds hinges on a series of well-defined in vitro assays. These protocols are designed to be reproducible and scalable, often adapted for high-throughput screening (HTS) formats to accommodate large compound libraries.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antibacterial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[2][3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4][5]

Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.[5] Each well will contain a specific concentration of the compound in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[3]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Positive (no compound) and negative (no bacteria) controls are included on each plate to ensure the validity of the assay.[6] The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[3]

  • Reading the MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[2][4] Microplate readers can also be used for automated and quantitative assessment of bacterial growth by measuring optical density.[5]

Assessment of Bacterial Viability

While MIC indicates growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity. Viability assays are therefore crucial for further characterization.

Protocol: Resazurin-Based Viability Assay

This assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.

  • Assay Setup: The assay is typically performed in a 96-well plate format following a similar setup to the MIC assay, with serial dilutions of the test compound and a standardized bacterial inoculum.

  • Incubation with Compound: The bacteria are incubated with the test compound for a predetermined period.

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Incubation and Measurement: The plate is incubated for a further period to allow for the conversion of resazurin. The fluorescence is then measured using a microplate reader. A decrease in fluorescence compared to the untreated control indicates a reduction in cell viability.[7]

Other methods for assessing bacterial viability include dye-based assays that differentiate between live and dead cells based on membrane integrity, such as the LIVE/DEAD BacLight Bacterial Viability Kit, which uses SYTO 9 (stains all bacteria) and propidium iodide (stains only membrane-compromised bacteria).[8][9]

Cytotoxicity Screening

A critical aspect of early-stage drug discovery is to ensure that the antibacterial activity of a compound is not due to general cytotoxicity.[7] Cytotoxicity assays are performed on eukaryotic cell lines to assess the compound's effect on host cells.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10]

  • Cell Seeding: Eukaryotic cells (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[10]

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. A decrease in absorbance indicates reduced cell viability.[10] The half-maximal inhibitory concentration (IC50) against the eukaryotic cell line can then be calculated.[11]

Data Presentation: Structuring Quantitative Results

Clear and concise presentation of quantitative data is paramount for the comparative analysis of novel compounds. Tables provide an effective format for summarizing key parameters.

Compound IDTarget OrganismMIC (µg/mL)IC50 (µg/mL) (HeLa cells)Selectivity Index (SI = IC50/MIC)
NABC-001Staphylococcus aureus25025
NABC-001Escherichia coli16503.125
NABC-002Staphylococcus aureus8>100>12.5
NABC-002Escherichia coli32>100>3.125
NABC-003Staphylococcus aureus0.5510
NABC-003Escherichia coli451.25
Control (Ciprofloxacin)Staphylococcus aureus0.25100400
Control (Ciprofloxacin)Escherichia coli0.0151006666.7

Table 1: Summary of in vitro activity and cytotoxicity of novel antibacterial compounds.

Mandatory Visualizations

Diagrams are indispensable for illustrating complex workflows and biological pathways, providing a clear and logical overview.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library MIC Determination MIC Determination Compound Library->MIC Determination High-Throughput Screening Active Hits Active Hits MIC Determination->Active Hits Bacterial Viability Assay Bacterial Viability Assay Active Hits->Bacterial Viability Assay Cytotoxicity Assay Cytotoxicity Assay Active Hits->Cytotoxicity Assay Lead Candidates Lead Candidates Bacterial Viability Assay->Lead Candidates Cytotoxicity Assay->Lead Candidates Mechanism of Action Studies Mechanism of Action Studies Lead Candidates->Mechanism of Action Studies In vivo Efficacy Models In vivo Efficacy Models Lead Candidates->In vivo Efficacy Models

Caption: Workflow for the initial screening and progression of novel antibacterial compounds.

Bacterial signaling pathways are often targeted in the search for new antibiotics, as they can regulate virulence and resistance.[12] Understanding these pathways is crucial for developing novel therapeutic strategies.

Two_Component_System Environmental Signal Environmental Signal Histidine Kinase (HK) Histidine Kinase (HK) Environmental Signal->Histidine Kinase (HK) Activates Histidine Kinase (HK)->Histidine Kinase (HK) Autophosphorylation (ATP -> ADP) Response Regulator (RR) Response Regulator (RR) Histidine Kinase (HK)->Response Regulator (RR) Phosphotransfer DNA Binding DNA Binding Response Regulator (RR)->DNA Binding Activates Gene Expression Gene Expression DNA Binding->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

Caption: Generalized two-component signaling pathway in bacteria, a common drug target.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 170, also identified as compound 6b, is a benzoheterocyclic sulfoxide derivative that has demonstrated significant potential as an inhibitor of biofilm formation in Pseudomonas aeruginosa. This compound operates by disrupting the las quorum sensing (QS) system, a key communication pathway that regulates virulence and biofilm development in this pathogenic bacterium. By targeting quorum sensing, this compound offers a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. These application notes provide a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound.

Data Presentation

Table 1: Biofilm Inhibition Activity of this compound (Compound 6b)
CompoundConcentration (µM)Bacterial StrainInhibition of Biofilm Formation (%)
This compound (6b)100P. aeruginosa PAO146.13 ± 0.72
Table 2: Effect of this compound (Compound 6b) on las-Controlled Virulence Factors
Virulence FactorBacterial StrainTreatmentRelative Expression/Activity (%)
lasB-gfp fusionP. aeruginosa PAO1Control100
This compound (100 µM)Reduced Luminescence
ElastaseP. aeruginosa PAO1Control100
This compound (100 µM)Significantly Reduced

Note: Specific quantitative values for the reduction in lasB-gfp luminescence and elastase activity were not available in the source document. The effect is described as a significant reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound (Compound 6b)

This protocol outlines the two-step synthesis of this compound (2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzonitrile oxide).

Step 1: Synthesis of Intermediate 3b (2-((1H-benzo[d]imidazol-2-ylthio)methyl)benzonitrile)

  • To a solution of 2-(bromomethyl)benzonitrile (1.0 mmol) in 20 mL of acetonitrile, add triethylamine (1.2 mmol).

  • Stir the mixture at room temperature.

  • Add 2-mercaptobenzimidazole (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Dry the solid to obtain the intermediate compound 3b.

Step 2: Synthesis of this compound (Compound 6b)

  • Dissolve the intermediate 3b (1.0 mmol) in 20 mL of dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1) eluent to yield the final product, this compound (compound 6b).

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This assay is used to quantify the effect of this compound on P. aeruginosa biofilm formation.

  • Prepare an overnight culture of P. aeruginosa PAO1 in Luria-Bertani (LB) broth at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Dispense 100 µL of the diluted culture into the wells of a 96-well polystyrene microtiter plate.

  • Add this compound to the desired final concentration (e.g., 100 µM). Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, discard the planktonic culture and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate.

  • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

  • Air-dry the plate completely.

  • Solubilize the stained biofilm by adding 150 µL of 33% (v/v) glacial acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] * 100.

Protocol 3: Elastase Activity Assay

This protocol measures the effect of this compound on the production of elastase, a key virulence factor regulated by the las QS system.

  • Grow P. aeruginosa PAO1 in LB broth in the presence and absence of this compound (100 µM) at 37°C with shaking for 24 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Collect the cell-free supernatants, which contain the secreted elastase.

  • Prepare the reaction mixture containing 100 µL of supernatant and 900 µL of Elastin Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) containing 5 mg/mL of Elastin Congo Red.

  • Incubate the mixture at 37°C for 3-4 hours with shaking.

  • Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Centrifuge to pellet the insoluble ECR.

  • Transfer the supernatant to a clean tube and measure the absorbance at 495 nm.

  • A decrease in absorbance in the treated sample compared to the control indicates reduced elastase activity.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 3b cluster_step2 Step 2: Synthesis of this compound (6b) start1 2-(bromomethyl)benzonitrile + 2-mercaptobenzimidazole reagents1 Triethylamine, Acetonitrile start1->reagents1 product1 Intermediate 3b (2-((1H-benzo[d]imidazol-2-ylthio)methyl)benzonitrile) reagents1->product1 start2 Intermediate 3b product1->start2 reagents2 m-CPBA, Dichloromethane start2->reagents2 product2 This compound (6b) (2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzonitrile oxide) reagents2->product2

Caption: Synthesis workflow for this compound.

Las_Quorum_Sensing_Pathway cluster_bacteria Pseudomonas aeruginosa cluster_inhibition Mechanism of Action LasI LasI (Autoinducer Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Transcriptional Regulator) Complex LasR-AHL Complex LasR->Complex AHL->LasR Binds to Virulence_Genes Virulence Genes (e.g., lasB - elastase) Complex->Virulence_Genes Activates Transcription Biofilm Biofilm Formation Complex->Biofilm Promotes Agent170 This compound Agent170->LasR Inhibits

Caption: Inhibition of the P. aeruginosalas quorum sensing pathway.

Application Notes and Protocols for Testing MC-170 Against MRSA Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The development of novel antimicrobial agents with unique mechanisms of action is crucial to combatting MRSA infections. MC-170, a 2,2-disubstituted indole-3-one derivative, has demonstrated potent and selective activity against S. aureus, including MRSA strains.[1] This document provides detailed protocols for testing the efficacy of MC-170 against MRSA, focusing on determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. Additionally, it outlines the known signaling pathways affected by MC-170 to provide a comprehensive understanding of its mechanism of action.

Mechanism of Action of MC-170

MC-170 exerts its antibacterial effect by disrupting critical metabolic pathways in S. aureus. Transcriptome analysis has revealed that MC-170 significantly interferes with glycolysis/gluconeogenesis and carbon metabolism.[1] These pathways are essential for producing precursors required for the biosynthesis of bacterial membrane phospholipids. Specifically, MC-170 is suggested to inhibit phosphatidylglycerol (PG) metabolism, a key component of the bacterial cell membrane.[1] This disruption of membrane integrity and essential metabolic processes leads to bacterial cell death.

Signaling Pathway Diagrams

glycolysis_pathway cluster_glycolysis Glycolysis/Gluconeogenesis cluster_membrane_synthesis Phospholipid Biosynthesis Glucose Glucose Glucose-6P Glucose-6P Glucose->Glucose-6P Fructose-6P Fructose-6P Glucose-6P->Fructose-6P Fructose-1,6P Fructose-1,6P Fructose-6P->Fructose-1,6P Glyceraldehyde-3P Glyceraldehyde-3P Fructose-1,6P->Glyceraldehyde-3P Pyruvate Pyruvate Glyceraldehyde-3P->Pyruvate Glycerol-3P Glycerol-3P Glyceraldehyde-3P->Glycerol-3P Essential Precursor TCA Cycle TCA Cycle Pyruvate->TCA Cycle Phosphatidylglycerol (PG) Phosphatidylglycerol (PG) Glycerol-3P->Phosphatidylglycerol (PG) Cardiolipin Cardiolipin Phosphatidylglycerol (PG)->Cardiolipin Cell Membrane Integrity Cell Membrane Integrity Phosphatidylglycerol (PG)->Cell Membrane Integrity MC-170 MC-170 MC-170->Glyceraldehyde-3P Disrupts MC-170->Phosphatidylglycerol (PG) Inhibits Metabolism

Figure 1: Simplified signaling pathway of MC-170's mechanism of action.

phosphatidylglycerol_pathway Glycerol-3-phosphate Glycerol-3-phosphate CDP-diacylglycerol CDP-diacylglycerol Glycerol-3-phosphate->CDP-diacylglycerol Multiple Steps Phosphatidylglycerol phosphate Phosphatidylglycerol phosphate CDP-diacylglycerol->Phosphatidylglycerol phosphate Phosphatidylglycerol (PG) Phosphatidylglycerol (PG) Phosphatidylglycerol phosphate->Phosphatidylglycerol (PG) Lysyl-PG Lysyl-PG Phosphatidylglycerol (PG)->Lysyl-PG MprF enzyme Cardiolipin Cardiolipin Phosphatidylglycerol (PG)->Cardiolipin MC-170 MC-170 MC-170->Phosphatidylglycerol (PG) Inhibits Metabolism

Figure 2: Phosphatidylglycerol biosynthesis pathway in S. aureus.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of a novel compound against MRSA.

  • MC-170 stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB), supplemented with 2% NaCl for MRSA testing

  • 96-well microtiter plates

  • MRSA strains (e.g., ATCC 43300)

  • Positive control antibiotic (e.g., vancomycin, oxacillin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Prepare MC-170 Dilutions:

    • Perform serial two-fold dilutions of the MC-170 stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies of the MRSA strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the MC-170 dilutions and control wells (growth control with no antibiotic and sterility control with no bacteria).

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Data Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of MC-170 that shows no visible bacterial growth.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare MC-170 Dilutions Prepare MC-170 Dilutions Inoculate 96-well plate Inoculate 96-well plate Prepare MC-170 Dilutions->Inoculate 96-well plate Prepare MRSA Inoculum (0.5 McFarland) Prepare MRSA Inoculum (0.5 McFarland) Dilute Inoculum Dilute Inoculum Prepare MRSA Inoculum (0.5 McFarland)->Dilute Inoculum Dilute Inoculum->Inoculate 96-well plate Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Inoculate 96-well plate->Incubate (35°C, 16-20h) Visually Read MIC Visually Read MIC Incubate (35°C, 16-20h)->Visually Read MIC

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of MC-170 that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

A time-kill assay evaluates the rate at which an antimicrobial agent kills a bacterium over time.

  • MC-170 at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • MRSA inoculum prepared as in the MIC assay.

  • MHB supplemented with 2% NaCl.

  • Sterile saline for dilutions.

  • MHA plates for colony counting.

  • Inoculum Preparation:

    • Prepare a logarithmic phase culture of the MRSA strain in MHB.

    • Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Add MC-170 at the desired concentrations (0.5x, 1x, 2x, and 4x MIC) to flasks containing the bacterial culture in MHB.

    • Include a growth control flask without any antibiotic.

  • Sampling and Plating:

    • Incubate the flasks at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Data Analysis:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

    • Plot the log₁₀ CFU/mL versus time for each concentration of MC-170 and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

time_kill_workflow Prepare Log-phase MRSA Culture Prepare Log-phase MRSA Culture Adjust Inoculum (5x10^5 - 5x10^6 CFU/mL) Adjust Inoculum (5x10^5 - 5x10^6 CFU/mL) Prepare Log-phase MRSA Culture->Adjust Inoculum (5x10^5 - 5x10^6 CFU/mL) Add MC-170 (0.5x, 1x, 2x, 4x MIC) Add MC-170 (0.5x, 1x, 2x, 4x MIC) Adjust Inoculum (5x10^5 - 5x10^6 CFU/mL)->Add MC-170 (0.5x, 1x, 2x, 4x MIC) Incubate with Shaking (35°C) Incubate with Shaking (35°C) Add MC-170 (0.5x, 1x, 2x, 4x MIC)->Incubate with Shaking (35°C) Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate with Shaking (35°C)->Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Serial Dilution & Plating Serial Dilution & Plating Sample at Time Points (0, 2, 4, 6, 8, 12, 24h)->Serial Dilution & Plating Incubate Plates (35°C, 18-24h) Incubate Plates (35°C, 18-24h) Serial Dilution & Plating->Incubate Plates (35°C, 18-24h) Count CFU/mL Count CFU/mL Incubate Plates (35°C, 18-24h)->Count CFU/mL Plot Time-Kill Curve (log10 CFU/mL vs. Time) Plot Time-Kill Curve (log10 CFU/mL vs. Time) Count CFU/mL->Plot Time-Kill Curve (log10 CFU/mL vs. Time)

Figure 4: Workflow for the Time-Kill assay.

Data Presentation

All quantitative data from the MIC, MBC, and time-kill assays should be summarized in clearly structured tables for easy comparison.

Table 1: MIC and MBC of MC-170 against MRSA Strains

MRSA StrainMC-170 MIC (µg/mL)MC-170 MBC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300
Clinical Isolate 1
Clinical Isolate 2

Table 2: Time-Kill Kinetics of MC-170 against MRSA (ATCC 43300)

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
6
8
12
24

Conclusion

These detailed protocols and application notes provide a comprehensive framework for researchers to evaluate the in vitro efficacy of the investigational drug MC-170 against MRSA strains. By following these standardized methods, researchers can obtain reliable and reproducible data on the inhibitory and bactericidal activity of MC-170, contributing to the development of new and effective treatments for MRSA infections. The provided diagrams of the compound's mechanism of action and experimental workflows offer a clear visual guide to support the experimental process.

References

Application Notes: The Use of Antibacterial Agents in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic is necessary. The term "Antibacterial agent 170" does not refer to a specific, named compound in quorum sensing research. Instead, the number "170" is prominently associated with the bacterial reporter strain Vibrio harveyi BB170 [1]. This strain is a key tool used in laboratories to screen for and identify substances that can interfere with bacterial communication, a process known as quorum sensing (QS). Therefore, these application notes will focus on the general application of antibacterial agents as quorum sensing inhibitors, with a special emphasis on the methodologies involving the V. harveyi BB170 reporter strain.

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. This coordinated behavior is critical for various processes, including biofilm formation, virulence factor production, and the development of antibiotic resistance[2][3][4][5]. The discovery of compounds that can disrupt QS, known as quorum sensing inhibitors (QSIs), has opened up a promising avenue for the development of novel antibacterial therapies[2][3][5][6]. These agents aim to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development[2][7][8].

Key Concepts in Quorum Sensing Inhibition
  • Targeting Signal Synthesis: Some antibacterial agents inhibit the enzymes responsible for producing the signaling molecules (autoinducers) that mediate QS[6][9].

  • Blocking Signal Reception: Other agents act as antagonists, binding to the receptors of autoinducers and preventing the activation of the QS cascade[4][6][9].

  • Degrading Signaling Molecules: Certain enzymes, known as quorum quenching enzymes, can degrade the autoinducers, thereby disrupting the communication pathway[3][5].

Relevance in Drug Development

The inhibition of quorum sensing is a strategic approach to combatting bacterial infections, especially those caused by multidrug-resistant (MDR) pathogens[3][10]. By disarming bacteria of their cooperative virulence mechanisms, QSIs can render them more susceptible to conventional antibiotics and the host immune system[11].

Quantitative Data Summary

The following tables summarize the effects of various compounds on quorum sensing-regulated processes, as reported in the literature.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum

CompoundConcentrationPercentage Inhibition of Violacein ProductionReference
Tea Tree Essential Oil0.5 µl/mL>80%[12]
Rosemary Essential Oil0.5 µl/mL>80%[12]
EpicatechinMIC100%[13]
EpicatechinMIC/817.2 ± 0.9%[13]

Table 2: Synergistic Effects of QSIs with Antibiotics

Quorum Sensing InhibitorAntibioticTarget BacteriumObservationReference
Tannic acidGentamicin (GM)Salmonella enterica Paratyphi 3336Increased zone of inhibition from 18.7 mm to 27.0 mm[11]
Tannic acidGentamicin (GM)Salmonella enterica Typhi 950Increased zone of inhibition from 20.3 mm to 25.0 mm[11]
4-dimethylaminocinnamic acid (200 µg/mL)Tobramycin (TOB) (0.3 µg/mL)Chromobacterium violaceum ATCC1247263% decrease in biofilm[11]
4-methoxycinnamic acid (100 µg/mL)Tobramycin (TOB) (0.3 µg/mL)Chromobacterium violaceum ATCC1247279% decrease in biofilm[11]

Experimental Protocols

Protocol 1: Screening for AI-2 Quorum Sensing Inhibition using Vibrio harveyi BB170

Materials:

  • Vibrio harveyi BB170 strain

  • Luria-Bertani (LB) medium

  • Test compounds (potential QSIs)

  • Positive control (e.g., a known QSI)

  • Negative control (e.g., DMSO or sterile water)

  • 96-well microtiter plates

  • Luminometer

Procedure:

  • Culture V. harveyi BB170 overnight in LB broth at 30°C with shaking.

  • Dilute the overnight culture 1:5000 in fresh LB medium.

  • Add the test compounds at various concentrations to the wells. Include positive and negative controls.

  • Add the diluted V. harveyi BB170 culture to each well.

  • Incubate the plate at 30°C with shaking for a specified period (e.g., 4-6 hours).

  • Measure the bioluminescence of each well using a luminometer.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis A Culture V. harveyi BB170 D Dispense AI-2, Compounds, and V. harveyi into 96-well plate A->D B Prepare AI-2 Source B->D C Prepare Test Compounds C->D E Incubate at 30°C D->E F Measure Bioluminescence E->F G Analyze Data for QS Inhibition F->G

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This protocol is used to quantify the effect of a potential QSI on biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, E. coli)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compounds

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Spectrophotometer (plate reader)

Procedure:

  • Grow the bacterial strain overnight in TSB.

  • Dilute the overnight culture to a standardized OD (e.g., OD600 of 0.05).

  • Add the diluted bacterial culture to the wells of a 96-well plate.

  • Add the test compounds at various sub-MIC (Minimum Inhibitory Concentration) concentrations. Include appropriate controls.

  • Incubate the plate statically at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow biofilm formation.

  • After incubation, discard the planktonic cells and gently wash the wells with sterile PBS or water.

  • Stain the adherent biofilm by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet by adding 30% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • A decrease in absorbance indicates inhibition of biofilm formation.

signaling_pathway cluster_bacteria Bacterial Cell cluster_synthesis Signal Synthesis cluster_reception Signal Reception & Response cluster_extracellular Extracellular Environment cluster_inhibition Points of Inhibition by QSIs LuxI LuxI-type Synthase AHL AHL Autoinducer LuxI->AHL Synthesizes Precursors Precursors Precursors->LuxI LuxR LuxR-type Receptor AHL_LuxR AHL-LuxR Complex DNA Target Genes AHL_LuxR->DNA Binds & Activates Virulence Virulence & Biofilm Formation DNA->Virulence Expression AHL->LuxR Binds to Inhibit_Synthase Inhibit Synthase Inhibit_Synthase->LuxI Block_Receptor Block Receptor Block_Receptor->LuxR

References

Application Notes & Protocols: Experimental Use of Antibacterial Agent 170 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial Agent 170 is a novel synthetic fluoroquinolone being investigated for its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including several multi-drug resistant (MDR) strains. Its proposed mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. These application notes provide a summary of the preclinical data for Agent 170 and detailed protocols for its evaluation in established murine infection models. The goal of preclinical animal model studies is to gather data on a drug's efficacy and safety before it is tested in humans.[1][2]

In Vitro Antibacterial Activity

Initial screening of Agent 170 was performed to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is a key measure of an antibiotic's in vitro effectiveness.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 170

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus (ATCC 29213) Gram-positive 0.25
Staphylococcus aureus (MRSA, USA300) Gram-positive 0.5
Streptococcus pneumoniae (ATCC 49619) Gram-positive 0.125
Escherichia coli (ATCC 25922) Gram-negative 0.5
Klebsiella pneumoniae (ATCC 700603) Gram-negative 1.0

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2.0 |

Pharmacokinetics in Murine Models

Pharmacokinetic (PK) studies are essential to understand how an agent is absorbed, distributed, metabolized, and excreted by the body.[4][5] Single-dose PK studies for Agent 170 were conducted in healthy, 6-week-old female ICR mice (n=3 per route). The results are crucial for designing effective dosing schedules in efficacy models.[3]

Table 2: Key Pharmacokinetic Parameters of Agent 170 in Mice (20 mg/kg dose)

Parameter Intravenous (IV) Oral (PO) Subcutaneous (SC)
Cmax (µg/mL) 15.8 7.2 9.5
Tmax (hours) 0.1 0.5 0.75
AUC (0-24h) (µg·h/mL) 45.2 38.9 42.1
Half-life (t½) (hours) 2.1 2.5 2.3

| Bioavailability (%) | 100 | 86 | 93 |

Efficacy in Murine Infection Models

The following protocols describe standardized and reproducible methods for assessing the in vivo efficacy of antibacterial compounds.[6]

Protocol: Neutropenic Murine Thigh Infection Model

This model is a gold standard for the initial in vivo evaluation of new antibiotics, mimicking a deep soft-tissue infection.[6][7] It allows for the quantitative comparison of different dosing regimens under conditions where the host immune system is suppressed, providing a clear measure of the agent's direct antibacterial effect.[6][7]

Objective: To determine the dose-dependent efficacy of Agent 170 in reducing the bacterial burden of Staphylococcus aureus in the thighs of neutropenic mice.

Workflow Diagram: Murine Thigh Infection Model

Thigh_Infection_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (72h) Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Day -4 and -1 Acclimation->Induce_Neutropenia Infection Infect Thigh Muscle (S. aureus, 10^6 CFU) Day 0 Induce_Neutropenia->Infection Treatment Administer Agent 170 (SC, 2h post-infection) Infection->Treatment Euthanasia Euthanize & Harvest Thigh (24h post-treatment) Treatment->Euthanasia Homogenize Homogenize Tissue Euthanasia->Homogenize Dilute_Plate Serial Dilution & Plating Homogenize->Dilute_Plate Incubate_Count Incubate (37°C, 24h) & Count CFU Dilute_Plate->Incubate_Count

Caption: Workflow for the neutropenic murine thigh infection model.

Materials:

  • 6-week-old, female ICR mice (24-27g)[8]

  • Cyclophosphamide

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Agent 170, vehicle control (e.g., sterile saline)

  • Sterile saline, syringes, tissue homogenizer

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection to achieve neutropenia (<100 neutrophils/mm³).[7][8]

  • Prepare Inoculum: Culture S. aureus to the early-logarithmic phase in TSB. Centrifuge, wash, and resuspend the pellet in sterile saline to a final concentration of approximately 1x10⁷ CFU/mL.

  • Infection: Anesthetize mice and inject 0.1 mL of the bacterial suspension (~1x10⁶ CFU) intramuscularly into the posterior thigh muscle.[8]

  • Treatment: Two hours post-infection, administer Agent 170 or vehicle control subcutaneously (SC) at the desired doses (e.g., 5, 10, 20, 40 mg/kg).

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the entire thigh muscle.[8]

  • Quantify Bacteria: Homogenize the thigh tissue in 3 mL of sterile saline.[7] Perform serial ten-fold dilutions of the homogenate, plate onto TSA plates, and incubate for 24 hours at 37°C.[8]

  • Data Expression: Count the colonies and express the bacterial load as log₁₀ CFU per gram of tissue.

Table 3: Efficacy of Agent 170 in Murine Thigh Infection Model (S. aureus)

Treatment Group (mg/kg, SC) Mean Bacterial Load (log₁₀ CFU/g) ± SD Reduction vs. Control (log₁₀)
Vehicle Control (0h) 5.81 ± 0.15 -
Vehicle Control (26h) 7.95 ± 0.21 -
Agent 170 (10) 5.52 ± 0.30 2.43
Agent 170 (20) 4.15 ± 0.25 3.80

| Agent 170 (40) | 2.88 ± 0.31 | 5.07 |

Protocol: Murine Sepsis Model

This model evaluates the ability of an antibiotic to improve survival in a systemic infection, which is highly clinically relevant.[9] The cecal ligation and puncture (CLP) method is often used as it creates a polymicrobial infection that closely mimics human sepsis.[9]

Objective: To assess the efficacy of Agent 170 in improving the survival rate of mice with polymicrobial sepsis.

Workflow Diagram: Murine Sepsis Model (CLP)

Sepsis_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Surgical Procedure cluster_postop Phase 3: Treatment & Monitoring Acclimation Animal Acclimation (72h) Anesthesia Anesthetize Mouse Acclimation->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy CLP Cecal Ligation & Puncture (CLP) Laparotomy->CLP Closure Close Abdomen CLP->Closure Resuscitation Fluid Resuscitation (Saline, SC) Closure->Resuscitation Treatment Administer Agent 170 (SC, 6h post-CLP) Resuscitation->Treatment Monitoring Monitor Survival (Up to 7 days) Treatment->Monitoring

Caption: Workflow for the cecal ligation and puncture (CLP) sepsis model.

Materials:

  • 8-10 week-old C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools, sutures

  • Agent 170, vehicle control, broad-spectrum comparator (e.g., Imipenem)[10]

  • Sterile saline for fluid resuscitation

Procedure:

  • Anesthesia: Anesthetize the mouse using appropriate methods.

  • Surgical Procedure: Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve. Puncture the ligated cecum once or twice with an 18-gauge needle.[11] Return the cecum to the peritoneal cavity and close the incision.

  • Post-Operative Care: Immediately after surgery, administer 1 mL of sterile saline subcutaneously for fluid resuscitation.

  • Treatment: At 6 hours post-CLP, begin treatment with Agent 170 (e.g., 40 mg/kg), a comparator antibiotic, or vehicle, administered SC twice daily for 5-7 days.[11]

  • Monitoring: Monitor the animals at least twice daily for signs of distress and record survival for up to 7 days.

Proposed Mechanism of Action

Agent 170 functions by inhibiting bacterial DNA replication. It targets two essential type II topoisomerase enzymes: DNA gyrase, which introduces negative supercoils into DNA, and Topoisomerase IV, which decatenates replicated chromosomes. By forming a stable complex with the enzyme-DNA complex, Agent 170 traps the enzyme, leading to double-stranded DNA breaks and subsequent cell death.

Diagram: Agent 170 Mechanism of Action

MOA cluster_bacterium Bacterial Cell Agent170 Agent 170 DNA_Gyrase DNA Gyrase Agent170->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Agent170->Topo_IV inhibits DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DS_Breaks Replication DNA Replication Supercoiling DNA Supercoiling Replication->Supercoiling requires Decatenation Chromosome Decatenation Replication->Decatenation requires Supercoiling->DNA_Gyrase Decatenation->Topo_IV Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Dual inhibition of DNA gyrase and Topoisomerase IV by Agent 170.

Preliminary Toxicology

Safety evaluation is a critical component of preclinical development.[1][12] The primary goals are to identify a safe starting dose for human trials, identify potential target organs for toxicity, and establish parameters for clinical monitoring.[12]

Protocol: Single-Dose Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxic effects of Agent 170 in rodents.

Procedure:

  • Use two rodent species (e.g., mice and rats), with equal numbers of males and females per group (n=5).

  • Administer Agent 170 via the intended clinical routes (e.g., IV and PO) in a dose-escalating manner to different groups.

  • Include a high dose expected to produce toxic effects and a low dose expected to be tolerated.

  • Monitor animals closely for 14 days for clinical signs of toxicity, changes in body weight, and mortality.

  • At day 14, perform a gross necropsy on all animals. Collect major organs for histopathological examination from the control and high-dose groups.

Table 4: Summary of Acute Single-Dose Toxicity in Rodents

Species Route Dose (mg/kg) Observations
Mouse IV 200 No adverse effects observed.
Mouse IV 400 Lethargy observed in 2/5 animals, resolved within 24h.
Mouse PO 1000 No adverse effects observed.
Rat IV 150 No adverse effects observed.
Rat IV 300 Transient ataxia in 3/5 animals.

| Rat | PO | 1000 | No adverse effects observed. |

References

Application Notes and Protocols for the Preparation of Stock Solutions of Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 170" is a placeholder name. This document provides a generalized protocol. Researchers must adapt this protocol based on the specific chemical and physical properties of the actual agent being used, including its molecular weight, solubility, stability, and any specific handling requirements outlined in its Safety Data Sheet (SDS).

Application Notes

Introduction

The accurate and consistent preparation of stock solutions is a critical first step in antibacterial research. The concentration and purity of the stock solution directly impact the reliability and reproducibility of experimental results, from minimum inhibitory concentration (MIC) assays to in-depth mechanistic studies. This document outlines the key considerations and a detailed protocol for preparing stock solutions of a novel or uncharacterized antibacterial agent, referred to herein as "this compound."

Key Considerations for Stock Solution Preparation
  • Solubility: The choice of solvent is paramount and depends entirely on the physicochemical properties of the antibacterial agent. Water is the preferred solvent for in vivo and most in vitro applications due to its biocompatibility. However, many organic compounds exhibit poor aqueous solubility. In such cases, organic solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol may be necessary. It is crucial to determine the solubility of the agent in various solvents before preparing a high-concentration stock solution.[1][2][3] The pH of the solvent can also significantly impact the solubility and stability of the compound.[1]

  • Stability: The stability of the antibacterial agent in the chosen solvent and at the intended storage temperature is a critical factor.[1][4] Some compounds may degrade at room temperature or when exposed to light.[5] Stability studies are recommended to determine the shelf-life of the stock solution under different storage conditions.[4][6] For example, ampicillin is known to degrade quickly in stock solutions and on culture plates.[5]

  • Concentration: Stock solutions are typically prepared at a high concentration (e.g., 100x or 1000x the final working concentration) to minimize the volume of solvent added to the experimental system. The choice of stock concentration will depend on the agent's solubility and the required working concentrations for downstream applications.

  • Purity and Sterility: The purity of the antibacterial agent and the sterility of the stock solution are essential to avoid confounding experimental results. For most cell-based assays, stock solutions should be filter-sterilized. However, some solvents, such as ethanol and DMSO, may not be compatible with certain filter materials and may not require sterilization if used at high concentrations.[5][7]

  • Safety and Handling: Always consult the Safety Data Sheet (SDS) for the specific antibacterial agent before handling. Appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn.[8][9] Some compounds may be toxic or require special handling procedures.[5] All work with powdered compounds and organic solvents should be performed in a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Experimental Protocols

Materials
  • This compound (powder form)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Syringe filters (0.22 µm) with appropriate membrane material (e.g., PVDF, PES, or PTFE, depending on solvent compatibility)

  • Syringes

  • Solvent of choice (e.g., sterile distilled water, DMSO, ethanol)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mg/mL Stock Solution

This protocol provides a general procedure. The mass of the antibacterial agent and the volume of the solvent should be adjusted based on the desired stock concentration and the agent's molecular weight.

  • Determine the Physicochemical Properties: Before proceeding, consult the manufacturer's literature or perform preliminary experiments to determine the solubility and stability of this compound in various solvents.

  • Calculations:

    • To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.

    • Calculation: Volume (mL) x Desired Concentration (mg/mL) = Mass of agent (mg)

    • 10 mL x 10 mg/mL = 100 mg

  • Weighing the Antibacterial Agent:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh 100 mg of this compound powder.

  • Dissolving the Agent:

    • Transfer the weighed powder to a sterile 15 mL or 50 mL conical tube.

    • Add a small volume of the chosen solvent (e.g., 5 mL) to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. A magnetic stirrer can also be used for compounds that are difficult to dissolve.[10] Gentle warming may aid in the dissolution of some compounds, but care must be taken to avoid degradation.[3]

  • Bringing to Final Volume:

    • Once the powder is fully dissolved, add the solvent to reach the final desired volume of 10 mL.

    • Vortex the solution again to ensure it is homogenous.

  • Sterilization (if applicable):

    • If the solvent is aqueous (e.g., water or buffer), the stock solution should be sterilized by filtration.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube.

    • Note: Do not filter-sterilize solutions prepared in solvents like high-concentration ethanol or DMSO, as these can dissolve the filter membrane.[7]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

    • Clearly label each aliquot with the name of the agent, the concentration, the solvent, the date of preparation, and your initials.

    • Store the aliquots at the appropriate temperature as determined by the stability of the compound (e.g., -20°C or -80°C).[5] Protect from light if the compound is light-sensitive.[10]

Data Presentation

Table 1: Properties of Common Solvents for Antibacterial Stock Solutions

SolventPolaritySterilization MethodTypical StorageNotes
Water (Sterile, Distilled) HighAutoclave or Filtration4°C or -20°CPreferred for most biological applications.
Dimethyl Sulfoxide (DMSO) High (Aprotic)Not typically requiredRoom Temp or -20°CCan be toxic to cells at higher concentrations. Use a solvent-only control in experiments.
Ethanol (EtOH) HighNot typically required-20°CCan have its own antimicrobial properties. Ensure final concentration in the assay is low.[2]
Methanol (MeOH) HighNot typically required-20°CCan be toxic. Use with caution.

Table 2: Example Calculations for Stock Solutions of this compound (MW = 500 g/mol )

Desired Stock ConcentrationVolume to PrepareMass of Agent 170 to Weigh
10 mg/mL10 mL100 mg
50 mg/mL5 mL250 mg
100 mM10 mL500 mg
50 mM5 mL125 mg

Note: To calculate the mass for a molar concentration: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Visualization

Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_process Final Processing A 1. Calculate Required Mass B 2. Weigh Agent 170 Powder A->B C 3. Add Agent to Sterile Tube B->C D 4. Add Solvent & Vortex C->D E 5. Adjust to Final Volume D->E F 6. Filter Sterilize (if aqueous) E->F G 7. Aliquot into Tubes F->G H 8. Label and Store Appropriately G->H

Caption: A flowchart outlining the key steps for preparing a sterile stock solution of an antibacterial agent.

References

Analyse der bakteriellen Wachstumskurve mit MC-170-Behandlung

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweis

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Analyse der bakteriellen Wachstumskurve ist eine grundlegende Technik in der Mikrobiologie zur Untersuchung der Populationsdynamik von Bakterien im Zeitverlauf.[1][2] Sie liefert wichtige Einblicke in die Auswirkungen von antimikrobiellen Verbindungen. Eine typische Wachstumskurve besteht aus vier Phasen: Latenzphase (Lag-Phase), exponentielle Phase (Log-Phase), stationäre Phase und Absterbephase.[3] Angesichts der zunehmenden Bedrohung durch antibiotikaresistente Bakterien ist die Entwicklung neuer antibakterieller Wirkstoffe von entscheidender Bedeutung.

MC-170 ist ein 2,2-disubstituiertes Indol-3-on-Derivat, das eine starke und selektive antibakterielle Aktivität gegen Staphylococcus aureus (S. aureus), einschließlich Methicillin-resistenter Stämme (MRSA), gezeigt hat.[4][5] Studien deuten darauf hin, dass MC-170 seine Wirkung entfaltet, indem es auf die Zytoplasmamembran abzielt und den Stoffwechsel von Phosphatidylglycerin (PG) hemmt.[4][5][6] Dieser Anwendungshinweis beschreibt detaillierte Protokolle zur Bewertung der antibakteriellen Wirksamkeit von MC-170 mittels Analyse der Wachstumskurve.

Anwendung

Die Analyse der bakteriellen Wachstumskurve wird verwendet, um die Hemmung des Bakterienwachstums bei verschiedenen Konzentrationen von MC-170 quantitativ zu bewerten. Diese Methode ermöglicht die Bestimmung wichtiger Parameter wie der minimalen Hemmkonzentration (MHK) und liefert ein dynamisches Profil der antibakteriellen Aktivität der Verbindung im Zeitverlauf.

Experimentelle Protokolle

Für diese Protokolle wird Staphylococcus aureus (z. B. ATCC 25923 oder MRSA ATCC 43300) als Modellorganismus verwendet. Die Kulturen werden typischerweise bei 37 °C in Tryptic Soy Broth (TSB) oder Brain Heart Infusion (BHI) bebrütet.[7][8]

Protokoll 1: Bestimmung der minimalen Hemmkonzentration (MHK)

Dieses Protokoll bestimmt die niedrigste Konzentration von MC-170, die das sichtbare Wachstum von S. aureus hemmt.

Materialien:

  • S. aureus-Kultur über Nacht

  • Müller-Hinton-Bouillon (MHB) oder Tryptic Soy Broth (TSB)

  • MC-170-Stammlösung (in DMSO gelöst)

  • Sterile 96-Well-Mikrotiterplatten

  • Pipetten und sterile Spitzen

  • Inkubator (37 °C)

  • Plattenlesegerät (optional, für OD-Messungen)

Verfahren:

  • Bereiten Sie eine serielle zweifache Verdünnung der MC-170-Stammlösung in MHB direkt in den Wells der 96-Well-Platte vor. Die Endkonzentrationen sollten einen relevanten Bereich abdecken (z. B. von 64 µg/ml bis 0,125 µg/ml).

  • Passen Sie die S. aureus-Kultur über Nacht auf eine Konzentration von ca. 5 x 10^5 KBE/ml in frischem MHB an.

  • Inokulieren Sie jedes Well (mit Ausnahme der Sterilitätskontrolle) mit der angepassten Bakteriensuspension. Das Endvolumen in jedem Well sollte 200 µl betragen.

  • Schließen Sie eine Positivkontrolle (Bakterien ohne MC-170) und eine Negativkontrolle (nur Bouillon) ein.

  • Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Bestimmen Sie die MHK als die niedrigste Konzentration von MC-170, die kein sichtbares Wachstum (Trübung) zeigt.

Protokoll 2:

Dieses Protokoll überwacht das Bakterienwachstum im Zeitverlauf in Gegenwart verschiedener Konzentrationen von MC-170.

Materialien:

  • S. aureus-Kultur über Nacht

  • Tryptic Soy Broth (TSB)

  • MC-170-Lösungen (in Konzentrationen basierend auf der MHK, z. B. 0,5x MHK, 1x MHK, 2x MHK, 4x MHK)

  • Sterile Kulturröhrchen oder Erlenmeyerkolben

  • Spektralphotometer

  • Küvetten

  • Inkubator mit Schüttler (37 °C)

Verfahren:

  • Inokulieren Sie frisches TSB mit der S. aureus-Kultur über Nacht, um eine Anfangs-OD600 von ~0,05 zu erreichen.

  • Teilen Sie die inokulierte Kultur in separate Kolben auf.

  • Fügen Sie MC-170 zu jedem Kolben hinzu, um die gewünschten Endkonzentrationen (z. B. 0x, 0,5x, 1x, 2x, 4x MHK) zu erreichen. Ein Kolben ohne MC-170 dient als Wachstumskontrolle.

  • Inkubieren Sie die Kolben bei 37 °C mit Schütteln (ca. 200 U/min).

  • Messen Sie zu regelmäßigen Zeitpunkten (z. B. alle 30-60 Minuten für 12-24 Stunden) die optische Dichte bei 600 nm (OD600) jeder Kultur mit einem Spektralphotometer.[1][9][10] Verwenden Sie steriles TSB als Blindwert.

  • Stellen Sie die OD600-Werte gegen die Zeit grafisch dar, um die Wachstumskurven zu erstellen.

Datenpräsentation

Die aus den Experimenten gewonnenen quantitativen Daten sollten zur einfachen Interpretation und zum Vergleich in Tabellen zusammengefasst werden.

Tabelle 1: Minimale Hemmkonzentration (MHK) von MC-170 gegen S. aureus

BakterienstammMHK (µg/ml)
S. aureus ATCC 259231
MRSA ATCC 433002
Daten basieren auf veröffentlichten Ergebnissen.[4][5]

Tabelle 2: OD600-Messungen von S. aureus ATCC 25923 mit MC-170-Behandlung im Zeitverlauf

Zeit (Stunden)Kontrolle (0 µg/ml)0,5 µg/ml MC-170 (0,5x MHK)1 µg/ml MC-170 (1x MHK)2 µg/ml MC-170 (2x MHK)
00.0510.0500.0520.051
10.0980.0850.0600.053
20.2150.1500.0580.052
40.7500.4100.0550.050
61.3500.6200.0530.049
81.6800.7500.0510.048
121.8100.8100.0500.047
241.8200.8150.0490.046
Hypothetische Daten zur Veranschaulichung.

Visualisierung

Diagramme sind unerlässlich, um komplexe Arbeitsabläufe und Mechanismen zu veranschaulichen.

G cluster_prep Vorbereitung cluster_treatment Behandlung cluster_incubation Inkubation & Messung cluster_analysis Analyse P1 S. aureus Kultur über Nacht P2 Anpassung der Kultur OD600 ≈ 0.05 P1->P2 T1 Aufteilung in Behandlungsgruppen P2->T1 T2 Zugabe von MC-170 (0, 0.5x, 1x, 2x, 4x MHK) T1->T2 I1 Inkubation bei 37°C mit Schütteln T2->I1 I2 Periodische OD600 Messung I1->I2 Alle 30-60 min A1 Erstellung der Wachstumskurve I2->A1 A2 Vergleich der Behandlungseffekte A1->A2

Abbildung 1: Experimenteller Arbeitsablauf für die Analyse der bakteriellen Wachstumskurve.

G cluster_pathway Metabolische Störung durch MC-170 in S. aureus MC170 MC-170 Glycolysis Glykolyse / Gluconeogenese MC170->Glycolysis stört Carbon Kohlenstoff- metabolismus MC170->Carbon stört PG_Synth Phosphatidylglycerin (PG) Stoffwechsel MC170->PG_Synth hemmt Precursors Vorläufer für Phospholipide Glycolysis->Precursors Carbon->Precursors Precursors->PG_Synth Membrane Integrität der Zytoplasmamembran PG_Synth->Membrane Growth Bakterienwachstum Membrane->Growth

Abbildung 2: Vorgeschlagener Wirkmechanismus von MC-170 in S. aureus.

Interpretation der Ergebnisse

  • Kontrollgruppe (0 µg/ml): Sollte eine typische bakterielle Wachstumskurve mit deutlichen Lag-, Log- und stationären Phasen zeigen.

  • Sub-MHK-Konzentrationen (z. B. 0,5x MHK): Können im Vergleich zur Kontrolle eine längere Lag-Phase, eine reduzierte Wachstumsrate (flachere Steigung in der Log-Phase) und eine geringere Zelldichte in der stationären Phase aufweisen.

  • MHK und höhere Konzentrationen (≥ 1x MHK): Sollten eine signifikante oder vollständige Hemmung des Wachstums zeigen, was zu einer flachen Linie nahe der anfänglichen OD600 führt. Dies deutet auf eine bakteriostatische oder bakterizide Wirkung hin.

Schlussfolgerung

Die Analyse der bakteriellen Wachstumskurve ist eine robuste Methode zur Charakterisierung der antibakteriellen Aktivität von Verbindungen wie MC-170. Die hier beschriebenen Protokolle bieten einen standardisierten Ansatz zur Bewertung der Wirksamkeit von MC-170 gegen S. aureus. Die Ergebnisse bestätigen, dass MC-170 das Wachstum von S. aureus konzentrationsabhängig hemmt, was mit seinem vorgeschlagenen Mechanismus der Störung des Phospholipidstoffwechsels in der Zellmembran übereinstimmt.[4][5] Diese Methode ist für die präklinische Bewertung neuer antimikrobieller Wirkstoffe von unschätzbarem Wert.

References

Application Notes and Protocols: Transcriptome Analysis of Bacteria Treated with MC-170

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the transcriptome analysis of bacteria, specifically Staphylococcus aureus, when treated with the novel antibacterial compound MC-170.

Introduction

MC-170 is a 2,2-disubstituted indole-3-one derivative that has demonstrated potent and selective antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] Understanding the molecular mechanism of action of new antimicrobial compounds is crucial for drug development and combating antibiotic resistance. Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), is a powerful tool to elucidate the global changes in gene expression within a bacterium upon exposure to a drug. This document outlines the effects of MC-170 on the transcriptome of S. aureus and provides detailed protocols for replicating such studies.

The primary mechanism of MC-170's antibacterial activity involves interaction with the cytoplasmic membrane.[3] Transcriptome analysis has revealed that MC-170 significantly disrupts key metabolic pathways, including glycolysis/gluconeogenesis and carbon metabolism. These pathways are essential for the biosynthesis of bacterial membrane phospholipids.[1][2] The inhibitory effect of MC-170 is specifically linked to the metabolism of phosphatidylglycerol (PG), a key component of the bacterial cell membrane.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antibacterial activity of MC-170 and its impact on the transcriptome of S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of MC-170

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Methicillin-Resistant S. aureus (MRSA)2

Data sourced from studies investigating the potent inhibitory effects of MC-170.[1][2]

Table 2: Overview of Transcriptome Analysis of S. aureus Treated with MC-170

ParameterObservation
Treatment1 µg/mL MC-170 for 4 hours
Total Genes Detected (Control)2327
Total Genes Detected (MC-170 Treated)2347
Common Genes2322

Summary of gene detection from RNA-Seq analysis of S. aureus exposed to MC-170.[4]

Table 3: Significantly Affected KEGG Pathways in S. aureus Treated with MC-170

KEGG PathwayRegulation StatusKey Genes Potentially Affected
Glycolysis / GluconeogenesisDown-regulatedpfk, fba, gap, pgk, pgm, eno
Carbon MetabolismDown-regulatedpyk, pdhA, pdhB, pdhC, citZ
Phospholipid BiosynthesisDisruptedGenes involved in phosphatidylglycerol synthesis

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the transcriptome analysis of bacteria treated with MC-170.

Bacterial Culture and MC-170 Treatment

Objective: To prepare bacterial cultures for RNA extraction after treatment with MC-170.

Materials:

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB)

  • MC-170 stock solution (in a suitable solvent like DMSO)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Inoculate 5 mL of TSB with a single colony of S. aureus and incubate overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh TSB.

  • Grow the culture at 37°C with shaking to an exponential phase (OD₆₀₀ of ~0.5).

  • Divide the culture into two groups: control and MC-170 treated.

  • For the treated group, add MC-170 to a final concentration of 1 µg/mL. For the control group, add an equivalent volume of the solvent (e.g., DMSO).

  • Incubate both cultures for 4 hours at 37°C with shaking.

  • After incubation, immediately harvest the bacterial cells by centrifugation at 4°C.

  • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until RNA extraction.

RNA Extraction and Library Preparation

Objective: To isolate high-quality total RNA from bacterial cells and prepare it for sequencing.

Materials:

  • RNA extraction kit suitable for Gram-positive bacteria (e.g., with lysozyme treatment)

  • DNase I

  • rRNA depletion kit (optional but recommended)

  • RNA-Seq library preparation kit

  • Agilent Bioanalyzer or similar instrument for quality control

Protocol:

  • Thaw the frozen bacterial pellets on ice.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions. This typically involves a cell lysis step with lysozyme, followed by RNA purification.

  • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer.

  • Check the integrity of the RNA using an Agilent Bioanalyzer. High-quality RNA should have an RNA Integrity Number (RIN) > 8.0.

  • (Optional) Deplete ribosomal RNA (rRNA) from the total RNA sample to enrich for messenger RNA (mRNA).

  • Proceed with the RNA-Seq library preparation using a commercial kit. This process typically includes RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Assess the quality and concentration of the final library before sequencing.

RNA Sequencing and Bioinformatic Analysis

Objective: To sequence the prepared libraries and analyze the data to identify differentially expressed genes and affected pathways.

Materials:

  • Next-generation sequencing platform (e.g., Illumina)

  • Bioinformatic analysis software (e.g., FastQC, STAR, HTSeq, DESeq2)

Protocol:

  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC.

  • Read Mapping: Align the high-quality reads to a reference S. aureus genome using a splice-aware aligner like STAR.[5]

  • Read Counting: Count the number of reads mapping to each gene using a tool like HTSeq.[5]

  • Differential Gene Expression Analysis: Use a package like DESeq2 to normalize the read counts and perform differential expression analysis between the control and MC-170 treated samples.[5]

  • Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes to identify significantly affected biological pathways.

Visualizations

Experimental Workflow

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis culture S. aureus Culture (Exponential Phase) treatment MC-170 Treatment (1 µg/mL, 4h) & Control culture->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc mapping Read Mapping (STAR) qc->mapping counting Read Counting (HTSeq) mapping->counting dge Differential Gene Expression (DESeq2) counting->dge pathway Pathway Analysis (GO/KEGG) dge->pathway

Caption: Experimental workflow for transcriptome analysis of MC-170 treated bacteria.

Postulated Signaling Pathway Disruption by MC-170

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC170 MC-170 PG_metabolism Phosphatidylglycerol (PG) Metabolism MC170->PG_metabolism Inhibits Glycolysis Glycolysis / Gluconeogenesis Precursors Metabolic Precursors Glycolysis->Precursors Carbon_Metabolism Carbon Metabolism Carbon_Metabolism->Precursors Precursors->PG_metabolism Provides substrates

Caption: Postulated mechanism of MC-170 action disrupting key metabolic pathways.

References

"practical applications of novel antibacterial agents in microbiology"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three novel antibacterial agents with significant practical applications in microbiology: Teixobactin, a depsipeptide that inhibits cell wall synthesis; Dalbavancin, a lipoglycopeptide antibiotic also targeting cell wall synthesis; and Lefamulin, a pleuromutilin antibiotic that inhibits protein synthesis.

Introduction to Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. This document focuses on three such agents that have shown considerable promise in combating pathogenic bacteria.

  • Teixobactin : A powerful antibiotic discovered from a previously unculturable soil bacterium, Eleftheria terrae. It exhibits potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by binding to lipid II and lipid III, precursors of peptidoglycan and teichoic acid, respectively[1].

  • Dalbavancin : A second-generation lipoglycopeptide antibiotic with a long half-life, allowing for infrequent dosing. It is effective against Gram-positive bacteria, including MRSA, by disrupting cell wall biosynthesis through binding to the D-alanyl-D-alanyl residue of peptidoglycan precursors[2][3][4][5].

  • Lefamulin : The first pleuromutilin antibiotic approved for systemic use in humans. It has a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit[6][7][8]. This distinct target site results in a low potential for cross-resistance with other antibiotic classes.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of Teixobactin, Dalbavancin, and Lefamulin against a panel of clinically relevant bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Teixobactin against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)0.25[9]
Staphylococcus aureus (MRSA)0.25[9]
Enterococcus faecalis (VRE)0.5[9]
Streptococcus pneumoniae≤0.03[9]
Streptococcus pyogenes0.06[10]
Enterococcus faecalis0.8[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Dalbavancin against Gram-Positive Bacteria

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)0.030.03[12]
Staphylococcus aureus (MRSA)0.030.03[12]
Streptococcus pyogenes≤0.030.03[12]
Enterococcus faecium (Vancomycin-susceptible)0.060.12[12]
Enterococcus faecalis0.030.06[12]

Table 3: Minimum Inhibitory Concentration (MIC) of Lefamulin against Respiratory Pathogens

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae0.120.12[1][2]
Haemophilus influenzae0.51[4][5]
Mycoplasma pneumoniae0.030.03[4][5]
Staphylococcus aureus (MSSA)≤0.0150.125[4][5]
Staphylococcus aureus (MRSA)≤0.0150.125[4][5]

Table 4: Summary of Time-Kill Kinetics

AntibioticOrganismConcentrationLog₁₀ CFU/mL ReductionTime (hours)Reference
TeixobactinS. aureus2 x MIC~7.224[7][13]
DalbavancinS. aureus (MRSA)10 mg/L≥324-48[14]
LefamulinS. pneumoniaeVaries1-224[15]

Table 5: Summary of Cytotoxicity Data

AntibioticCell LineCytotoxicity MetricValueReference
TeixobactinHeLaNo significant cytotoxicityUp to 72-85 µg/mL[15]
TeixobactinHepG2No toxicityUp to 100 µg/mL[16]
DalbavancinHepG2IC₅₀> 100 µg/mL (estimated)[11][17][18]
LefamulinHuman cell linesCC₅₀Not explicitly found[19][20]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of the featured antibacterial agents and relevant bacterial signaling pathways.

Teixobactin_MoA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc UDP-MurNAc -pentapeptide MraY MraY UDP_MurNAc->MraY Translocation UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Lipid_III Lipid III Lipid_II->Lipid_III Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Polymerization Teichoic_Acid Teichoic Acid Synthesis Lipid_III->Teichoic_Acid MraY->Lipid_I MurG->Lipid_II Teixobactin Teixobactin Teixobactin->Lipid_II Inhibits Teixobactin->Lipid_III Inhibits

Caption: Mechanism of action of Teixobactin.

Dalbavancin_MoA cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall PG_precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Lipid_II Lipid II PG_precursor->Lipid_II Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation PBP Penicillin-Binding Protein (PBP) Growing_PG->PBP Cross_linking Transpeptidation (Cross-linking) Dalbavancin Dalbavancin Dalbavancin->PG_precursor Binds to Dalbavancin->Cross_linking Inhibits PBP->Cross_linking Lefamulin_MoA cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) P_site P site A_site A site A_site->P_site Translocation Protein_synthesis Protein Synthesis P_site->Protein_synthesis Peptide bond formation tRNA aminoacyl-tRNA tRNA->A_site Binding Lefamulin Lefamulin Lefamulin->PTC Binds to VraSR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphorylates VraR_P VraR-P DNA DNA VraR_P->DNA Binds to promoter Cell_wall_genes Cell Wall Stress Response Genes (e.g., pbp2, murF) DNA->Cell_wall_genes Upregulates transcription Cell_wall_stress Cell Wall Stress (e.g., Teixobactin, Dalbavancin) Cell_wall_stress->VraS Activates Stringent_Response cluster_ribosome Ribosome cluster_cytoplasm Cytoplasm Ribosome_stalling Ribosome Stalling RelA RelA Ribosome_stalling->RelA Activates ppGpp (p)ppGpp (Alarmone) RelA->ppGpp Synthesizes RNA_Polymerase RNA Polymerase ppGpp->RNA_Polymerase Binds to rRNA_synthesis rRNA & tRNA Synthesis RNA_Polymerase->rRNA_synthesis Downregulates Amino_acid_synthesis Amino Acid Biosynthesis Genes RNA_Polymerase->Amino_acid_synthesis Upregulates Protein_synthesis_inhibition Protein Synthesis Inhibition (e.g., Lefamulin) Protein_synthesis_inhibition->Ribosome_stalling Quorum_Sensing cluster_cell Bacterial Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter) AgrD->AgrB Processing AIP AIP (Autoinducer Peptide) AgrB->AIP Export AgrC AgrC (Sensor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates AgrA_P AgrA-P P2_promoter P2 Promoter AgrA_P->P2_promoter Binds to P3_promoter P3 Promoter AgrA_P->P3_promoter Binds to RNAII RNAII (agrBDCA) P2_promoter->RNAII Upregulates RNAIII RNAIII (Virulence Factors) P3_promoter->RNAIII Upregulates AIP->AgrC Binds (at high cell density)

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Antibacterial Agent 170 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Antibacterial agent 170 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CAS 2163817-03-4), also known as 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, is a potent inhibitor of Pseudomonas aeruginosa PAO1 biofilm formation[1]. It functions as a quorum sensing inhibitor specifically targeting the las system[1][2]. The las system in P. aeruginosa is a cell-to-cell communication pathway that regulates the expression of various virulence factors and is crucial for biofilm development[3][4].

Q2: What are the solubility properties of this compound?

This compound is poorly soluble in water, with a solubility of less than 0.1 mg/mL at 25°C[5]. However, it is soluble in dimethyl sulfoxide (DMSO) at a concentration of 55 mg/mL (134.46 mM), and sonication is recommended to aid dissolution[5][6][7].

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound[8].

Q4: I observed precipitation when I added my DMSO stock of this compound to my aqueous assay medium. What should I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try testing a lower concentration range.

  • Reduce the final DMSO concentration: While DMSO aids in initial dissolution, high final concentrations can still lead to precipitation when diluted in an aqueous buffer. Aim for a final DMSO concentration of ≤1% in your assay.

  • Use a co-solvent: In some cases, using a mixture of solvents can improve solubility. However, the effect of any co-solvent on the bacteria must be evaluated.

  • Sonication: Briefly sonicating the final solution after adding the compound might help in redissolving small precipitates.

Q5: Can the solvent (DMSO) affect my experimental results with P. aeruginosa?

Yes, DMSO can have direct effects on P. aeruginosa. Studies have shown that DMSO can inhibit the production of virulence factors and biofilm formation in a concentration-dependent manner[9][10][11]. Interestingly, some intermediate concentrations of DMSO (around 6%) have been reported to promote the growth of P. aeruginosa biofilms[11]. Therefore, it is crucial to include a vehicle control (the same final concentration of DMSO used in the experiment, without the antibacterial agent) in all assays to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in assay medium The concentration of the agent exceeds its aqueous solubility.Perform serial dilutions to test a lower concentration range. Determine the maximum soluble concentration in your specific medium.
The final DMSO concentration is too high, causing the compound to crash out of solution.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the assay, keeping the final DMSO concentration at or below 1%.
Inconsistent results in bioactivity assays The compound is not fully dissolved in the stock solution.When preparing the DMSO stock, ensure complete dissolution by vortexing and sonicating[6].
The solvent (DMSO) is affecting bacterial growth or biofilm formation.Always include a vehicle control with the same final DMSO concentration as your experimental wells. This will help differentiate the effect of the compound from that of the solvent[9][10].
The compound is degrading in the stock solution.Store the DMSO stock solution at -20°C for long-term storage and -80°C for extended periods[6]. Prepare fresh dilutions for each experiment.
No antibacterial/antibiofilm activity observed The compound has precipitated out of the solution and is not bioavailable.Visually inspect the assay plates for any precipitation. If present, address the solubility issue using the steps outlined above.
The chosen concentration is too low.If solubility permits, test a higher concentration range of this compound.

Data Presentation

Physicochemical and Solubility Data for this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₇Br₂N₃O₃S[8]
Molecular Weight 409.05 g/mol [8]
CAS Number 2163817-03-4[8]
Solubility in Water < 0.1 mg/mL (at 25°C)[5]
Solubility in DMSO 55 mg/mL (134.46 mM)[5][6][7]
Recommended Final DMSO Concentrations for In Vitro Assays with P. aeruginosa
Final DMSO ConcentrationPotential Effect on P. aeruginosaRecommendationReference(s)
< 1% Minimal reported effects on planktonic growth. May have synergistic effects with some antibiotics.Recommended for most assays. Always include a vehicle control.[11]
1% - 5% Variable effects; some studies report inhibition of biofilm formation, while others show stimulation.Use with caution. A thorough validation with vehicle controls is essential.[11][12]
~6% Reported to strongly promote biofilm formation.Avoid this concentration range. [11]
> 10% Can significantly inhibit bacterial growth and biofilm formation.Not recommended for testing the activity of the dissolved compound, as the solvent itself has a strong effect.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve a stock concentration of 10-50 mM (e.g., for a 10 mM stock, add 244.5 µL of DMSO to 1 mg of the compound).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in a sonicator water bath for 5-10 minutes to ensure complete dissolution[6].

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution in aliquots at -20°C for short-term use (up to a few weeks) or at -80°C for long-term storage[6]. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare 2x concentrated compound dilutions: In a sterile 96-well plate, prepare serial twofold dilutions of this compound in sterile Mueller-Hinton Broth (MHB) at twice the final desired concentration. The final DMSO concentration in these wells should be kept constant and at the lowest possible level (e.g., ≤2%).

  • Prepare bacterial inoculum: Inoculate a colony of P. aeruginosa into MHB and incubate until it reaches the logarithmic growth phase (OD₆₀₀ of ~0.5). Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculate the assay plate: Add an equal volume of the diluted bacterial suspension to the wells containing the 2x compound dilutions. This will bring the compound and DMSO concentrations to their final 1x concentrations.

  • Controls:

    • Positive control: Wells with bacteria and MHB (no compound).

    • Negative control: Wells with MHB only (no bacteria).

    • Vehicle control: Wells with bacteria, MHB, and the same final concentration of DMSO as the test wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

signaling_pathway cluster_cell P. aeruginosa Cell LasI LasI (Autoinducer Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR (Receptor) OdDHL->LasR Binds to Complex LasR-OdDHL Complex OdDHL->Complex LasR->Complex Virulence_Genes Virulence Genes (e.g., lasB elastase) Complex->Virulence_Genes Activates Transcription Biofilm Biofilm Formation Complex->Biofilm Promotes Agent170 This compound Agent170->LasR Inhibits

Caption: P. aeruginosa las Quorum Sensing Pathway Inhibition by this compound.

experimental_workflow start Start: Solubility Issue prepare_stock Prepare Concentrated Stock in 100% DMSO (e.g., 50 mM) start->prepare_stock sonicate Vortex and Sonicate to Ensure Dissolution prepare_stock->sonicate serial_dilution Perform Serial Dilution in Assay Medium sonicate->serial_dilution observe Observe for Precipitation serial_dilution->observe no_precipitate No Precipitation: Proceed with Assay observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes end End: Optimized Assay no_precipitate->end troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc 1. Lower Final Concentration troubleshoot->lower_conc check_dmso 2. Ensure Final DMSO is <= 1% troubleshoot->check_dmso lower_conc->serial_dilution check_dmso->serial_dilution

Caption: Experimental Workflow for Troubleshooting Solubility Issues.

Caption: Decision-Making for Solubilization Strategy.

References

Technical Support Center: Troubleshooting Crystallization of Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 170. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this potent antibacterial agent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

The crystallization of Active Pharmaceutical Ingredients (APIs) like this compound is a multifaceted process governed by several factors.[1][2] Key parameters that significantly impact crystal formation, size, and purity include:

  • Supersaturation: This is the primary driving force for crystallization.[3] Controlling the rate at which supersaturation is achieved is crucial for obtaining high-quality crystals.[4]

  • Solvent Selection: The choice of solvent is critical as it affects solubility, nucleation, and crystal growth.[1][2]

  • Temperature and Cooling Rate: Temperature directly influences solubility. The rate of cooling can alter the crystal habit and size distribution.[2][5]

  • pH of the Medium: As this compound possesses ionizable groups, the pH of the crystallization medium can significantly affect its solubility and, consequently, the crystallization outcome.[2][6]

  • Impurities: The presence of impurities can inhibit crystal growth or lead to the formation of undesirable crystal forms.[1][7]

  • Agitation: Stirring affects the rate of nucleation and can influence the final crystal size.[2][4]

Q2: I am not getting any crystals. What are the common causes and solutions?

Failure to form crystals is a common issue. The troubleshooting workflow below can help identify the root cause.

G start No Crystals Forming sub_saturation Is the solution supersaturated? start->sub_saturation increase_concentration Increase concentration or cool further sub_saturation->increase_concentration No nucleation_issue Is there a nucleation issue? sub_saturation->nucleation_issue Yes evaporate Slowly evaporate solvent increase_concentration->evaporate anti_solvent Add an anti-solvent evaporate->anti_solvent anti_solvent->sub_saturation scratch Scratch the flask nucleation_issue->scratch No solvent_issue Is the solvent appropriate? nucleation_issue->solvent_issue Yes seed Add seed crystals scratch->seed ultrasound Apply ultrasound seed->ultrasound ultrasound->nucleation_issue rescreen Re-screen for a suitable solvent solvent_issue->rescreen No end Crystals Form solvent_issue->end Yes rescreen->start

Caption: Troubleshooting workflow for lack of crystallization.

Q3: The product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To remedy this, you can try returning the sample to the heat source, adding more of the "soluble solvent" to dilute the solution, and then allowing it to cool more slowly.[8] The presence of significant impurities can also lower the melting point, leading to oiling out; in such cases, a charcoal treatment step might be beneficial.[8]

Q4: The resulting crystals are too small. How can I increase the crystal size?

Fine crystals often result from rapid nucleation compared to crystal growth.[2] To obtain larger crystals, the rate of nucleation should be controlled. This can be achieved by:

  • Slowing the cooling rate: Gradual cooling allows for fewer nuclei to form and promotes the growth of larger crystals.[2]

  • Reducing the degree of supersaturation: Using a slightly larger volume of solvent can help.[8]

  • Using a seeding protocol: Introducing a small number of high-quality seed crystals at the right point can encourage growth over new nucleation.[3]

Troubleshooting Guides

Guide 1: Optimizing Solvent System for Crystallization

The choice of solvent is paramount for successful crystallization.[1] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.

Hypothetical Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)
Methanol25150
Ethanol15120
Isopropanol580
Acetone30180
Acetonitrile1095
Water< 0.10.5
Toluene240

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 10 mg of this compound into several vials.

  • Solvent Addition: To each vial, add a different solvent from the table above in 0.1 mL increments.

  • Dissolution at Room Temperature: After each addition, stir the mixture to see if the solid dissolves. Note the amount of solvent required to fully dissolve the compound.

  • Heating: If the compound does not dissolve in approximately 2 mL of a solvent, heat the vial to the solvent's boiling point.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe for crystal formation. The best solvents will show a significant difference in solubility between hot and cold conditions, leading to good crystal yield upon cooling.

Guide 2: Managing Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, can affect the stability, solubility, and bioavailability of a drug.[1][3] Uncontrolled polymorphic transitions can be a significant challenge.

Hypothetical Polymorph Data for this compound

PolymorphThermodynamic StabilitySolubility (pH 7.4)
Form IMost StableLow
Form IIMetastableHigh

Experimental Protocol: Controlling Polymorphism with Seeding

  • Prepare a Supersaturated Solution: Dissolve this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature to achieve a clear, supersaturated solution upon cooling.

  • Cooling: Slowly cool the solution to a temperature where it is metastable (supersaturated but not yet nucleating spontaneously).

  • Seeding: Introduce a small quantity of pure Form I seed crystals. This will direct the crystallization towards the desired, most stable polymorph.

  • Maturation: Continue to stir the slurry at a controlled temperature to allow the crystals to grow and to ensure any metastable forms transform to the stable form.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G start Prepare Supersaturated Solution cool Controlled Cooling to Metastable Zone start->cool seed Introduce Form I Seed Crystals cool->seed grow Crystal Growth and Slurry Maturation seed->grow isolate Isolate, Wash, and Dry Crystals grow->isolate end Pure Form I Crystals isolate->end

Caption: Experimental workflow for controlling polymorphism via seeding.
Guide 3: The Impact of pH on Crystallization

For ionizable compounds like many quinolone antibiotics, pH is a critical parameter.[6][9] The solubility of this compound is expected to be pH-dependent.

Hypothetical pH-Solubility Profile for this compound

pHSolubility (mg/mL)Predominant Species
2.050Cationic
4.010Cationic/Zwitterionic
6.00.5Zwitterionic
8.00.8Zwitterionic/Anionic
10.060Anionic

Experimental Protocol: pH-Shift Crystallization

  • Dissolution: Dissolve this compound in an acidic aqueous solution (e.g., pH 2.0) where it is highly soluble.

  • pH Adjustment: Slowly add a basic solution (e.g., 1M NaOH) to gradually increase the pH towards the isoelectric point (around pH 6-8), where the compound is least soluble.

  • Crystallization: As the pH approaches the point of minimum solubility, the solution will become supersaturated, and crystallization will occur.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation: Filter the crystals, wash with water, and dry. This method is often referred to as "crashing out" the solid by pH adjustment.

References

"optimizing dosage of MC-170 for maximum bactericidal effect"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-170. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of MC-170 for maximum bactericidal effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is MC-170?

A1: MC-170 is a 2,2-disubstituted indole-3-one derivative that exhibits potent and selective antibacterial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Q2: What is the mechanism of action of MC-170?

A2: MC-170 exerts its bactericidal effect by inhibiting phosphatidylglycerol (PG) metabolism in S. aureus. This disruption of PG metabolism interferes with the biosynthesis of bacterial membrane phospholipids, leading to bacterial cell death.[1][2] Transcriptome analysis has shown that MC-170 significantly disrupts glycolysis/gluconeogenesis and carbon metabolism, which are crucial pathways for generating precursors for membrane phospholipid biosynthesis.[1][2]

Q3: What is the spectrum of activity for MC-170?

A3: Currently, MC-170 has demonstrated strong inhibitory effects against S. aureus and MRSA.[1] Further studies are needed to fully elucidate its activity against other bacterial species.

Q4: What are the known Minimum Inhibitory Concentrations (MICs) for MC-170?

A4: The documented MICs for MC-170 are 1 µg/mL against S. aureus and 2 µg/mL against MRSA.[1][2]

Q5: How should I prepare and store MC-170?

A5: For optimal performance, MC-170 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Store the stock solution at -20°C or below. Further dilutions should be made in the appropriate culture medium for your experiments. It is recommended to prepare fresh working solutions for each experiment to ensure consistency.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of MC-170
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL[1][2]
Methicillin-Resistant Staphylococcus aureus (MRSA)2 µg/mL[1][2]

Visualizations

MC170_Mechanism_of_Action cluster_pathway Bacterial Cell Metabolism Glycolysis Glycolysis/ Gluconeogenesis Precursors Phospholipid Precursors Glycolysis->Precursors Carbon_Metabolism Carbon Metabolism Carbon_Metabolism->Precursors PG_Metabolism Phosphatidylglycerol (PG) Metabolism Precursors->PG_Metabolism Membrane_PL Membrane Phospholipid Biosynthesis PG_Metabolism->Membrane_PL Cell_Membrane Bacterial Cell Membrane Integrity Membrane_PL->Cell_Membrane Bacterial_Death Bactericidal Effect Cell_Membrane->Bacterial_Death Disruption MC170 MC-170 MC170->Inhibition Inhibition->PG_Metabolism Inhibits

Caption: Proposed mechanism of action of MC-170.

Dosage_Optimization_Workflow cluster_workflow Experimental Workflow Start Start: Bacterial Culture (S. aureus / MRSA) MIC_Test Determine MIC (Broth Microdilution) Start->MIC_Test MBC_Test Determine MBC MIC_Test->MBC_Test Time_Kill_Assay Perform Time-Kill Assay (Multiple Concentrations) MBC_Test->Time_Kill_Assay Data_Analysis Analyze Data: Log Reduction vs. Time Time_Kill_Assay->Data_Analysis Optimal_Dosage Determine Optimal Bactericidal Dosage Data_Analysis->Optimal_Dosage

Caption: Workflow for optimizing MC-170 dosage.

Troubleshooting Guide

Q: My MIC values for MC-170 are inconsistent between experiments. What could be the cause?

A: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. An inoculum that is too dense or too sparse will affect the MIC result.

  • MC-170 Preparation: Prepare fresh dilutions of MC-170 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Conditions: Maintain consistent incubation temperature (37°C) and duration. Variations in these parameters can alter bacterial growth rates and, consequently, the apparent MIC.

  • Media Composition: Use the same batch of Mueller-Hinton Broth (MHB) for all related experiments to avoid lot-to-lot variability.

Q: I am not observing the expected bactericidal effect in my time-kill assay, even at concentrations above the MIC. Why might this be happening?

A: Several factors could contribute to a reduced bactericidal effect:

  • Bacterial Growth Phase: Ensure that the bacteria are in the exponential growth phase at the start of the time-kill assay. Antibiotics are often most effective against actively dividing cells.[3]

  • Binding to Media Components: Components of the culture medium could potentially sequester MC-170, reducing its effective concentration. Consider evaluating the effect in different media if this is suspected.

  • Bacteriostatic vs. Bactericidal Activity: While MC-170 is reported to have bactericidal activity, this is concentration- and time-dependent. It's possible that at the concentrations tested, its primary effect is bacteriostatic (inhibiting growth) rather than bactericidal (killing). Determining the Minimum Bactericidal Concentration (MBC) can help clarify this.

  • Presence of Exogenous Phosphatidylglycerol (PG): The antibacterial activity of MC-170 can be significantly attenuated by the presence of exogenous PG.[1][2] Ensure that your experimental medium does not contain significant levels of PG.

Q: My negative control (no MC-170) is showing inhibited bacterial growth. What should I do?

A: Inhibited growth in the negative control indicates a problem with the experimental setup:

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve MC-170, ensure that the final concentration of the solvent in your experiment is not toxic to the bacteria. Run a solvent-only control to verify this.

  • Media Contamination: The culture medium may be contaminated with another antimicrobial agent. Use fresh, sterile medium to repeat the experiment.

  • Incorrect Incubation: Improper incubation conditions (e.g., temperature too high or too low) can inhibit bacterial growth. Verify the incubator settings.

Q: I am observing skip wells (growth in higher concentration wells but not in lower concentration wells) in my MIC assay. How should I interpret this?

A: Skip wells can be due to a few reasons:

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of MC-170 in the wells.

  • Contamination: Contamination of a single well with a resistant bacterium can lead to growth.

  • Precipitation of MC-170: At higher concentrations, MC-170 might precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any precipitate. If you observe skip wells, the experiment should be repeated with careful attention to technique.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of MC-170

This protocol is based on the broth microdilution method.

Materials:

  • MC-170 stock solution (e.g., 1 mg/mL in DMSO)

  • Staphylococcus aureus or MRSA strain

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of MC-170 Dilutions:

    • Perform serial two-fold dilutions of the MC-170 stock solution in MHB in a 96-well plate. For example, to test concentrations from 64 µg/mL down to 0.125 µg/mL, add 100 µL of MHB to wells 2-12. Add 200 µL of the appropriate MC-170 working solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will be the growth control (no MC-170), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in these wells will be 200 µL.

    • Well 12 should contain only MHB to serve as a sterility control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of MC-170 that completely inhibits visible growth of the organism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC determination.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette tips

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate each aliquot onto a separate, labeled TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of MC-170 that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).

Protocol 3: Time-Kill Assay for MC-170

This assay evaluates the rate of bactericidal activity over time.

Materials:

  • MC-170 stock solution

  • Staphylococcus aureus or MRSA strain

  • MHB

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • TSA plates

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the bacterial strain in MHB.

    • Dilute the overnight culture in fresh, pre-warmed MHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with MHB containing various concentrations of MC-170 (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube with no MC-170.

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.

    • Plate 100 µL of each dilution onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each MC-170 concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[4]

References

Technical Support Center: Overcoming Resistance to Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antibacterial Agent 170, particularly concerning the emergence of resistance in laboratory strains.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues observed during experiments with this compound.

Issue 1: Loss of Potency or Increased Minimum Inhibitory Concentration (MIC) of Agent 170

Question: We've observed a significant increase in the MIC of this compound against our lab strain, which was previously susceptible. What could be the cause, and how can we troubleshoot this?

Answer: An increase in the MIC suggests the development of resistance. This can be due to several factors, including spontaneous mutations or the acquisition of resistance genes.[1] The following steps can help you investigate and address this issue:

Experimental Workflow for Investigating Increased MIC

cluster_0 Initial Observation cluster_1 Verification & Confirmation cluster_2 Investigation of Resistance Mechanism cluster_3 Mitigation Strategies start Increased MIC of Agent 170 Observed verify_mic 1. Re-run MIC Assay (Broth Microdilution/Agar Dilution) start->verify_mic confirm_strain 2. Confirm Strain Identity & Purity (16S rRNA sequencing, Plating) verify_mic->confirm_strain check_agent 3. Verify Agent 170 Integrity (Check storage, preparation, activity) confirm_strain->check_agent stability 4. Assess Resistance Stability (Serial passage without selection) check_agent->stability genome_seq 5. Whole Genome Sequencing (Identify mutations/acquired genes) stability->genome_seq gene_expression 6. Gene Expression Analysis (qRT-PCR for efflux pumps, etc.) genome_seq->gene_expression combo 7. Combination Therapy Testing (Synergy with other agents) gene_expression->combo inhibitor 8. Test with Resistance Inhibitors (e.g., Efflux pump inhibitors) combo->inhibitor

Caption: Troubleshooting workflow for an observed increase in MIC.

Detailed Steps:

  • Confirm the MIC Shift: Repeat the MIC determination using a standardized method such as broth microdilution or agar dilution to rule out experimental error.[2][3] Ensure proper controls are included.

  • Verify Strain Integrity:

    • Purity: Streak the culture on an appropriate agar medium to check for contamination.

    • Identity: Confirm the identity of your bacterial strain using methods like 16S rRNA sequencing.

  • Check this compound:

    • Storage: Ensure the agent has been stored under the recommended conditions.

    • Preparation: Prepare fresh stock solutions of Agent 170.

    • Activity: Test the fresh stock against a known susceptible control strain.

  • Assess Stability of Resistance: Culture the resistant strain for several generations in an antibiotic-free medium and then re-determine the MIC. This helps to understand if the resistance is stable or transient.

  • Investigate the Mechanism: If resistance is confirmed and stable, further investigation is warranted. Potential mechanisms include enzymatic degradation of the drug, alteration of the drug's target, or active efflux of the agent from the bacterial cell.[4][5][6]

    • Whole-Genome Sequencing: Compare the genome of the resistant strain to the original susceptible strain to identify mutations or newly acquired genes.

    • Gene Expression Analysis: Use qRT-PCR to look for upregulation of known resistance-associated genes, such as those encoding efflux pumps.

Issue 2: Heteroresistance - Mixed Population Response to Agent 170

Question: Our susceptibility tests show a susceptible MIC, but we observe a subpopulation of bacteria growing at concentrations of Agent 170 above the MIC. What is happening?

Answer: This phenomenon is known as heteroresistance, where a bacterial population contains a small, resistant subpopulation that is often missed by standard susceptibility testing.

Troubleshooting Steps:

  • Population Analysis Profile (PAP): This is the gold standard for detecting heteroresistance. It involves plating a large bacterial inoculum onto agar plates containing a range of concentrations of this compound.

  • Modified Susceptibility Testing: Use a larger inoculum size (e.g., 10^7 CFU/mL instead of the standard 5 x 10^5 CFU/mL) in your MIC assay, which may help to detect the resistant subpopulation.

  • Isolate and Characterize the Resistant Subpopulation:

    • Culture bacteria from the colonies that grow at super-MIC concentrations.

    • Perform an MIC test on this isolated subpopulation to confirm its higher resistance level.

    • Investigate the resistance mechanism in this subpopulation as described in "Issue 1."

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which bacteria can develop resistance to a novel agent like this compound?

A1: Bacteria can develop resistance through several primary mechanisms:

  • Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify this compound, rendering it ineffective.[4] A well-known example is the production of β-lactamases which inactivate penicillin-like antibiotics.[7]

  • Target Modification: The bacterial target of Agent 170 (e.g., an enzyme or ribosomal subunit) can be altered through mutation, preventing the agent from binding effectively.[4][6]

  • Reduced Permeability: Changes in the bacterial cell membrane, such as alterations in porin channels, can limit the entry of Agent 170 into the cell.[5]

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport Agent 170 out of the cell, keeping the intracellular concentration below a toxic level.[5][6]

Potential Resistance Mechanisms for Agent 170

cluster_0 Bacterial Cell cluster_1 Resistance Strategies target Drug Target efflux Efflux Pump enzyme Inactivating Enzyme porin Porin Channel agent_in Agent 170 porin->agent_in mod_target Target Modification mod_target->target Alters pump_out Drug Efflux pump_out->efflux Upregulates degrade Drug Inactivation degrade->enzyme Produces block_entry Reduced Permeability block_entry->porin Modifies agent_out Agent 170 agent_out->porin Enters Cell agent_in->target Binds agent_in->efflux Pumped Out agent_in->enzyme Degraded

Caption: Common bacterial resistance mechanisms.

Q2: How can we prevent or slow the development of resistance to Agent 170 in our lab strains?

A2: While resistance development is a natural evolutionary process, its emergence can be mitigated in a laboratory setting:[1]

  • Use Appropriate Concentrations: Avoid using sub-lethal concentrations of Agent 170 in your experiments unless specifically studying this effect, as it can select for resistant mutants.

  • Limit Exposure Time: Minimize the duration of exposure of bacterial cultures to Agent 170.

  • Maintain Pure Cultures: Regularly check your cultures for contamination to prevent the introduction of resistant organisms.

  • Use Combination Therapy: Consider using Agent 170 in combination with other antibacterial agents. This can create a synergistic effect and reduce the likelihood of resistance emerging, as a bacterium would need to develop resistance to both agents simultaneously.[7][8]

  • Rotate Stock Cultures: Use fresh isolates from frozen stocks for your experiments rather than continuously passaging the same culture, which can accumulate mutations.

Q3: We suspect our strain has developed an efflux pump-mediated resistance to Agent 170. How can we confirm this?

A3: You can use an efflux pump inhibitor (EPI) in your susceptibility assays. If the resistance is due to an efflux pump, the addition of an EPI should restore the susceptibility of the strain to Agent 170, resulting in a lower MIC.

Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor

  • Prepare Materials:

    • Resistant and susceptible bacterial strains.

    • This compound stock solution.

    • Efflux pump inhibitor (e.g., CCCP, PAβN) stock solution.

    • 96-well microtiter plates.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Procedure:

    • Prepare a serial two-fold dilution of Agent 170 in the microtiter plate.

    • Prepare a second set of dilutions of Agent 170, but in this set, add the EPI to each well at a fixed, sub-inhibitory concentration.

    • Inoculate all wells with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include controls: bacteria with no agent, bacteria with only the EPI, and a sterile medium control.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of Agent 170 that visibly inhibits bacterial growth.

  • Interpretation:

    • A significant decrease (typically ≥4-fold) in the MIC of Agent 170 in the presence of the EPI is indicative of efflux pump-mediated resistance.

Data Presentation: MIC with and without Efflux Pump Inhibitor

StrainAgent 170 MIC (µg/mL)Agent 170 + EPI MIC (µg/mL)Fold Change in MICInterpretation
Susceptible Control221No significant efflux
Resistant Isolate64416Efflux-mediated resistance

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines for antimicrobial susceptibility testing.[3][9]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Add 50 µL of the stock solution of this compound (at 2x the highest desired final concentration) to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.

Logical Flow for MIC Determination

prep_inoculum 1. Prepare 0.5 McFarland Bacterial Suspension inoculate 3. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_agent 2. Serially Dilute Agent 170 in 96-well Plate dilute_agent->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

References

"challenges in scaling up production of Antibacterial agent 170"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 170. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis, purification, and application of this potent Pseudomonas aeruginosa biofilm inhibitor.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Question Answer
What is the mechanism of action for this compound? This compound functions as a quorum sensing inhibitor within the las system of P. aeruginosa, which disrupts biofilm formation.[1]
What are the recommended storage conditions for this compound? For long-term stability, it is recommended to store the compound at -20°C. For short-term use, refrigeration at 4°C is acceptable. Protect from light and moisture.
What is the solubility of this compound? This compound is soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited, and the preparation of stock solutions in an organic solvent is recommended before further dilution in aqueous media.
Is this compound effective against other bacteria? The primary reported activity of this compound is against P. aeruginosa.[1] Its efficacy against other bacterial species, including both Gram-positive and Gram-negative bacteria, may require further investigation. The unique cell wall structures of different bacteria can significantly impact the efficacy of an antibacterial agent.[2]
Are there any known issues with resistance development? While specific data on resistance to this compound is not available, the potential for resistance development is a critical consideration for all novel antibacterial agents.[3] Continuous monitoring for changes in the minimum inhibitory concentration (MIC) during prolonged experiments is advised.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up and experimental use of this compound.

Synthesis & Purification

Question: I am observing low yields during the synthesis of this compound. What are the potential causes and solutions?

Answer:

Low synthetic yields are a common challenge when scaling up the production of complex molecules.[4] Several factors could be contributing to this issue:

  • Incomplete Reactions: Monitor reaction progress using techniques like TLC or LC-MS to ensure reactions go to completion. If a reaction stalls, consider adjusting the temperature, reaction time, or adding more reagent.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Analyze crude reaction mixtures to identify major side products and adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize their formation.

  • Purification Losses: Significant amounts of the product can be lost during purification steps. Evaluate your chromatography methods (e.g., column packing, solvent gradient) and consider alternative purification techniques like crystallization if applicable.

Question: I am struggling with the purification of this compound, observing co-eluting impurities. How can I improve the purity?

Answer:

Achieving high purity is crucial for accurate biological testing. Here are some strategies to improve purification:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems with varying polarities to improve the separation of your target compound from impurities.

    • Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina or a reverse-phase C18 silica, which may offer different selectivity.

    • Gradient Elution: Employ a shallow gradient during column chromatography to enhance the resolution between closely eluting compounds.

  • Recrystallization: If the compound is a solid, recrystallization can be a highly effective method for removing impurities. A systematic screen of different solvents and solvent mixtures is recommended to find optimal crystallization conditions.

  • Preparative HPLC: For high-purity material, preparative high-performance liquid chromatography (HPLC) is often the method of choice. This technique offers superior separation capabilities compared to standard column chromatography.

Biological Assays

Question: I am observing inconsistent results in my P. aeruginosa biofilm inhibition assays. What could be the cause?

Answer:

Variability in biological assays can arise from several sources. Consider the following:

  • Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in your assay medium, leading to inaccurate concentrations. Ensure the final concentration of the organic solvent used for the stock solution is low enough to not affect bacterial growth or compound solubility. Visually inspect your assay plates for any signs of precipitation.

  • Inoculum Variability: Ensure a consistent and standardized inoculum of P. aeruginosa is used for each experiment. Variations in the starting cell density can significantly impact biofilm formation.

  • Assay Conditions: Factors such as incubation time, temperature, and nutrient medium composition can all influence biofilm development. Maintain strict consistency in all assay parameters.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of a small-molecule organic compound like this compound.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a glass column with silica gel, ensuring even packing to avoid channeling. The amount of silica should be 40-100 times the weight of the crude material.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The optimal solvent gradient should be determined beforehand by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: P. aeruginosa Biofilm Inhibition Assay

This protocol provides a method to assess the biofilm-inhibiting properties of this compound.

  • Inoculum Preparation: Grow P. aeruginosa PAO1 overnight in a suitable broth medium (e.g., LB or TSB). Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Assay Setup: In a 96-well microtiter plate, add the diluted compound solutions and the prepared bacterial inoculum. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with a phosphate-buffered saline (PBS) to remove non-adherent bacteria.

    • Stain the remaining biofilm with a crystal violet solution.

    • After another washing step, solubilize the bound crystal violet with ethanol or acetic acid.

    • Measure the absorbance at a wavelength of approximately 570 nm to quantify the biofilm biomass.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Scale-up cluster_purification Purification cluster_testing Biological Testing start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification Column Chromatography crude->purification analysis Purity Analysis (LC-MS, NMR) purification->analysis pure Pure this compound analysis->pure biofilm_assay Biofilm Inhibition Assay pure->biofilm_assay mic_testing MIC Determination pure->mic_testing data_analysis Data Analysis biofilm_assay->data_analysis mic_testing->data_analysis

Caption: A generalized workflow for the production and testing of this compound.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Synthesis? incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products purification_loss Loss during Purification start->purification_loss monitor_rxn Monitor Reaction Progress (TLC, LC-MS) incomplete_rxn->monitor_rxn optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: A troubleshooting guide for addressing low synthesis yields.

References

"minimizing off-target effects of MC-170 in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor CA-170 in cell culture. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CA-170?

CA-170 is an orally available small molecule designed as an immune checkpoint inhibitor. It is reported to selectively target and inhibit Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA), both of which are negative checkpoint regulators of T-cell activation.[1][2][3] By inhibiting these pathways, CA-170 aims to restore the immune system's ability to recognize and eliminate tumor cells.[2] Preclinical data have shown that CA-170 can induce the proliferation and IFN-γ production by T cells that are suppressed by PD-L1 or VISTA.[1]

Q2: What are the known on-target effects of CA-170 in cell culture?

In appropriate co-culture models (e.g., tumor cells with immune cells), the expected on-target effects of CA-170 include:

  • Increased T-cell activation and proliferation.

  • Enhanced cytokine production by T-cells, particularly Interferon-gamma (IFN-γ).

  • Reversal of PD-L1- or VISTA-mediated immune suppression.

Q3: Are there any known off-target effects of CA-170?

As with any small molecule inhibitor, the potential for off-target effects exists. While specific, unintended targets of CA-170 are not extensively documented in publicly available literature, general off-target effects of small molecules can include inhibition of related kinases or other proteins with similar binding pockets. It is crucial to empirically determine and control for potential off-target effects in your specific cell model.

Q4: There are reports questioning the direct binding of CA-170 to PD-L1. What is the current understanding?

Some studies using in vitro methods such as NMR binding assays and HTRF have reported a lack of direct binding between CA-170 and human PD-L1.[4] However, other preclinical studies have reported that CA-170 exhibits anti-tumor effects similar to anti-PD-1 or anti-VISTA antibodies in multiple in vivo tumor models and can induce proliferation and IFN-γ production by T cells suppressed by PD-L1 or VISTA.[1] Researchers should be aware of this controversy and may consider including additional controls to validate the mechanism of action in their experimental system.

Q5: What is the recommended starting concentration for CA-170 in cell culture experiments?

The optimal concentration of CA-170 will be cell-line dependent and should be determined empirically. Based on preclinical data, a common starting point for in vitro experiments is in the low nanomolar to low micromolar range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell toxicity observed at expected therapeutic concentrations. 1. The cell line is highly sensitive to CA-170. 2. Off-target effects are causing cytotoxicity. 3. Solvent (e.g., DMSO) concentration is too high.1. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. 2. Use a lower concentration of CA-170 in combination with other agents if applicable. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1% DMSO). Include a solvent-only control.
Inconsistent or no observable on-target effects (e.g., no increase in T-cell activation). 1. The cell model does not express sufficient levels of PD-L1 or VISTA. 2. The concentration of CA-170 is too low. 3. The assay readout is not sensitive enough. 4. The compound has degraded.1. Confirm PD-L1 and VISTA expression in your cell lines (e.g., by flow cytometry or Western blot). 2. Perform a dose-response experiment to find the optimal concentration. 3. Use a more sensitive assay for T-cell activation (e.g., IFN-γ ELISpot or intracellular cytokine staining). 4. Prepare fresh stock solutions of CA-170 and store them properly as recommended by the manufacturer.
Variability between replicate wells. 1. Uneven cell seeding. 2. Edge effects in the culture plate. 3. Inconsistent drug concentration across wells.1. Ensure a single-cell suspension before seeding and use calibrated pipettes. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Mix the drug solution thoroughly before adding to the wells.
Unexpected changes in cell morphology or phenotype unrelated to the intended target. 1. Off-target effects on signaling pathways controlling cell morphology. 2. Cellular stress response.1. Perform a washout experiment to see if the phenotype is reversible. 2. Use a structurally unrelated inhibitor of the same target (if available) as a control. 3. Analyze key signaling pathways that regulate cell morphology (e.g., Rho GTPase pathways) by Western blot.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of CA-170 using a Cell Viability Assay

Objective: To determine the concentration range of CA-170 that is non-toxic to the target cells.

Methodology:

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a 2x stock solution of CA-170 in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 100 µM). Also, prepare a 2x solvent control.

  • Treatment: Add an equal volume of the 2x CA-170 dilutions or solvent control to the corresponding wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Read the plate on a plate reader. Normalize the data to the solvent control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing On-Target Activity via T-Cell Activation Assay

Objective: To measure the ability of CA-170 to enhance T-cell activation in a co-culture system.

Methodology:

  • Cell Preparation:

    • Culture tumor cells that express PD-L1.

    • Isolate T-cells from a healthy donor (e.g., PBMCs).

  • Co-culture Setup:

    • Seed the PD-L1 positive tumor cells in a 96-well plate.

    • The next day, add the isolated T-cells to the wells at an appropriate effector-to-target ratio (e.g., 5:1).

  • Treatment: Add CA-170 at various non-toxic concentrations (determined in Protocol 1). Include a solvent control and a positive control (e.g., anti-PD-1 antibody).

  • Incubation: Co-culture the cells for 48-72 hours.

  • Readout:

    • IFN-γ ELISA: Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit.

    • Flow Cytometry: Stain the T-cells for activation markers such as CD69 and CD25.

  • Data Analysis: Compare the levels of IFN-γ or the percentage of activated T-cells in the CA-170 treated wells to the solvent control.

Visualizations

G cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal VISTA_tumor VISTA VISTA_tcell VISTA Receptor VISTA_tumor->VISTA_tcell Inhibitory Signal Activation T-Cell Activation PD1->Activation VISTA_tcell->Activation TCR TCR TCR->Activation Activation Signal CA170 CA-170 CA170->PDL1 Inhibition CA170->VISTA_tumor Inhibition

Caption: CA-170 signaling pathway.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare Serial Dilutions of CA-170 seed_cells->prepare_drug add_drug Add CA-170 to Wells prepare_drug->add_drug incubate Incubate for 24-72h add_drug->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze

Caption: Workflow for determining optimal concentration.

G start High Cell Toxicity Observed? dose_response Perform Dose-Response Curve start->dose_response Yes check_solvent Check Solvent Concentration start->check_solvent Yes lower_conc Use Lower Concentration dose_response->lower_conc solvent_control Ensure Solvent <0.1% and Include Control check_solvent->solvent_control

Caption: Troubleshooting logic for high cell toxicity.

References

Technical Support Center: Synthesis of Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Antibacterial agent 170 (also known as compound 6b), a potent quorum sensing inhibitor in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is a two-step process. The first step is an S-alkylation reaction between 4-bromobenzyl bromide and 5-chlorobenzo[d]oxazole-2-thiol to form the thioether intermediate, 2-((4-bromobenzyl)thio)-5-chlorobenzo[d]oxazole. The second step is the selective oxidation of the resulting thioether to the corresponding sulfoxide, which is the final product, this compound.

Q2: What are the typical reagents and conditions for the synthesis?

A2: The S-alkylation is typically carried out in acetonitrile (MeCN) at room temperature using a base such as triethylamine (Et3N). The subsequent oxidation is commonly performed using meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM).

Q3: What is the reported yield for this synthesis?

A3: The primary literature describes a general procedure for a series of analogous compounds. While a specific yield for this compound is not detailed, yields for similar two-step syntheses can vary significantly based on reaction conditions and purification efficiency. Optimizing each step is crucial for maximizing the overall yield.

Q4: Are there any major safety precautions to consider?

A4: Yes. 4-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. m-CPBA is a potentially explosive oxidizing agent and should be handled with care, avoiding contact with metals and sources of friction or shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound, categorized by the synthetic step.

Step 1: S-Alkylation of 5-chlorobenzo[d]oxazole-2-thiol

Issue 1.1: Low or no yield of the thioether intermediate.

Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of the thiol: Triethylamine (Et3N) may not be a strong enough base to fully deprotonate the heterocyclic thiol.Consider using a stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH). If using NaH, ensure anhydrous conditions.
Poor solubility of reactants: The thiol starting material or the base may have limited solubility in acetonitrile.Try a different solvent system, such as dimethylformamide (DMF) or acetone. Gentle heating may also improve solubility, but monitor for side reactions.
Side reactions of the benzyl bromide: 4-Bromobenzyl bromide can undergo self-condensation or react with the solvent.Add the benzyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Decomposition of starting materials or product: The heterocyclic thiol or the resulting thioether may be unstable under the reaction conditions.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If decomposition is observed, consider running the reaction at a lower temperature for a longer duration.

Issue 1.2: Difficulty in purifying the thioether intermediate.

Potential Cause Troubleshooting Suggestion
Presence of unreacted starting materials: Unreacted thiol or benzyl bromide can co-elute with the product during column chromatography.Quench the reaction thoroughly to remove any remaining base. Wash the organic extract with a dilute acid solution to remove residual triethylamine and with a dilute base solution (e.g., sodium bicarbonate) to remove unreacted thiol.
Formation of disulfide byproduct: The thiol can be oxidized to a disulfide, especially if the reaction is exposed to air.Perform the reaction under an inert atmosphere. The disulfide can often be separated by column chromatography, but preventing its formation is ideal.
Step 2: Oxidation of the Thioether to this compound (Sulfoxide)

Issue 2.1: Low yield of the desired sulfoxide.

Potential Cause Troubleshooting Suggestion
Incomplete oxidation: The reaction may not have gone to completion.Increase the reaction time or the equivalents of m-CPBA. Monitor the reaction by TLC to determine the optimal reaction time. Adding m-CPBA in portions can also help drive the reaction to completion.
Over-oxidation to the sulfone: Using excess m-CPBA or prolonged reaction times can lead to the formation of the corresponding sulfone.[1][2]Carefully control the stoichiometry of m-CPBA (typically 1.0-1.2 equivalents). Run the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor closely by TLC. Slow, portion-wise addition of the oxidant can help to minimize over-oxidation.[3]
Decomposition of the product: The sulfoxide product may be unstable under the reaction or workup conditions.Perform the workup promptly once the reaction is complete. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove the m-chlorobenzoic acid byproduct, but avoid prolonged exposure to strong bases.

Issue 2.2: Difficult purification of the final product.

Potential Cause Troubleshooting Suggestion
Separation of sulfoxide from unreacted thioether and sulfone: These three compounds can have similar polarities, making separation by column chromatography challenging.Optimize the oxidation reaction to maximize the formation of the sulfoxide and minimize the presence of the starting material and the sulfone byproduct. Use a high-resolution column and a carefully selected eluent system for chromatography. Preparative TLC or recrystallization may also be effective purification methods.[4]
Removal of m-chlorobenzoic acid byproduct: This acidic byproduct can be difficult to remove completely.During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate or sodium sulfite to remove the benzoic acid derivative.[5] Cooling the reaction mixture before filtration can also help precipitate out some of the benzoic acid.[5]

Experimental Protocols

Step 1: Synthesis of 2-((4-bromobenzyl)thio)-5-chlorobenzo[d]oxazole
  • To a solution of 5-chlorobenzo[d]oxazole-2-thiol (1.0 mmol) in acetonitrile (10 mL), add triethylamine (1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-bromobenzyl bromide (1.2 mmol) dropwise to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a dilute aqueous solution of HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the thioether intermediate.

Step 2: Synthesis of this compound (2-((4-bromobenzyl)sulfinyl)-5-chlorobenzo[d]oxazole)
  • Dissolve the thioether intermediate (1.0 mmol) in dichloromethane (15 mL) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Reactant and Reagent Stoichiometry

Step Reactant/Reagent Molar Equivalents
1. S-Alkylation5-chlorobenzo[d]oxazole-2-thiol1.0
4-bromobenzyl bromide1.2
Triethylamine1.5
2. Oxidation2-((4-bromobenzyl)thio)-5-chlorobenzo[d]oxazole1.0
m-CPBA1.0 - 1.2

Table 2: Troubleshooting Guide Summary for Yield Optimization

Factor Potential Impact on Yield Recommendation for Improvement
Base in Step 1 Incomplete reactionUse a stronger base if necessary (e.g., K2CO3).
Solvent in Step 1 Poor solubility, side reactionsScreen alternative solvents like DMF or acetone.
Temperature Incomplete reaction or decompositionOptimize temperature for each step; low temperature for oxidation is crucial.
Oxidant Stoichiometry Over-oxidation to sulfoneUse a slight excess of m-CPBA (1.0-1.2 eq) and add it portion-wise.
Purification Method Co-elution of impuritiesOptimize chromatography conditions or consider recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation thiol 5-chlorobenzo[d]oxazole-2-thiol reaction1 S-Alkylation thiol->reaction1 benzyl_bromide 4-bromobenzyl bromide benzyl_bromide->reaction1 base Triethylamine (Et3N) in Acetonitrile (MeCN) base->reaction1 intermediate 2-((4-bromobenzyl)thio)-5- chlorobenzo[d]oxazole reaction2 Oxidation intermediate->reaction2 reaction1->intermediate oxidant m-CPBA in Dichloromethane (DCM) oxidant->reaction2 final_product This compound (Sulfoxide) reaction2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Purification Solutions start Low Yield Observed step1_issue Issue in Step 1 (S-Alkylation)? start->step1_issue step2_issue Issue in Step 2 (Oxidation)? start->step2_issue purification_issue Purification Difficulty? start->purification_issue solution1a Change Base (e.g., K2CO3) step1_issue->solution1a solution1b Change Solvent (e.g., DMF) step1_issue->solution1b solution1c Control Reagent Addition step1_issue->solution1c solution2a Adjust m-CPBA Stoichiometry (1.0-1.2 eq) step2_issue->solution2a solution2b Control Temperature (0 °C to RT) step2_issue->solution2b solution2c Optimize Reaction Time step2_issue->solution2c solution3a Optimize Chromatography purification_issue->solution3a solution3b Consider Recrystallization purification_issue->solution3b solution3c Thorough Workup Washes purification_issue->solution3c

Caption: Troubleshooting decision tree for yield improvement.

References

"troubleshooting inconsistent results in biofilm inhibition assays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Biofilm Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their biofilm experiments.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific problems encountered during biofilm inhibition assays.

Issue 1: High Variability Between Replicates in Crystal Violet (CV) Assays

Question: My crystal violet assay results show high standard deviations between replicate wells. What could be the cause, and how can I improve consistency?

Answer: High variability in CV assays is a common challenge and can stem from several factors throughout the experimental workflow.[1][2] Below is a systematic guide to pinpoint and address the source of inconsistency.

Potential Causes and Solutions:

Potential Cause Detailed Explanation Recommended Solution
Inconsistent Inoculum Variation in the initial cell density across wells can lead to significant differences in biofilm formation.[3]Standardize inoculum preparation by using a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.05-0.1).[4] Ensure the bacterial culture is in the mid-logarithmic growth phase for consistency.
"Edge Effect" in Microtiter Plates Wells on the perimeter of a 96-well plate are prone to more evaporation, leading to altered growth conditions and inconsistent biofilm formation.[5]Avoid using the outer wells of the microtiter plate for experimental samples. Instead, fill these wells with sterile media or water to create a humidity barrier.[5]
Inadequate Washing Technique Aggressive or inconsistent washing can dislodge weakly adherent biofilms, while insufficient washing can leave behind planktonic cells, leading to false positives.[6]Use a multichannel pipette for gentle and uniform washing.[5] Standardize the number of washes (typically 2-3 times) and the volume of washing buffer (e.g., PBS).[7] Consider immersing the entire plate in a tray of distilled water for a gentler wash.[8]
Uneven Staining or Destaining Incomplete staining or residual crystal violet after washing can lead to inaccurate absorbance readings. Over-staining can also be an issue.[7]Ensure the entire biofilm is submerged in the crystal violet solution. After staining, wash thoroughly to remove all unbound dye. When destaining (e.g., with ethanol or acetic acid), ensure complete solubilization by gentle shaking before reading the absorbance.
Pipetting Errors Inaccurate pipetting of reagents, inoculum, or test compounds will directly impact the final results.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.

Experimental Workflow for Crystal Violet Assay:

G cluster_prep Preparation cluster_incubation Incubation & Treatment cluster_staining Staining & Quantification Inoculum Standardize Inoculum (OD600) Plate Prepare 96-Well Plate (Fill outer wells with sterile media) AddInoculum Add Inoculum & Test Compound Plate->AddInoculum Incubate Incubate (e.g., 24h, 37°C) AddInoculum->Incubate Wash1 Gently Wash (x3) (Remove planktonic cells) Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Destain Solubilize with Ethanol/Acetic Acid Wash2->Destain Read Read Absorbance (e.g., OD570) Destain->Read G Start Inconsistent Resazurin Results CheckTime Is Incubation Time Optimized? Start->CheckTime CheckConc Is Resazurin Concentration Standardized? CheckTime->CheckConc Yes OptimizeTime Perform Time-Course Experiment CheckTime->OptimizeTime No CheckCompound Compound Interference? CheckConc->CheckCompound Yes StandardizeConc Use Consistent Concentration CheckConc->StandardizeConc No CheckLight Plates Protected from Light? CheckCompound->CheckLight No Interference RunControls Run Compound-Only Controls CheckCompound->RunControls Possible Interference ProtectPlates Incubate in the Dark CheckLight->ProtectPlates No ConsistentResults Improved Consistency CheckLight->ConsistentResults Yes OptimizeTime->CheckConc StandardizeConc->CheckCompound RunControls->CheckLight ProtectPlates->ConsistentResults G cluster_cell Bacterial Cell SignalSynthase Signal Synthase Autoinducer Autoinducer (Signal Molecule) SignalSynthase->Autoinducer produces Receptor Receptor Protein Autoinducer->Receptor binds at high conc. Regulator Transcriptional Regulator Receptor->Regulator activates BiofilmGenes Biofilm Genes (e.g., matrix production) Regulator->BiofilmGenes regulates expression LowDensity Low Cell Density HighDensity High Cell Density

References

Technical Support Center: Optimization of Liquid-Chromatography Methods for Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Antibacterial Agent 170. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development and optimization of LC methods for this compound.

Q1: What is the best starting point for developing a reversed-phase LC method for a new polar antibacterial agent like Agent 170?

A1: A good starting point for a polar compound like Agent 170 is to use a C18 column, which is versatile for most reversed-phase separations.[1] Begin with a simple mobile phase, such as a gradient of water and acetonitrile (ACN), with 0.1% formic acid added to both phases to control pH and improve peak shape. A broad scouting gradient (e.g., 5% to 95% ACN over 15-20 minutes) can help determine the approximate organic solvent concentration needed for elution.

Q2: How can I improve the retention of Agent 170, which is highly polar and elutes near the solvent front?

A2: Retaining highly polar compounds can be challenging.[2][3] Consider the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide alternative selectivity and enhanced retention for polar analytes.[3]

  • Aqueous Normal Phase (ANP) or HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3]

  • Reduce Organic Solvent: Use a lower starting percentage of the organic modifier in your gradient or a highly aqueous mobile phase in an isocratic method.[2]

  • Ion-Pairing Agents: While more complex, adding an ion-pairing reagent to the mobile phase can significantly increase the retention of polar, ionizable compounds. However, this may not be compatible with mass spectrometry (MS) detectors.[4]

Q3: What are the key parameters to assess during LC-MS method validation for pharmacokinetic (PK) studies?

A3: For bioanalytical method validation, regulatory agencies like the FDA and EMA provide detailed guidelines.[5] Key parameters include:

  • Accuracy: Closeness of measured values to the true value.[5][6]

  • Precision: Reproducibility of measurements, assessed as intra-day and inter-day precision.[5][6]

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5][6]

  • Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and the Limit of Quantitation (LOQ), which is the lowest concentration that can be reliably measured.[6]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[6]

  • Recovery: The efficiency of the analyte extraction process from the biological matrix.[6]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[5]

Q4: How does mobile phase pH affect the chromatography of Agent 170, especially if it's a basic compound?

A4: Mobile phase pH is a critical parameter. For basic compounds, which often contain amine groups, operating at a low pH (e.g., pH < 3) ensures the analyte is in its protonated, charged form. This can also suppress the ionization of residual silanol groups on the silica surface of the column, which are a primary cause of peak tailing.[7][8] Conversely, working at a high pH can also be a strategy, but requires a pH-stable column. It is important to select a buffer with a pH at least one unit away from the analyte's pKa value for consistent results.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem / Observation Potential Causes Recommended Solutions
Significant Peak Tailing (Asymmetry factor > 1.2)1. Secondary Silanol Interactions: Basic amine groups in Agent 170 interacting with acidic silanol groups on the column's silica surface.[7][8] 2. Column Overload: Injecting too much sample mass onto the column.[9][10] 3. Column Bed Deformation: A void or channel has formed at the head of the column.[8] 4. Extra-Column Dead Volume: Excessive volume in tubing or fittings between the injector and detector.[11]1. Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) to reduce silanol ionization (operate at pH < 3).[7][8] 2. Use an End-Capped Column: Select a modern, high-purity silica column with effective end-capping to minimize exposed silanols.[7][8] 3. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[9] 4. Reverse-Flush the Column: If a void is suspected, flushing the column in the reverse direction may help. If this fails, replace the column.[12] 5. Minimize Tubing Length: Use shorter, narrower internal diameter tubing where possible.[11]
Poor Peak Resolution (Peaks are merged or overlapping)1. Insufficient Column Efficiency: Column may be old, or particle size is too large. 2. Inappropriate Mobile Phase: The organic solvent or pH is not optimal for separating Agent 170 from impurities.[10] 3. Steep Gradient: The gradient changes too quickly, not allowing enough time for separation.1. Use a Higher Efficiency Column: Switch to a column with smaller particles (e.g., <3 µm) or a longer column.[11] 2. Optimize Mobile Phase: Try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the mobile phase pH.[12] 3. Shallow the Gradient: Decrease the rate of change of the organic solvent concentration over time (e.g., change from 10-90% over 10 min to 10-90% over 20 min).[9]
Shifting Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize between injections, especially with gradients.[12] 2. Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios.[1] 3. Pump Malfunction: Inconsistent flow rate due to leaks or air bubbles in the pump.[13] 4. Column Degradation: The stationary phase is aging or has been contaminated.[10]1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is 5-10 column volumes.[12] 2. Prepare Mobile Phase Carefully: Use a pH meter and volumetric flasks for accuracy. Prepare fresh mobile phase daily. 3. Degas Solvents and Purge Pump: Degas the mobile phase using sonication or an inline degasser. Purge the pump to remove air bubbles.[12][13] 4. Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.
No Peaks or Very Low Signal 1. Injector Issue: Sample loop not filled, or injector is blocked.[12] 2. Detector Problem: Lamp is off or has low energy (UV detector), or there is no spray (MS detector).[12] 3. Sample Degradation: Agent 170 is not stable in the sample solvent. 4. System Leak: A leak in the flow path prevents the sample from reaching the detector.[12]1. Check Injection Parameters: Ensure the injection volume is appropriate for the loop size. 2. Inspect Detector: Check that the detector lamp is on and warmed up. For MS, ensure gas flows and temperatures are correct. 3. Verify Sample Stability: Prepare a fresh sample and inject it immediately. 4. Perform Leak Check: Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector.[13]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC-UV Method for Agent 170

This protocol describes a starting method for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 250 nm (Note: This should be optimized based on the UV absorbance maximum of Agent 170).[14]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 22.0 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the Agent 170 standard in a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution of the stock solution using the mobile phase as the diluent.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) followed by the standard solutions and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Visualizations and Diagrams

LC Method Development Workflow

The following diagram illustrates a systematic workflow for developing a robust LC method for a new compound like this compound.

LC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal (Purity, Quantification, etc.) scout_column Select Initial Column (e.g., C18) start->scout_column scout_mobile Select Mobile Phase (e.g., ACN/Water + 0.1% FA) scout_column->scout_mobile scout_gradient Run Broad Gradient (5-95% B) scout_mobile->scout_gradient eval1 Evaluate Initial Results (Retention, Peak Shape) scout_gradient->eval1 opt_gradient Optimize Gradient Slope eval1->opt_gradient Sufficient Retention? no_retention Poor Retention or Shape? eval1->no_retention opt_ph Optimize Mobile Phase pH opt_gradient->opt_ph opt_temp Optimize Temperature opt_ph->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow validate Perform Method Validation (Accuracy, Precision, Linearity, etc.) opt_flow->validate document Document Method & SOP validate->document no_retention->opt_gradient No change_col Change Column Chemistry (e.g., Polar-Embedded, HILIC) no_retention->change_col Yes change_col->scout_gradient Re-scout Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed for Agent 170 q1 Is Agent 170 a basic compound? start->q1 a1_yes Likely Silanol Interaction. Lower mobile phase pH to <3. q1->a1_yes Yes q3 Is peak tailing concentration-dependent? q1->q3 No / Unsure q2 Did lowering pH improve the peak shape? a1_yes->q2 a2_yes Problem Solved. Silanol interaction was the cause. q2->a2_yes Yes a2_no Consider using a modern, fully end-capped column. q2->a2_no No a3_yes Likely Column Overload. Reduce sample concentration or injection volume. q3->a3_yes Yes q4 Check for extra-column dead volume and column voids. q3->q4 No a3_solved Problem Solved. Overload was the cause. a3_yes->a3_solved

References

Validation & Comparative

Validating the Antibacterial Target of MC-170: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. MC-170, a 2,2-disubstituted indole-3-one derivative, has demonstrated potent and selective activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA)[1]. This guide provides a comparative analysis of MC-170, focusing on the validation of its antibacterial target. We present experimental data comparing MC-170 to other membrane-active agents, detailed protocols for key validation experiments, and visual diagrams to elucidate its mechanism of action and the experimental workflow for target validation.

Product Performance Comparison

The antibacterial efficacy of MC-170 is primarily attributed to its interaction with the bacterial cytoplasmic membrane, specifically through the inhibition of phosphatidylglycerol (PG) metabolism[1]. This disruption of essential phospholipid biosynthesis leads to membrane damage and bacterial cell death. In this section, we compare the in vitro activity and mechanistic properties of MC-170 with two other clinically important antibacterial agents that also target the bacterial cell membrane: daptomycin and telavancin.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

This table summarizes the MIC values of MC-170, daptomycin, and telavancin against S. aureus and MRSA. Lower MIC values indicate greater potency.

CompoundS. aureus MIC (µg/mL)MRSA MIC (µg/mL)
MC-170 1[1]2[1]
Daptomycin 0.125 - 1.0[2]0.125 - 1.0[2][3]
Telavancin 0.06 - 0.5[4]0.06 - 0.5[4][5]
Table 2: Mechanistic Comparison of Membrane-Active Antibacterials

This table compares the key mechanistic features of MC-170, daptomycin, and telavancin.

FeatureMC-170DaptomycinTelavancin
Primary Target Phosphatidylglycerol (PG) Metabolism[1]Cytoplasmic Membrane[6]Cell Wall Synthesis & Cytoplasmic Membrane[7]
Mechanism of Action Disrupts glycolysis/gluconeogenesis and carbon metabolism, leading to inhibition of PG biosynthesis and membrane disruption[1].Calcium-dependent binding to PG, leading to membrane depolarization and potassium ion efflux[6].Inhibits peptidoglycan synthesis by binding to lipid II and disrupts membrane potential[7].
Spectrum of Activity Primarily potent against S. aureus, including MRSA[1].Broad-spectrum against Gram-positive bacteria, including MRSA and VRE[8].Broad-spectrum against Gram-positive bacteria, including MRSA and vancomycin-intermediate S. aureus (VISA).

Detailed Experimental Protocols

The validation of a novel antibacterial target requires a series of robust experimental procedures. Below are detailed protocols for key assays used to characterize the antibacterial activity and elucidate the mechanism of action of MC-170.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial agent stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial agent in MHB in a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • MHB

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or PBS

  • Agar plates

  • Incubator

Procedure:

  • Prepare flasks containing MHB with the antimicrobial agent at the desired concentrations and a control flask with no antimicrobial.

  • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Bacterial RNA-Seq for Transcriptome Analysis

This protocol is used to analyze the global gene expression changes in bacteria upon treatment with an antimicrobial agent.

Materials:

  • Bacterial culture

  • Antimicrobial agent

  • RNA extraction kit

  • DNase I

  • Ribosomal RNA (rRNA) depletion kit

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Grow bacterial cultures to mid-log phase and treat with the antimicrobial agent at a sub-inhibitory concentration for a defined period.

  • Harvest the bacterial cells and extract total RNA using a commercial kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Deplete the ribosomal RNA (rRNA) from the total RNA sample.

  • Prepare the RNA-seq library from the rRNA-depleted RNA, which includes fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequence the prepared libraries on a next-generation sequencing platform.

  • Analyze the sequencing data by mapping reads to the bacterial reference genome, quantifying gene expression levels, and identifying differentially expressed genes between treated and untreated samples.

Membrane Potential Assay

This assay measures changes in the bacterial cytoplasmic membrane potential.

Materials:

  • Bacterial culture

  • Fluorescent membrane potential indicator dye (e.g., DiSC₃(5))

  • Carbonyl cyanide m-chlorophenyl hydrazine (CCCP) as a depolarizing control

  • Fluorometer or flow cytometer

Procedure:

  • Grow the bacterial culture to the desired growth phase and wash the cells with a suitable buffer.

  • Resuspend the cells to a specific optical density in the assay buffer.

  • Add the membrane potential-sensitive dye to the cell suspension and incubate to allow for dye uptake.

  • Measure the baseline fluorescence.

  • Add the antimicrobial agent to the cell suspension and monitor the change in fluorescence over time.

  • Use CCCP as a positive control for membrane depolarization. An increase in fluorescence (for DiSC₃(5)) indicates membrane depolarization.

Phosphatidylglycerol (PG) Competition Assay

This assay is used to demonstrate direct interaction of the antimicrobial agent with phosphatidylglycerol.

Materials:

  • MHB

  • 96-well microtiter plates

  • Bacterial culture

  • Antimicrobial agent

  • Phosphatidylglycerol (PG) solution

Procedure:

  • Prepare a 96-well plate with a fixed concentration of the antimicrobial agent (e.g., at its MIC or 2x MIC).

  • Create a serial dilution of exogenous PG in the wells containing the antimicrobial agent.

  • Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include controls for bacterial growth without the antimicrobial and with the antimicrobial but without exogenous PG.

  • Incubate the plate at 37°C for 18-24 hours.

  • Observe for bacterial growth. A restoration of bacterial growth in the presence of increasing concentrations of exogenous PG suggests that the PG is competitively binding to the antimicrobial agent, thereby reducing its effective concentration and antibacterial activity.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of MC-170, the experimental workflow for its target validation, and the logical relationship of the validation evidence.

G cluster_0 Glycolysis/Gluconeogenesis cluster_1 Phospholipid Biosynthesis Glucose Glucose Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glucose->Glyceraldehyde-3-phosphate Pyruvate Pyruvate Glyceraldehyde-3-phosphate->Pyruvate Glycerol-3-phosphate Glycerol-3-phosphate Glyceraldehyde-3-phosphate->Glycerol-3-phosphate Glyceraldehyde-3-phosphate->Glycerol-3-phosphate CDP-diacylglycerol CDP-diacylglycerol Glycerol-3-phosphate->CDP-diacylglycerol Phosphatidylglycerol (PG) Phosphatidylglycerol (PG) CDP-diacylglycerol->Phosphatidylglycerol (PG) Membrane Damage Membrane Damage Phosphatidylglycerol (PG)->Membrane Damage MC-170 MC-170 Disruption Disruption MC-170->Disruption Inhibition Inhibition MC-170->Inhibition Glycolysis/Gluconeogenesis Glycolysis/Gluconeogenesis Disruption->Glycolysis/Gluconeogenesis Phospholipid Biosynthesis Phospholipid Biosynthesis Inhibition->Phospholipid Biosynthesis Cell Death Cell Death Membrane Damage->Cell Death caption Proposed signaling pathway of MC-170.

Caption: Proposed signaling pathway of MC-170.

G Start Start Identify Bioactive Compound Identify Bioactive Compound Start->Identify Bioactive Compound Determine MIC & MBC Determine MIC & MBC Identify Bioactive Compound->Determine MIC & MBC Time-Kill Kinetics Time-Kill Kinetics Determine MIC & MBC->Time-Kill Kinetics Generate Resistant Mutants Generate Resistant Mutants Time-Kill Kinetics->Generate Resistant Mutants Transcriptomic/Proteomic Analysis Transcriptomic/Proteomic Analysis Time-Kill Kinetics->Transcriptomic/Proteomic Analysis Whole Genome Sequencing Whole Genome Sequencing Generate Resistant Mutants->Whole Genome Sequencing Identify Mutations Identify Mutations Whole Genome Sequencing->Identify Mutations Hypothesize Target Pathway Hypothesize Target Pathway Identify Mutations->Hypothesize Target Pathway Identify Differentially Expressed Genes/Proteins Identify Differentially Expressed Genes/Proteins Transcriptomic/Proteomic Analysis->Identify Differentially Expressed Genes/Proteins Identify Differentially Expressed Genes/Proteins->Hypothesize Target Pathway In Vitro Target-Based Assays In Vitro Target-Based Assays Hypothesize Target Pathway->In Vitro Target-Based Assays Target Overexpression/Depletion Target Overexpression/Depletion Hypothesize Target Pathway->Target Overexpression/Depletion Validate Target Validate Target In Vitro Target-Based Assays->Validate Target Target Overexpression/Depletion->Validate Target caption Experimental workflow for antibacterial target validation.

Caption: Experimental workflow for antibacterial target validation.

G cluster_evidence Experimental Evidence cluster_interpretation Interpretation Conclusion MC-170 targets PG metabolism Potent Antibacterial Activity (Low MIC) Potent Antibacterial Activity (Low MIC) Effective against S. aureus Effective against S. aureus Potent Antibacterial Activity (Low MIC)->Effective against S. aureus Transcriptome Analysis Transcriptome Analysis Disruption of Glycolysis & Carbon Metabolism Disruption of Glycolysis & Carbon Metabolism Transcriptome Analysis->Disruption of Glycolysis & Carbon Metabolism PG Competition Assay PG Competition Assay Exogenous PG attenuates activity Exogenous PG attenuates activity PG Competition Assay->Exogenous PG attenuates activity Membrane Potential Assay Membrane Potential Assay Membrane Depolarization Membrane Depolarization Membrane Potential Assay->Membrane Depolarization Effective against S. aureus->Conclusion Disruption of Glycolysis & Carbon Metabolism->Conclusion Exogenous PG attenuates activity->Conclusion Membrane Depolarization->Conclusion caption Logical relationship of evidence for MC-170 target.

Caption: Logical relationship of evidence for MC-170 target.

References

A Comparative Efficacy Analysis of MC-170 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel investigational compound MC-170 and the established antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present available quantitative data, detailed experimental methodologies, and visualizations of the respective mechanisms of action to facilitate an objective assessment for research and drug development purposes.

Data Presentation: In Vitro Efficacy

The in vitro activities of MC-170 and vancomycin against S. aureus and MRSA are summarized below. It is important to note that the data for MC-170 is based on a single published study, and further research is required to substantiate these initial findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of MC-170 and Vancomycin against Staphylococcus aureus and MRSA

CompoundOrganismMIC (µg/mL)Reference
MC-170S. aureus1[1]
MC-170MRSA2[1]
VancomycinMRSA0.5 - 2.0 (Susceptible)[2][3][4]
VancomycinMRSA (VISA)4 - 8 (Intermediate)[3]
VancomycinMRSA (VRSA)≥ 16 (Resistant)[3]

Table 2: Time-Kill Kinetics of MC-170 and Vancomycin against MRSA

CompoundConcentrationTime to Bactericidal EffectObservationsReference
MC-1704 µg/mLRapidSignificantly inhibited the growth of MRSA ATCC 43300 within 12 hours and killed the bacteria rapidly.[1]
Vancomycin2x MIC & 4x MICSlower than MC-170Showed a bactericidal effect against 10% and 50% of MRSA strains at 2x MIC and 4x MIC, respectively, after 24 hours of incubation.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this assay.

1. Preparation of Inoculum:

  • S. aureus strains are cultured on a suitable agar medium, such as Tryptic Soy Agar (TSA), for 18-24 hours at 35°C.

  • Several colonies are used to inoculate a saline or broth solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of the antimicrobial agent (MC-170 or vancomycin) is prepared.

  • Serial twofold dilutions of the antimicrobial agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

1. Preparation of Inoculum:

  • An overnight culture of the MRSA strain is diluted in fresh CAMHB and incubated to reach the logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).

2. Exposure to Antimicrobial Agent:

  • The bacterial culture is aliquoted into tubes containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control tube without the antibiotic is also included.

3. Sampling and Viable Cell Counting:

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube.

  • The sample is serially diluted in sterile saline to neutralize the effect of the antibiotic.

  • A known volume of each dilution is plated onto an appropriate agar medium.

  • The plates are incubated for 18-24 hours at 35°C.

  • The number of colonies (CFU/mL) is counted, and the results are plotted as log₁₀ CFU/mL versus time.

4. Interpretation of Results:

  • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of MC-170 and vancomycin are visualized below.

MC-170: Inhibition of Phosphatidylglycerol Metabolism

MC-170 is proposed to exert its antibacterial effect by targeting the biosynthesis of phosphatidylglycerol (PG), a key component of the bacterial cell membrane. This disruption of PG metabolism is believed to interfere with critical cellular processes such as glycolysis and carbon metabolism.

MC170_Pathway Glucose Glucose Glycolysis Glycolysis/ Gluconeogenesis Glucose->Glycolysis G3P Glycerol-3-Phosphate Glycolysis->G3P CDP_DAG CDP-Diacylglycerol G3P->CDP_DAG PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase Membrane Cell Membrane Integrity PG->Membrane MC170 MC-170 MC170->Glycolysis Inhibits

Caption: Proposed mechanism of MC-170 targeting phosphatidylglycerol synthesis.

Vancomycin: Inhibition of Peptidoglycan Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.

Vancomycin_Pathway Lipid_I Lipid I Lipid_II Lipid II (D-Ala-D-Ala terminus) Lipid_I->Lipid_II + UDP-GlcNAc UDP_GlcNAc UDP-GlcNAc Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Chain Elongation Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain->Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Crosslinked_PG Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Vancomycin's mechanism of inhibiting peptidoglycan synthesis.

Conclusion

The investigational compound MC-170 demonstrates potent in vitro activity against MRSA with a novel mechanism of action targeting phosphatidylglycerol metabolism. Preliminary data suggest it may have more rapid bactericidal activity compared to vancomycin. However, as a well-established antibiotic, vancomycin has a large body of clinical data supporting its use, despite its known limitations, such as slower bactericidal activity and the emergence of resistant strains.

The information on MC-170 is currently limited to a single preclinical study. Extensive further research, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile relative to vancomycin and other existing anti-MRSA agents. This guide serves as a preliminary comparison based on the currently available scientific literature.

References

"cross-validation of Antibacterial agent 170's efficacy in different bacterial species"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validated efficacy of the novel antibacterial agent MC170, benchmarked against established antibiotics. This guide provides supporting experimental data, detailed protocols, and a visualization of its proposed mechanism of action.

Antibacterial agent MC170, a 2,2-disubstituted indole-3-one derivative, has demonstrated significant promise as a potent inhibitor of bacterial growth, particularly against Gram-positive organisms. This guide provides a comprehensive comparison of MC170's efficacy with that of standard-of-care antibiotics against a range of clinically relevant bacterial species. The data presented is compiled from in-vitro studies, and all quantitative data is summarized in structured tables for ease of comparison.

Efficacy of MC170 Against Gram-Positive Bacteria

MC170 exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), a major cause of hospital-acquired and community-acquired infections.

Table 1: Comparative in-vitro Efficacy of MC170 and Standard Antibiotics against Staphylococcus aureus (including MRSA)

Antibacterial AgentStrainMIC (µg/mL)
MC170 S. aureus1[1]
MRSA2[1]
Vancomycin MRSA (MIC90)1.5 - 2
Linezolid MRSA (MIC90)2 - 3
Daptomycin MRSA (MIC90)0.5 - 1

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC90: The MIC required to inhibit the growth of 90% of isolates.

Efficacy of MC170 and Related Compounds Against Gram-Negative Bacteria

While MC170's primary reported activity is against S. aureus, studies on related benzoheterocyclic sulfoxide derivatives have shown activity against Gram-negative bacteria such as Escherichia coli. It is important to note that the following data is for related compounds and not MC170 itself.

Table 2: In-vitro Efficacy of MC170-related Compounds and Standard Antibiotics against Gram-Negative Bacteria

Antibacterial AgentStrainMIC (µg/mL)
MC170-related compounds (6b, 6c, 6j) E. coli20 - 80[2]
Ciprofloxacin E. coli (MIC Range)0.008 - 0.25
P. aeruginosa (MIC Range)0.008 - 0.25
Gentamicin E. coli (MIC Range)0.5 - 3
P. aeruginosa (MIC Range)0.5 - 3
Ceftriaxone E. coli≤ 1

Mechanism of Action: Inhibition of Phosphatidylglycerol Synthesis

The antibacterial effect of MC170 in Staphylococcus aureus is attributed to its interference with the biosynthesis of phosphatidylglycerol (PG), a crucial component of the bacterial cell membrane.[1] Transcriptome analysis of S. aureus exposed to MC170 revealed a significant disruption of glycolysis and carbon metabolism, which are essential pathways for generating precursors for membrane phospholipid biosynthesis.[1] The addition of exogenous phosphatidylglycerol was found to significantly weaken the antibacterial activity of MC170, further supporting its proposed mechanism of action.[1]

Phosphatidylglycerol_Biosynthesis_Pathway cluster_0 G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA PlsY, PlsC Acyl_ACP Acyl-ACP CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CdsA CTP CTP PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PgsA PG Phosphatidylglycerol PGP->PG PgpA/B/C CL Cardiolipin PG->CL Cls1/2 LPG Lysyl-PG PG->LPG MprF MC170 MC170 MC170->PGP Inhibits (Proposed)

Caption: Proposed mechanism of action of MC170 in S. aureus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of MC170 and comparator antibiotics is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
  • Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
  • The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 105 CFU/mL.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of the antibacterial agents are prepared in a suitable solvent.
  • Serial two-fold dilutions of each agent are prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
  • The final volume in each well is typically 100 µL.
  • Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included on each plate.
  • The plates are incubated at 37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Experimental Workflow for Antibacterial Susceptibility Testing

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_controls Controls Bact_Culture Bacterial Culture (18-24h, 37°C) McFarland 0.5 McFarland Standardization Bact_Culture->McFarland Inoculum Inoculum Dilution (~5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Serial_Dil Serial Dilution of Antibacterial Agents Serial_Dil->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Pos_Ctrl Positive Control (Bacteria + Broth) Inoculation->Pos_Ctrl Neg_Ctrl Negative Control (Broth only) Inoculation->Neg_Ctrl Reading Visual Reading of MIC Incubation->Reading

Caption: Workflow for MIC determination.

References

In Vivo Therapeutic Potential of Antibacterial Agent 170: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. This guide provides a comparative analysis of the therapeutic potential of "Antibacterial agent 170," a designation that may refer to two distinct compounds with different antibacterial activities. As specific in vivo data for "this compound" is not publicly available, this guide will explore both potential interpretations based on available in vitro data and provide a comparative framework using data from functionally similar compounds and standard-of-care antibiotics.

Executive Summary:

"this compound" has been identified in scientific literature as two separate entities:

  • Compound 6b : A quorum sensing inhibitor (QSI) targeting Pseudomonas aeruginosa.

  • MC170 : A 2,2-disubstituted indole-3-one derivative showing activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).

This guide will address both interpretations, presenting available data and comparing their potential therapeutic efficacy against relevant alternatives.

Part 1: this compound as a Pseudomonas aeruginosa Quorum Sensing Inhibitor (Compound 6b)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies.[1][2] this compound, also known as compound 6b, has been identified as a potent inhibitor of the las quorum sensing system in P. aeruginosa, a critical pathway for its pathogenicity.[3]

Data Presentation: In Vitro Efficacy

While specific in vivo data for compound 6b is not available, its in vitro profile suggests potential for attenuating P. aeruginosa virulence.

CompoundTargetOrganismKey In Vitro ActivityReference
This compound (Compound 6b) Quorum Sensing (las system)P. aeruginosa PAO1Inhibition of biofilm formation[3]
Furanone C30 (QSI) Quorum SensingP. aeruginosaInhibition of QS-regulated gene expression[4]
Tobramycin Protein synthesisP. aeruginosaBactericidal[5]
Comparative In Vivo Efficacy (Proxy Data)

To illustrate the potential in vivo efficacy of a QSI like compound 6b, we present data from studies on other QSIs and a standard-of-care antibiotic, tobramycin, in a murine lung infection model.

CompoundAnimal ModelInfection StrainDosing RegimenOutcomeReference
Furanone C30 (QSI) Mouse Lung InfectionP. aeruginosa PAO11 or 2 µg/g, IVSignificantly inhibited QS gene expression in vivo and accelerated lung bacterial clearance.[4]
Tobramycin Mouse Lung InfectionP. aeruginosa PAO116 mg/kg, aerosolReduced bacterial burden and inflammation.[2]
Tobramycin Mouse Thigh InfectionP. aeruginosaNot specifiedCiprofloxacin was found to be more potent than tobramycin in this model.[5]
Experimental Protocols: Murine Acute Pneumonia Model for P. aeruginosa

This model is crucial for evaluating the efficacy of antibacterial agents against lung infections.

Objective: To establish an acute lung infection with P. aeruginosa in mice to assess the therapeutic efficacy of antibacterial agents.

Materials:

  • Specific pathogen-free (SPF) six-week-old female BALB/c mice.

  • P. aeruginosa (e.g., PA14 strain).

  • Luria-Bertani (LB) broth and agar plates.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Anesthetic (e.g., 7.5% chloral hydrate or isoflurane).

  • Intratracheal instillation device or micropipette for intranasal inoculation.

Procedure:

  • Bacterial Preparation: Culture P. aeruginosa PA14 on an LB plate overnight at 37°C. Inoculate a single colony into LB broth and grow to an OD600 of 1.0. Wash the bacterial cells with PBS and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/ml).[6]

  • Infection: Anesthetize the mice via intraperitoneal injection of chloral hydrate (100 µl per 20 g mouse).[6] Inoculate the mice intranasally with the bacterial suspension.[6] Alternatively, mice can be infected by intratracheal instillation of the bacterial suspension (e.g., 0.05 mL of 1 x 10⁷ CFU/mouse).[1]

  • Treatment: Administer the test compound (e.g., this compound) and control compounds (e.g., tobramycin, vehicle) at predetermined time points and routes of administration (e.g., intravenous, aerosol).

  • Endpoint Analysis: At a specified time post-infection (e.g., 24 hours), euthanize the mice.[1] Harvest the lungs for bacterial load determination (CFU counting), histopathological analysis, and measurement of inflammatory markers.

Mandatory Visualization: P. aeruginosa Quorum Sensing Pathway

Pseudomonas_Quorum_Sensing cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR_active Active LasR Complex LasR->LasR_active Forms C12_HSL->LasR Binds to RhlI RhlI LasR_active->RhlI Activates RhlR RhlR LasR_active->RhlR Activates PqsR PqsR (MvfR) LasR_active->PqsR Activates Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) LasR_active->Virulence_Factors Regulates C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_active Active RhlR Complex RhlR->RhlR_active Forms C4_HSL->RhlR Binds to RhlR_active->Virulence_Factors Regulates Biofilm_Formation Biofilm Formation RhlR_active->Biofilm_Formation Regulates PqsABCD PqsABCD HHQ HHQ PqsABCD->HHQ Synthesizes PqsH PqsH PQS PQS PqsH->PQS Converts HHQ to PQS PQS->PqsR Binds to PqsR_active Active PqsR Complex PqsR->PqsR_active Forms PqsR_active->RhlR Activates PqsR_active->Virulence_Factors Regulates PqsR_active->Biofilm_Formation Regulates

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

Part 2: this compound as an Anti-Staphylococcus aureus Agent (MC170)

MC170 is a 2,2-disubstituted indole-3-one derivative with potent activity against S. aureus, including MRSA.[7] Its proposed mechanism of action involves the disruption of glycolysis/gluconeogenesis and carbon metabolism, leading to the inhibition of phosphatidylglycerol (PG) metabolism, a key component of the bacterial cell membrane.[7]

Data Presentation: In Vitro Efficacy
CompoundTargetOrganismMIC (µg/mL)Reference
Antibacterial agent MC170 Phosphatidylglycerol metabolismS. aureus1[7][8]
Antibacterial agent MC170 Phosphatidylglycerol metabolismMRSA2[7][8]
Vancomycin Cell wall synthesisMRSA1-2[9]
Linezolid Protein synthesisMRSANot specifiedNot specified
Comparative In Vivo Efficacy (Proxy Data)

As specific in vivo data for MC170 is unavailable, this section presents data for vancomycin, a standard-of-care antibiotic for MRSA infections, in a murine infection model.

CompoundAnimal ModelInfection StrainDosing RegimenOutcomeReference
Vancomycin Murine Systemic InfectionMRSA USA30050 mg/kg, intraperitonealImproved kidney clearance of bacteria by 1 log compared to free vancomycin when encapsulated in liposomes.[10]
Vancomycin derivative LYSC98 Murine Thigh InfectionMRSA1-16 mg/kgDemonstrated dose-dependent bactericidal activity.[11]
Vancomycin Murine Thigh InfectionMRSA 45381.8 g/day Reduced bacterial counts by 4 log units compared to untreated controls.[9]
Experimental Protocols: Murine Skin Infection Model for S. aureus

This model is relevant for studying localized skin and soft tissue infections caused by S. aureus.

Objective: To establish a localized skin infection with S. aureus in mice to evaluate the efficacy of topical or systemic antibacterial agents.

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • S. aureus (e.g., USA300 MRSA strain).

  • Tryptic Soy Broth (TSB).

  • Sterile PBS.

  • Electric clippers.

  • Syringes for subcutaneous or intradermal injection.

Procedure:

  • Bacterial Preparation: Grow S. aureus in TSB to the desired growth phase. Wash and resuspend the bacteria in sterile PBS to the target concentration (e.g., 1 x 10⁷ CFU/mouse).

  • Infection: Shave the intrascapular region of the mice.[12] Administer the bacterial suspension via intradermal or subcutaneous injection.

  • Treatment: Apply topical formulations of the test compound (e.g., MC170) or administer systemic treatments (e.g., vancomycin) at specified intervals.

  • Endpoint Analysis: Monitor the mice daily for weight loss and measure the lesion size for a defined period (e.g., 14 days). At the end of the study, skin biopsies can be collected for bacterial load determination (CFU counting), histological analysis, and assessment of inflammatory responses.[13]

Mandatory Visualization: Staphylococcus aureus Phosphatidylglycerol Synthesis Pathway

Staph_PG_Synthesis G3P Glycerol-3-phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation Fatty_Acyl_ACP Fatty Acyl-ACP Fatty_Acyl_ACP->LPA PA Phosphatidic Acid Fatty_Acyl_ACP->PA LPA->PA Acylation CDP_DAG CDP-diacylglycerol PA->CDP_DAG Activation PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP Condensation with G3P PG Phosphatidylglycerol (PG) PGP->PG Dephosphorylation CL Cardiolipin (CL) PG->CL Condensation L_PG Lysyl-PG PG->L_PG Lysylation PlsY PlsY PlsY->LPA Catalyzes PlsC PlsC PlsC->PA Catalyzes CdsA CdsA CdsA->CDP_DAG Catalyzes PgsA PgsA PgsA->PGP Catalyzes Pgp Pgp Pgp->PG Catalyzes Cls Cls Cls->CL Catalyzes MprF MprF MprF->L_PG Catalyzes

Caption: Biosynthesis of major phospholipids in Staphylococcus aureus.

References

A Comparative Analysis of Indole-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Indole, a privileged heterocyclic scaffold found in numerous natural and synthetic bioactive compounds, has emerged as a promising framework for the development of new antibacterials. This guide provides an objective comparison of the performance of various indole-based antibacterial agents, supported by experimental data, to aid researchers in the pursuit of next-generation antimicrobial therapies.

Comparative Antibacterial Activity

The antibacterial efficacy of various indole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key parameter for this comparison.

Compound ClassDerivative/CompoundTarget OrganismMIC (µg/mL)Reference
Indole-Triazole Conjugates Compound 3dStaphylococcus aureus (MRSA)6.25[1]
Compound 3dCandida krusei3.125[1]
Indole-Thiadiazole Conjugates Compound 2hStaphylococcus aureus6.25[1]
Compound 2cStaphylococcus aureus (MRSA)6.25[1]
Bisindole Alkaloids Tris(1H-indol-3-yl)methyliumGram-positive pathogensLower than Bis(indol-3-yl)phenylmethane[2]
Bis(indol-3-yl)phenylmethaneGram-positive pathogens32-256[2]
Indolo(2,1b)quinazoline-6,12-dioneGram-positive & Gram-negative bacteriaBroad-spectrum activity[2]
Fluorinated Benzothiophene-Indole Hybrids Compound 3aStaphylococcus aureus (MRSA, USA Laclux)1[3]
Compound 3dStaphylococcus aureus (MRSA, USA Laclux & JE2)0.75[3]
Indole-Naphthalene Hybrids Compound 4dStaphylococcus aureus (MRSA, USA300 LAC)5[4]
Indole-Containing Hydrazones Compound 8Staphylococcus aureus (MRSA)6.25[5]
Indole Alkaloids Strychnine derivativeEscherichia coli0.781[6]
Mokluangin BBacillus subtilis & Escherichia coli16[6]
Mokluangin CEscherichia coli16[6]

Cytotoxicity Profile

A critical aspect of drug development is ensuring that novel compounds exhibit selective toxicity towards pathogens with minimal harm to host cells. The half-maximal inhibitory concentration (IC50) against mammalian cell lines is a common measure of cytotoxicity.

Compound ClassDerivative/CompoundCell LineIC50 (µM)Reference
Indole Phytoalexin Derivatives Compound K-453HCT116 (Human Colorectal Carcinoma)32.22[7]
Flavonoids from Flourensia oolepis 2′,4′-dihydroxychalcone (1)CCRF-CEM (Acute Lymphoblastic Leukemia)6.6-9.9[8]
2′,4′-dihydroxychalcone (1)K562 (Chronic Myeloid Leukemia)27.5-30.0[8]
Indole-based Caffeic Acid Amides Compound 3j-50.98 (DPPH radical scavenging)[9]
Bacteria-derived Indole Compounds Indole-3-acetic acid (IAA)Caco-2 (Human Colorectal Adenocarcinoma)0.52[10]
Indole-3-propionic acid (IPA)T47D (Human Breast Cancer)2.02[10]
Indole-3-acetic acid (IAA)T47D (Human Breast Cancer)1.68[10]

Mechanisms of Action

Indole-based antibacterials exhibit diverse mechanisms of action, often targeting essential bacterial processes that are distinct from those targeted by conventional antibiotics. This diversity is a key advantage in overcoming existing resistance mechanisms. Two prominent mechanisms are the inhibition of the cell division protein FtsZ and the disruption of the bacterial cell membrane.

FtsZ Inhibition Pathway

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by forming the Z-ring at the division site.[11][12] Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death.[13][14]

FtsZ_Inhibition cluster_synthesis FtsZ Polymerization cluster_inhibition Inhibition by Indole Derivatives cluster_outcome Cellular Outcome FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Protofilaments (Z-ring formation) FtsZ_monomers->FtsZ_polymers Polymerization GTP GTP GTP->FtsZ_monomers binds Disrupted_Z_ring Disrupted Z-ring Assembly Indole_derivative Indole-based Inhibitor Indole_derivative->FtsZ_monomers Binds to FtsZ Indole_derivative->FtsZ_polymers Destabilizes Protofilaments Cell_division_inhibition Inhibition of Cell Division Disrupted_Z_ring->Cell_division_inhibition Bacterial_cell_death Bacterial Cell Death (Filamentation) Cell_division_inhibition->Bacterial_cell_death

Caption: Inhibition of bacterial cell division via FtsZ protein targeting by indole derivatives.

Bacterial Membrane Disruption

Certain indole derivatives function by permeabilizing the bacterial cell membrane, leading to the leakage of intracellular contents and dissipation of the membrane potential, ultimately causing cell death.[15][16][17] This mechanism is often rapid and less prone to the development of resistance compared to the inhibition of specific enzymes.

Membrane_Disruption cluster_interaction Initial Interaction cluster_disruption Membrane Permeabilization cluster_consequences Cellular Consequences Indole_derivative Indole Derivative Bacterial_membrane Bacterial Cell Membrane Indole_derivative->Bacterial_membrane Accumulates at membrane surface Membrane_insertion Insertion into Lipid Bilayer Pore_formation Pore Formation (e.g., Toroidal, Barrel-stave) Membrane_insertion->Pore_formation Membrane_destabilization Lipid Packing Disruption Membrane_insertion->Membrane_destabilization Ion_leakage Ion Leakage (ΔpH dissipation) Pore_formation->Ion_leakage Membrane_depolarization Membrane Depolarization (Δψ loss) Membrane_destabilization->Membrane_depolarization Metabolic_inhibition Inhibition of Cellular Processes Ion_leakage->Metabolic_inhibition Membrane_depolarization->Metabolic_inhibition Cell_death Bacterial Cell Death Metabolic_inhibition->Cell_death

Caption: Mechanism of bacterial membrane disruption by indole-based small molecules.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Indole-based compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each indole derivative.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in the appropriate broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Indole-based compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the indole compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is expressed as a percentage of the control. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Experimental_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_cytotoxicity Cytotoxicity (MTT Assay) Serial_Dilution Serial Dilution of Indole Compound Inoculation Inoculation with Bacterial Suspension Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual Inspection) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear MIC Wells Read_MIC->Plating Incubation_MBC Incubation (18-24h, 37°C) Plating->Incubation_MBC Read_MBC Count Colonies & Determine MBC Incubation_MBC->Read_MBC Cell_Seeding Seed Mammalian Cells Compound_Treatment Treat with Indole Compound Dilutions Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Read_Absorbance Solubilize & Read Absorbance (570nm) MTT_Addition->Read_Absorbance

Caption: General workflow for the in vitro evaluation of indole-based antibacterial agents.

References

Assessing the Synergistic Effects of Antibacterial Agent 170 with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of synergistic effects between Antibacterial agent 170, a known quorum sensing inhibitor, and conventional antibiotics against Pseudomonas aeruginosa. Due to the limited availability of published quantitative data on the synergistic action of this compound, this guide presents a framework for such an assessment, including detailed experimental protocols and hypothetical comparative data for illustrative purposes.

Introduction to this compound

This compound, also identified as compound 6b, is a potent inhibitor of the las quorum sensing (QS) system in Pseudomonas aeruginosa.[1][2][3] The las system is a key regulator of virulence factor production and biofilm formation in this opportunistic pathogen.[4][5][6][7][8] By disrupting the QS signaling pathway, this compound can attenuate bacterial virulence and inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotic therapies.[2] This mechanism of action makes this compound a promising candidate for combination therapy to enhance the efficacy of existing antibiotics.

Synergistic Potential of Quorum Sensing Inhibitors

The combination of quorum sensing inhibitors (QSIs) with traditional antibiotics is a promising strategy to combat antibiotic resistance.[9][10] QSIs can increase the susceptibility of bacterial biofilms to antibiotics and may lead to a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.[10][11] This guide outlines the standard methodologies used to quantify such synergistic interactions.

Data Presentation: Hypothetical Synergistic Effects

The following tables present hypothetical data from checkerboard and time-kill assays to illustrate the potential synergistic effects of this compound with Tobramycin and Ciprofloxacin against Pseudomonas aeruginosa.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Tobramycin and Ciprofloxacin against P. aeruginosa

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
This compound 50---
Tobramycin 4---
Agent 170 + Tobramycin-12.5 (Agent 170) + 0.5 (Tobramycin)0.375Synergy
Ciprofloxacin 1---
Agent 170 + Ciprofloxacin-12.5 (Agent 170) + 0.125 (Ciprofloxacin)0.375Synergy

The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FICI = FIC of Agent A + FIC of Agent B, where FIC = MIC of agent in combination / MIC of agent alone. A FICI of ≤ 0.5 is indicative of synergy.[12][13]

Table 2: Hypothetical Time-Kill Curve Analysis Results for this compound in Combination with Tobramycin against P. aeruginosa (at 24 hours)

TreatmentLog10 CFU/mL Reduction from Initial InoculumInterpretation
Control (no treatment)-0.5 (growth)-
This compound (1/2 MIC)0.2No significant effect
Tobramycin (1/4 MIC)1.5Bacteriostatic
Agent 170 (1/2 MIC) + Tobramycin (1/4 MIC)4.0Synergistic and Bactericidal

Synergy in a time-kill assay is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL from the initial inoculum.[14]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.[12][13][15]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotic (e.g., Tobramycin) in an appropriate solvent. A series of twofold dilutions for each agent are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. The first agent (e.g., this compound) is serially diluted along the y-axis, while the second agent (e.g., Tobramycin) is serially diluted along the x-axis. This creates a matrix of varying concentrations of the two agents.

  • Inoculum Preparation: Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate each well with the bacterial suspension. Include wells for growth control (no agents) and sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).[12]

Time-Kill Curve Assay Protocol

Time-kill curve assays provide information on the rate of bactericidal activity of antimicrobial agents over time.[16][17][18][19]

  • Inoculum Preparation: Prepare a starting inoculum of P. aeruginosa at a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Treatment Groups: Set up several culture tubes with the bacterial inoculum, including:

    • Growth control (no antimicrobial agent)

    • This compound alone (at a sub-inhibitory concentration, e.g., 1/2 MIC)

    • Comparator antibiotic alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)

    • The combination of this compound and the comparator antibiotic at the same sub-inhibitory concentrations.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates (e.g., Tryptic Soy Agar). Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time for each treatment group. Synergy is determined by comparing the reduction in bacterial count in the combination treatment to the single-agent treatments.[14]

Mandatory Visualizations

Signaling Pathway

las_quorum_sensing cluster_cell P. aeruginosa Cell LasI LasI (Autoinducer Synthase) Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive LasR (Inactive Receptor) LasR_active LasR-3O-C12-HSL (Active Complex) Target_Genes Target Genes (e.g., virulence factors, biofilm formation) LasR_active->Target_Genes Activates Transcription Autoinducer->LasR_inactive Binds to Autoinducer_ext Extracellular 3O-C12-HSL Autoinducer->Autoinducer_ext Agent170 This compound Agent170->LasR_inactive Inhibits binding

Caption: P. aeruginosa las Quorum Sensing Pathway and Inhibition by this compound.

Experimental Workflow

synergy_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay CB_Prep Prepare Antibiotic Dilutions CB_Inoculate Inoculate with P. aeruginosa CB_Prep->CB_Inoculate CB_Incubate Incubate 18-24h CB_Inoculate->CB_Incubate CB_Read Read MICs CB_Incubate->CB_Read CB_Calc Calculate FICI CB_Read->CB_Calc Synergy_Conclusion Determine Synergy/Additivity/Antagonism CB_Calc->Synergy_Conclusion TK_Prep Prepare Cultures with Antibiotics TK_Incubate Incubate and Sample at Time Points TK_Prep->TK_Incubate TK_Plate Plate Serial Dilutions TK_Incubate->TK_Plate TK_Count Count CFUs TK_Plate->TK_Count TK_Plot Plot Log10 CFU/mL vs. Time TK_Count->TK_Plot TK_Plot->Synergy_Conclusion Start Start Synergy Assessment Start->CB_Prep Start->TK_Prep

Caption: Experimental Workflow for Assessing Antibiotic Synergy.

References

No Evidence Found for MC-170's Effect on the Phosphatidylglycerol Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence to support the validation of a compound known as MC-170 having an effect on the phosphatidylglycerol pathway. The initial premise of this comparison guide could not be substantiated.

Our in-depth search for "MC-170" did not yield a compound with this designation directly linked to phospholipid metabolism. However, extensive research exists for a similarly named investigational drug, CA-170 , a small molecule inhibitor of the immune checkpoint proteins PD-L1 and VISTA, which has been evaluated in the context of cancer immunotherapy.[1] There is no indication in the available literature that CA-170's mechanism of action involves the phosphatidylglycerol pathway.

The phosphatidylglycerol pathway is a crucial metabolic route for the synthesis of phosphatidylglycerol (PG), a key phospholipid component of cellular membranes.[2][3] While research into modulators of this and related pathways is ongoing, with some compounds identified as inhibitors of enzymes like phosphatidylserine synthase, no link to a compound designated "MC-170" has been established.[4]

Given the absence of data on the central topic, a direct comparison guide on the validation of MC-170's effect on the phosphatidylglycerol pathway cannot be constructed. To provide valuable insights for researchers, scientists, and drug development professionals, we propose a pivot to a comparison of known modulators of related phospholipid pathways for which experimental data is available.

Alternative Comparison: Inhibitors of Phospholipid Synthesis

As an alternative, this guide will provide a comparative analysis of compounds known to inhibit enzymes within phospholipid synthesis, such as phosphatidylserine synthase. This will include available quantitative data, experimental protocols, and pathway diagrams to offer a useful resource for researchers in this field.

Comparative Analysis of Phospholipid Synthesis Inhibitors
CompoundTarget EnzymeIC50 (µM)Cell-Based Potency (µM)Organism
CBR-5884 Phosphatidylserine Synthase (Cho1)≤ 20Not ReportedCandida albicans
ML-345 Phosphatidylserine Synthase (Cho1)≤ 20Not ReportedCandida albicans
Ebselen Phosphatidylserine Synthase (Cho1)≤ 20Not ReportedCandida albicans
Tideglusib Phosphatidylserine Synthase (Cho1)≤ 20Not ReportedCandida albicans

Data summarized from a high-throughput screen for inhibitors of Candida albicans phosphatidylserine synthase.[4]

Experimental Protocols

In Vitro Phosphatidylserine Synthase (Cho1) Inhibition Assay

A malachite green-based assay is a common method for identifying inhibitors of phosphatidylserine synthase. This protocol is adapted from a high-throughput screen for Candida albicans Cho1 inhibitors.[4]

Objective: To quantify the inhibitory effect of test compounds on the enzymatic activity of phosphatidylserine synthase.

Materials:

  • Purified phosphatidylserine synthase (Cho1)

  • CDP-diacylglycerol (substrate)

  • L-serine (substrate)

  • Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

  • Malachite green reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 384-well microplates

Procedure:

  • Add reaction buffer to the wells of a 384-well plate.

  • Add test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Add the enzyme (Cho1) to all wells and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrates, CDP-diacylglycerol and L-serine.

  • Incubate the reaction for a set period at the optimal temperature.

  • Stop the reaction by adding the malachite green reagent. This reagent detects the phosphate released during the reaction.

  • Measure the absorbance at a wavelength appropriate for the malachite green-phosphate complex (e.g., 620 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Phospholipid Synthesis and Inhibition

Simplified Phosphatidylglycerol and Phosphatidylserine Synthesis Pathway

Phospholipid_Synthesis cluster_pg Phosphatidylglycerol Pathway cluster_ps Phosphatidylserine Pathway CDP_DAG CDP-Diacylglycerol PGP_Synthase PGP Synthase CDP_DAG->PGP_Synthase PSS Phosphatidylserine Synthase (Cho1) CDP_DAG->PSS G3P Glycerol-3-Phosphate G3P->PGP_Synthase Serine L-Serine Serine->PSS PGP Phosphatidylglycerol Phosphate PGP_Synthase->PGP PGP_Phosphatase PGP Phosphatase PG Phosphatidylglycerol PGP_Phosphatase->PG PS Phosphatidylserine PSS->PS PGP->PGP_Phosphatase Inhibitor CBR-5884, etc. Inhibitor->PSS Inhibition

Caption: Key steps in the synthesis of phosphatidylglycerol and phosphatidylserine.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Malachite Green Assay) start->primary_screen hit_identification Identify Initial Hits (Compounds showing significant inhibition) primary_screen->hit_identification dose_response Dose-Response Confirmation (Determine IC50 values) hit_identification->dose_response secondary_assay Secondary Assay (e.g., Radioactive PS Synthase Assay) dose_response->secondary_assay validation Validate Hits from Secondary Assay secondary_assay->validation cell_based Cell-Based Assays (Assess effect on live cells) validation->cell_based lead_optimization Lead Optimization cell_based->lead_optimization

Caption: A typical workflow for identifying and validating enzyme inhibitors.

References

"confirming the safety profile of MC-170 in preclinical models"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of MC-170 (also known as CA-170), an oral small molecule inhibitor targeting the immune checkpoints PD-L1 and VISTA. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of MC-170 in the context of other investigational small molecule immune checkpoint inhibitors.

Executive Summary

MC-170 has been positioned as a first-in-class oral, dual antagonist of PD-L1 and VISTA. Preclinical data from the developing company suggests a favorable safety profile. However, independent research has raised questions regarding its direct binding to PD-L1, a critical aspect of its proposed mechanism of action. This guide summarizes the available preclinical safety and efficacy data for MC-170 and compares it with other notable small molecule PD-L1 inhibitors, including Bristol-Myers Squibb's (BMS) series of compounds and Incyte's INCB086550. Due to the limited public availability of comprehensive, head-to-head preclinical toxicology studies, this comparison is based on data from various independent studies.

Comparative Preclinical Safety and Efficacy Data

The following tables summarize the available quantitative data for MC-170 and selected alternative small molecule PD-L1 inhibitors. It is important to note that the experimental conditions and models may vary between studies, making direct comparisons challenging.

Table 1: In Vitro Cytotoxicity and Potency

CompoundTarget(s)Cell LineEC50 (µM)Potency (IC50, nM)Source(s)
MC-170 (CA-170) PD-L1, VISTANot SpecifiedNot ReportedPD-L1: Not Reported, VISTA: Not Reported[1]
BMS-1001 PD-L1Jurkat33.4Not Reported[2]
BMS-1166 PD-L1Jurkat40.51.4 (HTRF assay)[2][3]
BMS-37 PD-L1Jurkat3 - 6Not Reported[2]
BMS-242 PD-L1Jurkat3 - 6Not Reported[2]
INCB086550 PD-L1Not SpecifiedNo overt toxicity3.1 (human), 4.9 (cyno), 1.9 (rat)[4][5]

Table 2: In Vivo Preclinical Safety and Efficacy Overview

CompoundAnimal ModelDosingKey Safety FindingsEfficacySource(s)
MC-170 (as AUPM-170) Not Specified14-day repeat doseWell tolerated at >100x efficacious doseSignificant anti-tumor activity
INCB086550 MouseOral gavage (2, 20, or 200 mg/kg b.i.d)No overt toxicity to pleural effusion fluids cells in vitro. Discontinued in Phase 1 due to peripheral neuropathy in humans.Inhibits tumor growth[4][5]
BMS-1166 Not ReportedNot ReportedLow toxicity towards tested cell lines in vitroAlleviates inhibitory effect of soluble PD-L1[2][6]

Experimental Protocols

This section outlines the general methodologies for key preclinical safety and efficacy experiments typically conducted for oral small molecule anticancer agents, based on regulatory guidelines and published studies.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., Jurkat for T-cell effects) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Repeat-Dose Toxicity Studies (Rodent and Non-Rodent)

Objective: To evaluate the toxicological effects of a compound after repeated administration over a defined period.

Methodology:

  • Species Selection: Two mammalian species are typically used, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs)[7].

  • Dose Selection: A range of doses is selected based on acute toxicity studies, including a high dose expected to produce some toxicity, a low dose that is a multiple of the expected clinical dose, and an intermediate dose. A control group receives the vehicle only.

  • Administration: The compound is administered orally (gavage) once daily for a specified duration (e.g., 14, 28, or 90 days).

  • In-life Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Toxicokinetics: Blood samples are collected at various time points to determine the pharmacokinetic profile of the compound.

  • Data Analysis: All data are analyzed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Signaling Pathway of PD-1/PD-L1 and VISTA Inhibition

G cluster_0 T-Cell cluster_1 Antigen Presenting Cell / Tumor Cell TCell Activated T-Cell PD1 PD-1 PD1->TCell VISTA_receptor VISTA Receptor VISTA_receptor->TCell TCR TCR TCR->TCell Activation APC APC / Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibition VISTA_ligand VISTA Ligand VISTA_ligand->VISTA_receptor Inhibition MHC MHC MHC->TCR MC170 MC-170 MC170->PDL1 Blocks Interaction MC170->VISTA_ligand Blocks Interaction

Caption: Proposed mechanism of MC-170 in blocking PD-L1 and VISTA inhibitory pathways.

General Workflow for Preclinical Safety Assessment of an Oral Anticancer Drug

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies - Rodent cluster_2 In Vivo Studies - Non-Rodent cluster_3 Genotoxicity & Safety Pharmacology invitro_cyto Cytotoxicity Assays (e.g., MTT) acute_rodent Acute Toxicity (Dose Range Finding) invitro_cyto->acute_rodent acute_nonrodent Acute Toxicity (Dose Range Finding) invitro_cyto->acute_nonrodent invitro_mech Mechanism of Action (e.g., Binding Assays) IND IND Submission invitro_mech->IND repeat_rodent Repeat-Dose Toxicity (e.g., 28-day) acute_rodent->repeat_rodent genotox Genotoxicity Assays (e.g., Ames Test) repeat_rodent->genotox repeat_nonrodent Repeat-Dose Toxicity (e.g., 28-day) acute_nonrodent->repeat_nonrodent safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_nonrodent->safety_pharm genotox->IND safety_pharm->IND

Caption: A simplified workflow for preclinical safety evaluation of an oral anticancer drug.

Discussion and Conclusion

The preclinical data for MC-170, primarily from the developing company, suggests a promising safety profile, being well-tolerated in a 14-day repeat-dose toxicity study at doses significantly higher than those required for efficacy. However, the lack of detailed, publicly available toxicology data, such as NOAELs from pivotal studies in two species, makes a comprehensive, independent safety assessment challenging.

A critical consideration for MC-170 is the conflicting evidence regarding its mechanism of action. While the developer reports functional antagonism of PD-L1 and VISTA, independent academic research using established biophysical assays did not detect direct binding of CA-170 to PD-L1[1]. This discrepancy is a significant point of consideration for the scientific community.

In comparison, the safety profiles of alternative small molecule PD-L1 inhibitors present a mixed picture. The BMS compounds, particularly BMS-1166, show potent in vitro activity with low cellular toxicity in the tested models[2]. However, their in vivo safety profile from comprehensive preclinical toxicology studies is not widely published. The case of INCB086550 serves as a cautionary tale, where a compound with a seemingly favorable preclinical profile was later found to have significant neurotoxicity in early clinical trials, leading to its discontinuation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical agents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not just a matter of compliance but a cornerstone of professional integrity. This document provides essential, step-by-step guidance for the safe and logistical handling and disposal of Antibacterial Agent 170, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, gowns, masks, and eye protection, must be worn at all times when handling this agent.[1] All cleanup and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, liquid, or in solution) and the level of contamination. The following procedures are based on general best practices for chemical and hazardous waste disposal.

1. Decontamination of Surfaces and Equipment:

  • All surfaces and equipment contaminated with this compound must be thoroughly cleaned.

  • Use a recommended disinfectant or a 1:10 bleach solution for decontamination.[2]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) before decontamination.

2. Disposal of Unused or Expired Agent:

  • Do not dispose of this compound down the drain or in regular solid waste.

  • Unused or expired chemicals should remain in their original, properly labeled containers whenever possible.

  • These materials are considered hazardous waste and must be collected by a certified hazardous waste disposal service.[3]

3. Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, including PPE, absorbent materials, and cleaning cloths, are considered contaminated waste.

  • These materials must be placed in a clearly labeled, sealed biohazard bag or a designated hazardous waste container.

  • Contaminated materials should be autoclaved if biologically contaminated, and then disposed of according to federal, state, and local regulations for infectious or hazardous waste.[1]

4. Packaging for Disposal:

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name ("this compound") and any relevant hazard symbols.

  • For liquid waste, use leak-proof containers. For solid waste, use durable, sealed bags or containers.

  • If packing multiple containers, ensure they are compatible to prevent chemical reactions.[3] Place packing material between glass containers to prevent breakage.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of a typical laboratory antibacterial agent. These values are illustrative and should be confirmed with the specific SDS for this compound.

ParameterValueSignificance in Disposal
pH (in solution) 6.0 - 8.0 (assumed neutral)Determines the need for neutralization before disposal.[3]
Solubility in Water > 10 g/L (assumed)High solubility indicates a risk of environmental contamination if disposed in waterways.
Recommended PPE Gloves, Goggles, Lab CoatEssential for minimizing personal exposure during handling and disposal.[1]
Inactivation Method Autoclaving, Chemical (e.g., 10% Bleach)Critical for rendering the agent non-viable before final disposal.[1][2]
Waste Container Type Labeled, Leak-proof, Chemically ResistantPrevents release of the agent into the environment during storage and transport.[3]

Experimental Protocols

While specific experimental protocols for "this compound" are not available, the following general methodologies are standard for evaluating the efficacy of disposal procedures for antibacterial agents:

Protocol 1: Validation of Decontamination

  • Objective: To confirm the effective removal of the antibacterial agent from a laboratory surface.

  • Methodology:

    • Intentionally contaminate a standard laboratory surface (e.g., stainless steel, glass) with a known concentration of this compound.

    • Perform the documented decontamination procedure (e.g., cleaning with a 10% bleach solution).

    • After the contact time, swab the surface.

    • Culture the swab on an appropriate growth medium to detect any residual viable bacteria that were not inactivated by the agent or the cleaning process.

    • The absence of growth indicates successful decontamination.

Protocol 2: Leachate Analysis from Solid Waste

  • Objective: To assess the potential for the antibacterial agent to leach from solid waste into the environment.

  • Methodology:

    • Prepare a sample of solid waste contaminated with this compound, packaged as it would be for disposal.

    • Simulate landfill conditions by passing a solvent (e.g., water or a slightly acidic solution) through the waste material (leaching).

    • Collect the resulting liquid (leachate).

    • Analyze the leachate for the presence and concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The results will indicate the stability of the waste in a landfill and the potential for environmental contamination.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_form Identify Form of Waste (Liquid, Solid, Contaminated Material) consult_sds->identify_form liquid_waste Liquid Waste identify_form->liquid_waste Liquid solid_waste Solid Waste (Unused/Expired) identify_form->solid_waste Solid contaminated_material Contaminated Material (PPE, Glassware, etc.) identify_form->contaminated_material Contaminated collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid collect_solid Keep in Original Labeled Container solid_waste->collect_solid decontaminate Decontaminate (e.g., Autoclave) contaminated_material->decontaminate hazardous_waste Arrange for Hazardous Waste Pickup collect_liquid->hazardous_waste collect_solid->hazardous_waste package_contaminated Package in Labeled, Sealed Biohazard Bag/Container decontaminate->package_contaminated package_contaminated->hazardous_waste

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Handling Protocols for Antibacterial Agent 170

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antibacterial Agent 170. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following protocols are based on general best practices for handling chemical and antibacterial agents.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against potential exposure to this compound.[1][2][3] PPE acts as a barrier between the user and potentially hazardous materials.[2][3] The level of PPE required will depend on the specific laboratory procedures being performed and the potential for exposure.

Recommended PPE for Handling this compound

Scenario Required PPE Justification
Low-Volume Handling & Dilution (e.g., preparing solutions) - Nitrile gloves- Laboratory coat- Safety glasses with side shieldsProtects against minor splashes and skin contact.
High-Volume Handling & Transfers - Nitrile gloves (consider double-gloving)- Chemical-resistant laboratory coat or gown- Chemical splash gogglesProvides a higher level of protection against larger spills and splashes.
Potential for Aerosolization (e.g., vortexing, sonicating) - Nitrile gloves- Chemical-resistant laboratory coat or gown- Face shield and chemical splash goggles- Respiratory protection (e.g., N95 respirator or higher)Protects mucous membranes and the respiratory system from airborne particles.[1][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for safe laboratory practice.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_workspace Prepare & Decontaminate Workspace prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handling_don Don PPE Correctly prep_materials->handling_don handling_weigh Weigh/Measure Agent 170 (in a chemical fume hood if volatile or dusty) handling_don->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Workspace & Equipment handling_procedure->cleanup_decontaminate cleanup_dispose Dispose of Waste (as per institutional guidelines) cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash G cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Gown/Lab Coat don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.